molecular formula C8H6Cl2O2 B1356412 2,4-Dichloro-3-methylbenzoic acid CAS No. 83277-23-0

2,4-Dichloro-3-methylbenzoic acid

Cat. No.: B1356412
CAS No.: 83277-23-0
M. Wt: 205.03 g/mol
InChI Key: KYAATGSGTLPBHN-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAATGSGTLPBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530843
Record name 2,4-Dichloro-3-methylbenzoic acid
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83277-23-0
Record name 2,4-Dichloro-3-methylbenzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-3-methylbenzoic acid
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Record name Benzoic acid, 2,4-dichloro-3-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.974
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-3-methylbenzoic acid (CAS No. 83277-23-0), a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, provides an overview of its synthesis, outlines its significant applications, and presents essential safety and handling information. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery, process development, and organic synthesis.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its specific arrangement of chlorine and methyl groups on the benzoic acid core imparts unique chemical reactivity, making it a valuable building block in the synthesis of more complex molecules. Notably, it is a crucial intermediate in the production of the novel quinolone antibiotic, Ozenoxacin.[1] Its structural features also suggest potential applications in the agrochemical sector, analogous to other chlorinated benzoic acid derivatives used as herbicides. This guide will delve into the technical details of this compound, providing a foundational understanding for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, application in reactions, and for the development of analytical methods.

Core Identification
  • Chemical Name: this compound[2]

  • CAS Number: 83277-23-0[2]

  • Molecular Formula: C₈H₆Cl₂O₂[2]

  • Synonyms: 2,4-Dichloro-m-toluic acid, Benzoic acid, 2,4-dichloro-3-methyl-[3]

Physicochemical Data

The properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain parameters are based on predictive models.

PropertyValueSource
Molecular Weight 205.04 g/mol [2][4]
Appearance White to off-white solid[5]
Melting Point Not definitively reported; related dichlorinated benzoic acids have melting points in the range of 160-200°C.
Boiling Point (Predicted) 320.9 ± 37.0 °C[4]
Density (Predicted) 1.442 ± 0.06 g/cm³[2]
pKa (Predicted) 2.78 ± 0.28
Solubility Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, and acetone.
XLogP3 (Predicted) 3.1[2]

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are often proprietary, the general synthetic strategies can be inferred from established organic chemistry principles and patent literature. A plausible synthetic pathway would likely involve the chlorination of a suitable toluene derivative followed by oxidation of the methyl group to a carboxylic acid.

A conceptual synthetic workflow is outlined below:

G cluster_0 Conceptual Synthesis Workflow A m-Toluic Acid B Chlorination A->B Chlorinating Agent (e.g., Cl2, SO2Cl2) Catalyst (e.g., Lewis Acid) C This compound B->C D Purification C->D Recrystallization or Chromatography E Final Product D->E

Caption: A simplified workflow for the synthesis of this compound.

General Synthetic Protocol

A likely laboratory-scale synthesis would proceed as follows:

  • Chlorination of m-Toluic Acid: m-Toluic acid would be subjected to electrophilic aromatic substitution using a chlorinating agent such as chlorine gas or sulfuryl chloride, in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride. The reaction conditions (temperature, reaction time, and stoichiometry) would need to be carefully controlled to favor the formation of the desired 2,4-dichloro isomer.

  • Reaction Quenching and Workup: Upon completion, the reaction mixture would be quenched, typically with water or a mild base. The product would then be extracted into an organic solvent.

  • Purification: The crude product would likely be a mixture of isomers. Purification could be achieved through recrystallization from a suitable solvent system or by column chromatography.

Key Applications

The primary application of this compound lies in its role as a sophisticated building block in organic synthesis, particularly for pharmaceuticals and potentially for agrochemicals.

Pharmaceutical Intermediate: Synthesis of Ozenoxacin

The most well-documented application of this compound is as a key intermediate in the synthesis of Ozenoxacin.[1] Ozenoxacin is a novel, non-fluorinated quinolone antibacterial agent used for the topical treatment of impetigo. The synthesis of Ozenoxacin involves the coupling of this compound with other heterocyclic moieties. The presence of the dichloro- and methyl- substituents on the benzoic acid core is critical for the biological activity of the final drug product.

The logical flow of its use as an intermediate is as follows:

G cluster_1 Role in Ozenoxacin Synthesis A This compound B Activation of Carboxylic Acid A->B e.g., SOCl2, Oxalyl Chloride C Coupling Reaction B->C D Ozenoxacin Precursor C->D E Further Synthetic Steps D->E F Ozenoxacin (Final API) E->F

Caption: The role of this compound in the synthesis of Ozenoxacin.

Potential Agrochemical Applications

Many chlorinated benzoic acid derivatives exhibit herbicidal properties. While specific studies on the herbicidal activity of this compound are not widely published, its structural similarity to known herbicides suggests it could be investigated as a potential lead compound or intermediate in the development of new crop protection agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of dust formation, use a respirator with a particulate filter.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Spectroscopic Data (Predicted)

Predicted Mass Spectrum:

Adductm/z
[M+H]⁺204.98177
[M+Na]⁺226.96371
[M-H]⁻202.96721

Data from PubChemLite[6]

Conclusion

This compound is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its defined structure and reactivity make it an essential component in the synthesis of the antibiotic Ozenoxacin. While there is a need for more publicly available experimental data, this guide consolidates the current knowledge to provide a solid foundation for researchers and developers working with this compound. Adherence to strict safety protocols is imperative when handling this chemical. Future research may further elucidate its properties and expand its applications into other areas of chemical synthesis.

References

  • This compound. PubChem. [Link]
  • This compound (C8H6Cl2O2). PubChemLite. [Link]
  • This compound (CAS No: 83277-23-0)
  • Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
  • Purification of 2,4 Dichlorobenzoic Acid.
  • 3-chloro methyl benzoic acid synthetic method.
  • Benzoic acid, 2,4-dichloro-, methyl ester. NIST WebBook. [Link]
  • Reliable Solutions for Your 4 (4 chlorophenyl) 3 methylbenzoic acid. LookChem. [Link]
  • Benzoic acid, 2,4-dichloro-. NIST WebBook. [Link]
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • (12)
  • ChemInform Abstract: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (IV).
  • Preparation of 2,4-dichlorobenzoic acid.

Sources

Physicochemical properties of 2,4-Dichloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic carboxylic acid. As a bespoke chemical intermediate, its specific substitution pattern makes it a valuable building block in the synthesis of more complex molecules. It is primarily utilized as an intermediate in the production of pharmaceuticals and agrochemicals, such as herbicides and plant growth regulators.[1][2] Its utility stems from the reactivity of the carboxylic acid group, which allows for straightforward derivatization into esters and amides, and the influence of the chloro- and methyl-substituents on the molecule's electronic and steric properties.[2]

This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering foundational data and validated experimental workflows crucial for its application in research and development.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the bedrock of any scientific investigation. The following identifiers and structural representations define this compound.

  • CAS Number: 83277-23-0[1][3][4][5]

  • Molecular Formula: C₈H₆Cl₂O₂[1][3][6][7]

  • IUPAC Name: this compound[5]

  • Synonyms: 2,4-Dichloro-m-toluic acid, Benzoic acid, 2,4-dichloro-3-methyl-[1][5]

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in various systems, influencing everything from reaction kinetics to bioavailability. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 205.04 g/mol [3][6]
Appearance White to off-white solid[3]
Boiling Point 320.9 ± 37.0 °C (Predicted)[2][3]
Density 1.442 ± 0.06 g/cm³ (Predicted)[1][3]
pKa 2.78 ± 0.28 (Predicted)[3]
XLogP3 3.1[1]
Topological Polar Surface Area 37.3 Ų[1][5]
Storage Sealed in a dry environment at room temperature.[2][3]

Spectroscopic Data Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While raw spectral data is not available, predicted data provides insight into its expected analytical signature.

  • Mass Spectrometry : The exact mass is 203.9744848 Da.[1][5] Predicted collision cross section (CCS) values are available for various adducts, which can aid in identification in advanced mass spectrometry analyses.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for confirming the substitution pattern on the aromatic ring. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxyl group.

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorptions corresponding to the C=O and O-H stretching of the carboxylic acid group, as well as peaks indicative of the C-Cl bonds and the aromatic ring structure.

Experimental Protocols for Property Determination

To ensure scientific rigor, the determination of physicochemical properties must follow validated protocols. The following sections detail methodologies for measuring key parameters.

Workflow for Structural Confirmation

The identity of a synthesized or procured batch of this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods.

Rationale: This multi-technique approach provides orthogonal data points, ensuring a high-confidence structural assignment. Mass spectrometry confirms the molecular weight and elemental composition, while NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Structural_Elucidation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Formula prep->ms nmr NMR Spectroscopy (¹H, ¹³C) - Determine H/C Framework - Confirm Substitution Pattern prep->nmr ir Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, OH, C-Cl) prep->ir interpret Compare experimental data with predicted spectra and literature values ms->interpret nmr->interpret ir->interpret confirm Structure Confirmed interpret->confirm

Caption: Workflow for Spectroscopic Structural Confirmation.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is the preferred method for melting point determination in an industrial and research setting. It is highly accurate, requires only a small amount of sample, and provides additional information about thermal events such as phase transitions or decomposition.

Methodology:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

    • Maintain a constant inert gas flow (e.g., nitrogen at 50 mL/min) to provide a stable atmosphere and prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area corresponds to the heat of fusion.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a robust and direct method for determining the acidity constant (pKa) of a compound. It relies on measuring the change in pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the half-equivalence point where pH = pKa.

Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

  • Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Immerse the pH electrode in the analyte solution.

    • Add the titrant in small, precise increments using a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • Identify the equivalence point (the point of steepest inflection).

    • The pKa is the pH value at the half-equivalence point (i.e., when half the volume of titrant required to reach the equivalence point has been added).

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical. Based on available safety data sheets, this compound is classified as an irritant.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (inspected prior to use), and safety glasses with side-shields or goggles.[8][9][10]

  • Handling: Handle in a well-ventilated area to avoid the formation and inhalation of dust.[8][10] Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]

  • First Aid:

    • Eye Contact: Immediately rinse with pure water for at least 15 minutes and consult a physician.[8][9]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[8]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[8][10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

  • Spills and Disposal: In case of a spill, avoid dust formation, remove ignition sources, and evacuate personnel.[8] Collect the material in suitable, closed containers for disposal.[8][9] Disposal should be carried out by a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[8][9]

Conclusion

This compound is a well-defined chemical intermediate with a distinct set of physicochemical properties. Its predicted pKa of ~2.78 indicates it is a relatively strong organic acid, and its high XLogP3 value of 3.1 suggests significant lipophilicity.[1][3] These characteristics, combined with its specific molecular structure, are fundamental to its role in the synthesis of targeted agrochemicals and pharmaceuticals. The experimental protocols outlined in this guide provide a framework for the reliable characterization of this and similar compounds, ensuring data integrity and safe handling in a research and development context.

References

  • Echemi. (n.d.). This compound.
  • LookChem. (n.d.). Reliable Chemical Trading Partner, Professional 2,4-Dicloro-3-methylbenzoic acid Supply.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • ChemicalBook. (n.d.). This compound CAS#: 83277-23-0.
  • ChemicalBook. (2025). This compound | 83277-23-0.
  • CDH Fine Chemical. (n.d.). 2,4-DICHLORO BENZOIC ACID CAS No 50-84-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Ivy Fine Chemicals. (n.d.). This compound [CAS: ].
  • PubChem. (n.d.). This compound | C8H6Cl2O2 | CID 13235951.
  • MySkinRecipes. (n.d.). This compound.
  • NIST. (n.d.). Benzoic acid, 2,4-dichloro-.
  • PubChemLite. (n.d.). This compound (C8H6Cl2O2).
  • PharmaCompass. (n.d.). Benzoic acid, 2,4-dichloro-3-methyl-.

Sources

An In-depth Technical Guide to the Structural Analysis and Confirmation of 2,4-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for the structural analysis and confirmation of 2,4-dichloro-3-methylbenzoic acid, a key intermediate in various synthetic pathways. This document is designed for researchers and professionals in the fields of chemistry and drug development who require a robust methodology for unambiguous structural elucidation and purity assessment. The guide delves into a multi-technique analytical workflow, integrating spectroscopic and chromatographic methods. The emphasis is placed on the scientific rationale behind each technique and the interpretation of data, ensuring a self-validating and scientifically sound approach to characterization.

Introduction

This compound (C₈H₆Cl₂O₂) is a polysubstituted aromatic carboxylic acid. The specific arrangement of its chloro and methyl substituents on the benzene ring dictates its reactivity and suitability as a precursor in the synthesis of pharmaceuticals and agrochemicals. An incorrect substitution pattern can lead to the formation of undesired isomers, impacting the efficacy and safety of the final product. Therefore, rigorous and unequivocal structural confirmation is a critical step in its quality control and application.

This guide presents a systematic and logical workflow for the comprehensive structural analysis of this compound, from initial characterization to definitive confirmation.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is fundamental to its handling, storage, and the selection of appropriate analytical methodologies.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂[PubChem][1]
Molecular Weight 205.04 g/mol [PubChem][1]
CAS Number 83277-23-0[ChemicalBook][2]
Appearance White to off-white crystalline solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point 320.9±37.0 °C (Predicted)N/A
Density 1.442±0.06 g/cm³ (Predicted)[Echemi][3]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and acetone.N/A

Table 1: Physicochemical Properties of this compound.

The Analytical Workflow: A Multi-faceted Approach

The structural confirmation of this compound is not reliant on a single technique but on the convergence of data from multiple orthogonal methods. This approach minimizes the risk of misinterpretation and provides a high degree of confidence in the final assessment.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_definitive Definitive Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir hplc HPLC-UV/MS (Purity & Identity) nmr->hplc ms->hplc xrd X-ray Crystallography (Absolute Structure) hplc->xrd hplc_workflow sample Prepare Sample (0.1 mg/mL in mobile phase) hplc HPLC System (C18 Column, Gradient Elution) sample->hplc detection UV Detection (230 nm) hplc->detection chromatogram Chromatogram detection->chromatogram analysis Data Analysis (Peak Integration, Purity Calculation) chromatogram->analysis

Sources

Spectroscopic Characterization of 2,4-Dichloro-3-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2,4-dichloro-3-methylbenzoic acid. As a Senior Application Scientist, the aim is to not only present the data but to also provide insights into the experimental choices and the interpretation of the spectral features. This guide is structured to offer a holistic understanding of the molecule's spectroscopic signature through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound (C₈H₆Cl₂O₂) is a substituted aromatic carboxylic acid.[1][2][3] Its structure, featuring a benzoic acid core with two chlorine atoms and a methyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation of its role in various chemical and biological processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Theoretical Considerations: The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the carboxylic acid and chlorine atoms will deshield the aromatic protons, causing them to resonate at a lower field. The methyl group, being weakly electron-donating, will have a shielding effect.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.9 - 8.1d1HH-6
~ 7.4 - 7.6d1HH-5
~ 2.5 - 2.7s3H-CH₃
~ 10 - 12br s1H-COOH

Interpretation and Rationale:

  • Aromatic Protons: The two aromatic protons, H-5 and H-6, are expected to appear as doublets due to coupling with each other. H-6 is anticipated to be at a lower field due to the deshielding effect of the adjacent carboxylic acid group.

  • Methyl Protons: The methyl protons will appear as a sharp singlet as there are no adjacent protons to couple with.

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is acidic and its chemical shift can be highly variable, often appearing as a broad singlet. Its position is also dependent on the concentration and the solvent used.

¹³C NMR Spectroscopy

Theoretical Considerations: The chemical shifts of the carbon atoms in the aromatic ring are also influenced by the substituents. The carbon atom of the carboxylic acid will be the most deshielded. The carbons attached to the chlorine atoms will also be deshielded.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 170 - 175C=O
~ 135 - 140C-2
~ 133 - 138C-4
~ 130 - 135C-6
~ 128 - 133C-1
~ 125 - 130C-5
~ 120 - 125C-3
~ 15 - 20-CH₃

Interpretation and Rationale:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to have the highest chemical shift.

  • Aromatic Carbons: The assignments of the aromatic carbons are based on the expected electronic effects of the substituents. The carbons directly attached to the electron-withdrawing chlorine atoms (C-2 and C-4) and the carbon attached to the carboxylic acid group (C-1) are expected to be deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the substituted aromatic ring.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (of carboxylic acid)
1680-1710StrongC=O stretch (of carboxylic acid)
1550-1600MediumC=C stretch (aromatic ring)
1210-1320StrongC-O stretch (of carboxylic acid)
1000-1100MediumC-Cl stretch
920Broad, MediumO-H bend (out-of-plane)

Interpretation and Rationale:

  • O-H Stretch: The broad absorption in the region of 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch: The strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group of an aromatic carboxylic acid.

  • Aromatic C=C Stretch: The absorptions in the 1550-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group also give rise to characteristic bands.

  • C-Cl Stretch: The presence of chlorine atoms will result in C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will show the molecular ion peak and several fragment ion peaks, which can be used to confirm the molecular weight and deduce the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
204/206/208High[M]⁺ (Molecular ion)
189/191/193Medium[M - CH₃]⁺
159/161High[M - COOH]⁺
124Medium[M - COOH - Cl]⁺

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak will appear as a cluster of peaks at m/z 204, 206, and 208 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be approximately 9:6:1.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. The loss of a methyl radical would give a fragment at m/z 189/191/193. The loss of the carboxylic acid group would result in a fragment at m/z 159/161. Subsequent loss of a chlorine atom would lead to a fragment at m/z 124.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

fragmentation M [C₈H₆Cl₂O₂]⁺˙ m/z = 204/206/208 F1 [C₇H₃Cl₂O₂]⁺ m/z = 189/191/193 M->F1 - •CH₃ F2 [C₇H₄Cl₂]⁺˙ m/z = 159/161 M->F2 - •COOH F3 [C₇H₄Cl]⁺ m/z = 124 F2->F3 - •Cl

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Dichloro-3-methylbenzoic acid. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage high-quality predicted NMR data, supplemented with experimental data from structurally analogous compounds, to provide a detailed structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering critical insights into the molecular structure and electronic environment of this halogenated aromatic carboxylic acid.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the structure, dynamics, and chemical environment of molecules. For drug discovery and development, unambiguous structural confirmation of synthesized compounds is a critical step. This compound, a substituted aromatic carboxylic acid, presents a unique substitution pattern on the benzene ring, making NMR spectroscopy the ideal tool for its characterization. The interplay of the electron-withdrawing chloro and carboxylic acid groups, along with the electron-donating methyl group, results in a distinct set of chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

Experimental Design and Rationale

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate instrument parameters. The choices made at this stage directly impact the quality and interpretability of the acquired spectra.

Experimental Protocol: Sample Preparation and NMR Data Acquisition
  • Sample Preparation :

    • Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm provides a convenient internal reference.

    • Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly effective for dissolving carboxylic acids due to its ability to disrupt intermolecular hydrogen bonding. The residual proton signal for DMSO-d₆ appears at ~2.50 ppm.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Set the spectral width to cover a range of -1 to 13 ppm to ensure all signals, including the carboxylic acid proton, are observed.

    • Employ a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • The relaxation delay should be set to at least 5 seconds to allow for full relaxation of the protons, ensuring accurate integration.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Use a spectral width of 0 to 200 ppm, which encompasses the typical range for organic molecules.[3]

    • Employ proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

    • A larger number of scans (typically several hundred to thousands) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals: one for the carboxylic acid proton, one for the methyl group protons, and a set of signals for the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~11-12Broad Singlet1H-COOH
2~7.5-7.8Doublet1HAr-H
3~7.2-7.4Doublet1HAr-H
4~2.4-2.6Singlet3H-CH₃
  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is anticipated in the downfield region of 10-13 ppm.[4][5][6][7] This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding. Its broadness is a result of chemical exchange with trace amounts of water and intermolecular hydrogen bonding.

  • Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (typically 6.5-8.5 ppm).[8] Due to their proximity to each other on the benzene ring, they will exhibit spin-spin coupling, resulting in a doublet for each proton. The exact chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing chlorine atoms and the carboxylic acid group will deshield the aromatic protons, shifting their signals downfield.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet. Its chemical shift is expected to be in the range of 2.2-2.6 ppm, slightly downfield from a typical aromatic methyl group due to the influence of the adjacent electron-withdrawing chlorine atom.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~165-175C=O
2~135-140C-Cl
3~130-135C-Cl
4~130-135C-COOH
5~125-130C-CH₃
6~120-125Ar-CH
7~115-120Ar-CH
8~15-20-CH₃
  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon and is expected to appear in the 165-185 ppm region.[5][6]

  • Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the 115-140 ppm range.[3] The carbons directly attached to the electronegative chlorine atoms (C-Cl) will be significantly deshielded. The carbon attached to the carboxylic acid group (C-COOH) and the carbon attached to the methyl group (C-CH₃) will also have distinct chemical shifts. The two aromatic carbons bearing a hydrogen atom (Ar-CH) will also be distinguishable based on their electronic environment.

  • Methyl Carbon (-CH₃): The carbon of the methyl group will be the most shielded carbon, appearing in the upfield region of the spectrum, typically around 15-25 ppm.

Structural Verification and Data Interpretation

The combination of ¹H and ¹³C NMR data provides a powerful tool for the unambiguous structural confirmation of this compound. The number of signals in each spectrum corresponds to the number of unique proton and carbon environments, respectively. The chemical shifts provide information about the electronic environment of each nucleus, while the integration in the ¹H NMR spectrum gives the relative number of protons in each environment. Finally, the multiplicity (splitting pattern) in the ¹H NMR spectrum reveals the connectivity of the protons.

Visualization of Molecular Structure and NMR Assignments

To visually represent the relationship between the molecular structure and the NMR data, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H and ¹³C NMR spectral assignments for this compound.

Conclusion

This technical guide has outlined the comprehensive ¹H and ¹³C NMR spectral analysis of this compound. By leveraging predicted spectral data and established principles of NMR spectroscopy, a detailed interpretation of the chemical shifts, multiplicities, and integrations has been presented. The provided experimental protocols and data analysis framework serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds, ensuring the scientific integrity and trustworthiness of their findings. The unambiguous structural elucidation through NMR is a cornerstone of chemical research, particularly in the meticulous field of drug development.

References

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
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  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
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  • Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., ... & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and applied chemistry, 70(1), 117-142.
  • Spectroscopy of Carboxylic Acids and Nitriles.
  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84.
  • Interpreting the H-1 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [https://www.docbrown.info/page06/spectra/HNMRsp benzoicacid.htm]([Link] benzoicacid.htm)
  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
  • 13C NMR Chemical Shifts.
  • 1H NMR Spectrum (1D, 500 MHz, benzene, simul
  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]
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  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815).
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Mass spectrometry fragmentation pattern of 2,4-Dichloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Dichloro-3-methylbenzoic Acid

Introduction

In the landscape of pharmaceutical development and analytical chemistry, the precise structural elucidation of molecules is paramount. This compound (C₈H₆Cl₂O₂, Molecular Weight: ~205.04 g/mol ) is a substituted aromatic carboxylic acid, a class of compounds frequently encountered as pharmaceutical intermediates or degradation products.[1][2][3][4] Mass spectrometry, particularly with electron ionization (EI), stands as a definitive tool for identifying such compounds by analyzing their unique fragmentation patterns. This guide provides an in-depth analysis of the expected mass spectral behavior of this compound, synthesizing fundamental principles of fragmentation with field-proven insights for researchers and drug development professionals.

Pillar 1: The Molecular Ion and Isotopic Signature

The initial event in EI mass spectrometry is the formation of the molecular ion (M⁺•), which for this compound will appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight.[5] However, the most telling characteristic of a chlorinated compound is its isotopic pattern. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.[6][7]

For a molecule containing two chlorine atoms, this gives rise to a distinctive cluster of peaks:

  • M⁺•: The ion containing two ³⁵Cl isotopes.

  • [M+2]⁺•: The ion containing one ³⁵Cl and one ³⁷Cl isotope.

  • [M+4]⁺•: The ion containing two ³⁷Cl isotopes.

The theoretical relative intensity of these peaks is approximately 9:6:1. Observing this pattern is the first and most crucial step in confirming the presence of two chlorine atoms in the analyte. The monoisotopic molecular ion (containing only ¹²C, ¹H, ¹⁶O, and ³⁵Cl) has an exact mass of 203.974 Da.[3]

G cluster_M Molecular Ion Cluster M M⁺• (m/z ≈ 204) (²³⁵Cl) Rel. Intensity: ~100% M2 [M+2]⁺• (m/z ≈ 206) (¹³⁵Cl, ¹³⁷Cl) Rel. Intensity: ~65% M4 [M+4]⁺• (m/z ≈ 208) (²³⁷Cl) Rel. Intensity: ~10%

Caption: Isotopic pattern for a molecule with two chlorine atoms.

Pillar 2: Core Fragmentation Pathways: A Mechanistic Approach

Fragmentation is not a random process; it follows chemically logical pathways that favor the formation of the most stable ions.[8] The structure of this compound presents several competing fragmentation routes originating from the molecular ion.

Key Fragmentation Routes
  • Loss of a Hydroxyl Radical (•OH): A hallmark of carboxylic acids, the initial loss of the •OH group (17 Da) results in a highly stable acylium ion.[9] This is often a very prominent peak in the spectrum.

  • Decarboxylation (Loss of •COOH or CO₂): Benzoic acids readily undergo the loss of the entire carboxyl group (45 Da) or sequential loss of •OH and CO.[5][10] The loss of neutral CO₂ (44 Da) from a deprotonated molecule is also a key characteristic in negative ion mode.[10]

  • Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond (loss of 35 or 37 Da) is a common pathway for aromatic halogenated compounds.[11] This can occur from the molecular ion or subsequent fragment ions.

  • Benzylic Cleavage (Loss of •CH₃): The methyl group can be lost as a radical (15 Da), though this is often less favored than cleavages directly involving the more reactive carboxyl and chloro substituents.

These primary fragmentations lead to a cascade of secondary losses, creating a unique fingerprint for the molecule.

G M M⁺• m/z 204/206/208 [C₈H₆Cl₂O₂]⁺• F1 [M-OH]⁺ m/z 187/189/191 Dichloromethylbenzoyl Cation M->F1 - •OH (17 Da) F2 [M-Cl]⁺ m/z 169/171 Chloro-methyl-benzoic Acid Cation M->F2 - •Cl (35 Da) F3 [M-COOH]⁺ m/z 159/161/163 Dichlorotoluene Cation M->F3 - •COOH (45 Da) F4 [M-OH-CO]⁺ m/z 159/161/163 Dichlorotoluene Cation F1->F4 - CO (28 Da) F5 [M-Cl-CO]⁺ m/z 141/143 Chloro-methyl-phenyl Cation F2->F5 - CO (28 Da)

Caption: Predicted major fragmentation pathways for this compound.

Pillar 3: Analysis of Key Fragment Ions

A detailed examination of the expected fragments provides a robust framework for spectral interpretation. The data below is predicted based on established fragmentation patterns of similar molecules, such as 2,4-dichlorobenzoic acid.[12]

m/z (Monoisotopic) Proposed Fragment Ion Formation Pathway Significance
204[C₈H₆³⁵Cl₂O₂]⁺•Molecular IonConfirms molecular weight and elemental composition (with isotope peaks).
187[C₈H₅³⁵Cl₂O]⁺M⁺• - •OHPrimary Acylium Ion. A highly probable and intense peak, characteristic of carboxylic acids.
169[C₈H₆³⁵ClO₂]⁺M⁺• - •ClLoss of a chlorine atom. Its intensity reflects the C-Cl bond strength.
159[C₇H₅³⁵Cl₂]⁺M⁺• - •COOH or [M-OH]⁺ - CODichlorotoluene Cation. A key indicator of decarboxylation, a dominant process for benzoic acids.
124[C₇H₅³⁵Cl]⁺[M-COOH]⁺ - •ClSubsequent loss of a second chlorine atom from the dichlorotoluene cation.

Experimental Protocol: Acquiring a Verifiable Spectrum

To ensure trustworthy and reproducible data, a standardized experimental approach is crucial.

Objective: To obtain a full-scan electron ionization (EI) mass spectrum of this compound.

Methodology:

  • Sample Preparation:

    • Ensure the sample is pure and dry.

    • Accurately weigh approximately 1 mg of the compound.

    • If using a direct insertion probe, place the sample in a clean capillary tube. If using a GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

  • Instrumentation (GC-MS or Direct Probe MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standardized energy that ensures extensive, reproducible fragmentation and allows for comparison with library spectra.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300. This range will cover the molecular ion and all significant fragments.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Acquisition:

    • Acquire a background spectrum before sample introduction to allow for subtraction.

    • Introduce the sample into the ion source.

    • Begin data acquisition, ensuring sufficient scans are collected across the sample's elution or evaporation profile to generate a clean, averaged spectrum.

  • Data Analysis:

    • Subtract the background spectrum.

    • Identify the molecular ion cluster (M, M+2, M+4) and verify its isotopic pattern and intensity ratio.

    • Identify the major fragment ions and propose fragmentation pathways based on the mass differences from the parent and other fragment ions.

    • Compare the obtained spectrum against spectral libraries (e.g., NIST) for confirmation, if available.

Conclusion

The mass spectrum of this compound is predicted to be rich with structural information. The definitive 9:6:1 isotopic cluster for the molecular ion at m/z 204, 206, and 208 provides immediate confirmation of the presence of two chlorine atoms. The fragmentation pattern is expected to be dominated by the formation of a stable dichloromethylbenzoyl acylium ion ([M-OH]⁺ at m/z 187) and a dichlorotoluene cation ([M-COOH]⁺ at m/z 159). By understanding these core fragmentation mechanisms and employing a rigorous experimental protocol, researchers can confidently identify this molecule and elucidate the structures of related unknown compounds, ensuring the highest level of scientific integrity in their work.

References

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.
  • PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide.
  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
  • Ivy Fine Chemicals. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • NIST. (n.d.). Benzoic acid, 2,4-dichloro-.

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An In-Depth Technical Guide on the Solubility of 2,4-Dichloro-3-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2,4-dichloro-3-methylbenzoic acid in organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. While specific quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes information on structurally similar compounds, outlines theoretical principles, and provides detailed experimental protocols to empower researchers to determine its solubility with precision.

Introduction to this compound and the Significance of its Solubility

This compound, with the chemical formula C₈H₆Cl₂O₂, is a halogenated aromatic carboxylic acid.[1] Its structural features, including a carboxylic acid group, a phenyl ring, and chlorine and methyl substituents, play a crucial role in its physicochemical properties and, consequently, its solubility. Understanding the solubility of this compound is paramount in various scientific and industrial applications, particularly in the pharmaceutical sector. Solubility dictates the choice of solvents for synthesis, purification, crystallization, and formulation of active pharmaceutical ingredients (APIs). Poor solubility can lead to challenges in bioavailability and drug delivery. Therefore, a thorough characterization of its solubility profile in a range of organic solvents is a critical step in its development and application.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and the solvent. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The dissolution process involves the breaking of intermolecular forces in the solid solute and the solvent and the formation of new solute-solvent interactions.

For this compound, the key structural features influencing its solubility are:

  • Carboxylic Acid Group (-COOH): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group contributes to its solubility in polar, protic solvents.

  • Aromatic Ring: The benzene ring is largely non-polar and contributes to its solubility in non-polar and moderately polar aprotic solvents through van der Waals forces and potential π-π stacking interactions.

  • Chlorine and Methyl Substituents: These substituents increase the overall lipophilicity and molecular weight of the molecule, which can influence its solubility.

The interplay of these features results in a molecule with a moderate overall polarity. Its predicted XLogP3 value is 3.1, suggesting a degree of lipophilicity.

Predictive Solubility Profile of this compound

In the absence of specific experimental data, a predictive solubility profile can be constructed based on the behavior of structurally similar compounds, such as other dichlorobenzoic acids and methylated benzoic acids. The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThe carbonyl group in these solvents can act as a hydrogen bond acceptor for the carboxylic acid proton. The overall polarity of these solvents is compatible with the solute.
Non-Polar Aromatic Toluene, BenzeneModerateThe aromatic ring of the solute can interact favorably with the aromatic rings of these solvents through π-π stacking.
Non-Polar Aliphatic Hexane, HeptaneLowThe significant difference in polarity between the solute (with its polar carboxylic acid group) and these non-polar solvents limits solubility. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of solute-solvent interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

For accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a solid compound in a solvent.[2][3][4][5]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached. At equilibrium, the solution is saturated with the solute, and the concentration of the dissolved solute represents its solubility.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess This compound combine Combine solute and solvent in a sealed vial prep_solute->combine prep_solvent Measure a known volume of the organic solvent prep_solvent->combine agitate Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-72h) combine->agitate separate Separate the saturated solution from the undissolved solid (e.g., centrifugation or filtration) agitate->separate dilute Dilute an aliquot of the saturated solution separate->dilute analyze Determine the concentration of the solute using a validated analytical method (e.g., HPLC-UV) dilute->analyze calculate Calculate the solubility (e.g., in mg/mL or mol/L) analyze->calculate

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Methodology
  • Preparation of the Sample:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility. This ensures that a saturated solution is formed.

    • Pipette a precise volume of the desired organic solvent into a suitable container, such as a glass vial with a screw cap.

  • Equilibration:

    • Add the weighed solute to the solvent.

    • Seal the container to prevent solvent evaporation.

    • Place the container in a constant temperature shaker bath (e.g., at 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is reached, carefully remove the container from the shaker.

    • Allow the undissolved solid to settle.

    • Separate the saturated supernatant from the solid. This can be achieved by:

      • Centrifugation: Centrifuge the sample to pellet the undissolved solid.

      • Filtration: Use a syringe filter (e.g., 0.45 µm PTFE) to separate the solution from the solid. Ensure the filter material is compatible with the organic solvent.

  • Analysis:

    • Take a known volume of the clear, saturated solution.

    • Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Factors Influencing Solubility

Several factors can significantly affect the solubility of this compound in organic solvents. Understanding these factors is crucial for controlling and optimizing the dissolution process.

factors_influencing_solubility cluster_factors Influencing Factors solubility Solubility of This compound temperature Temperature temperature->solubility solvent_polarity Solvent Polarity (Like Dissolves Like) solvent_polarity->solubility pressure Pressure (Primarily for gases) pressure->solubility molecular_structure Molecular Structure (Functional Groups, Size) molecular_structure->solubility

Caption: Key factors influencing the solubility of organic compounds.

  • Temperature: The solubility of most solid compounds, including benzoic acid derivatives, in organic solvents increases with temperature.[6] This is because the dissolution process is often endothermic, meaning it absorbs heat. For quantitative studies, it is essential to control the temperature precisely.

  • Solvent Polarity: As discussed earlier, the polarity of the solvent is a primary determinant of solubility. A solvent that has a similar polarity to this compound will generally be a better solvent for it.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form of the this compound being used.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative data is sparse, a strong predictive understanding can be derived from its molecular structure and the behavior of analogous compounds. The provided step-by-step experimental protocol for the shake-flask method offers a reliable means for researchers to generate precise solubility data. A thorough understanding and experimental determination of solubility are critical for the successful development and application of this compound in research and industry.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Hossain, M. A., et al. (2017). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Chemical and Pharmaceutical Research.

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The Unseen Trigger: A Technical Guide to the Mechanism of Action of 2,4-Dichloro-3-methylbenzoic Acid as a Synthetic Auxin Herbicide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Mimicry of a Potent Herbicide

In the intricate world of plant biology, the phytohormone auxin stands as a master regulator of growth and development. Its precise signaling dictates everything from cell elongation to root formation. Synthetic auxin herbicides, a cornerstone of modern agriculture, exploit this fundamental pathway by mimicking natural auxins, but with a persistence that leads to catastrophic physiological disruption in susceptible plants.[1] 2,4-Dichloro-3-methylbenzoic acid belongs to the benzoic acid class of these synthetic auxins.[1][2] This technical guide delves into the molecular mechanism of action of this compound, elucidating its journey from a molecular precursor to a potent disruptor of plant homeostasis. While the precise bioactivation pathway of this compound within the plant cell is a subject of ongoing research, its ultimate action converges on the well-established auxin signaling cascade, which will be the central focus of this document. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this class of herbicides.

The Core Mechanism: Hijacking the Auxin Signaling Pathway

The herbicidal activity of synthetic auxins like this compound is not a result of direct toxicity, but rather a subversion of the plant's own growth-regulating machinery. The process can be conceptualized as a multi-stage molecular hijacking, beginning with perception and culminating in a fatal cascade of gene expression.

Bioactivation: The Transformation of a Precursor (A Hypothesized Pathway)

While direct evidence for the specific bioactivation of this compound is not extensively documented in publicly available literature, we can hypothesize a plausible mechanism based on known plant metabolic pathways for xenobiotics (foreign compounds).[3][4] Plants possess a sophisticated enzymatic toolkit, including cytochrome P450 monooxygenases and other oxidoreductases, capable of modifying aromatic compounds through processes like hydroxylation and demethylation.[5][6][7] It is conceivable that this compound undergoes enzymatic modification within the plant cell, potentially through hydroxylation of the aromatic ring or demethylation, to yield a molecule with a higher affinity for the auxin receptor complex. This bioactivated form would then be the true molecular effector.

The following workflow illustrates a hypothetical bioactivation process:

Bioactivation_Workflow cluster_plant_cell Plant Cell Proherbicide This compound (Pro-herbicide) Metabolic_Enzymes Plant Metabolic Enzymes (e.g., Cytochrome P450s) Proherbicide->Metabolic_Enzymes Uptake & Metabolism Active_Herbicide Bioactivated Auxin Mimic Metabolic_Enzymes->Active_Herbicide Bioactivation Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Active Auxin Mimic TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds (in presence of auxin) SCF->Aux_IAA Ubiquitinates ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Transcription Transcription Auxin_Genes->Transcription Ub Ubiquitin Ub->Aux_IAA Degradation Degraded Aux/IAA Proteasome->Degradation Degrades Physiological_Effects Aberrant Physiological Effects Transcription->Physiological_Effects

Sources

The Multifaceted Biological Activities of 2,4-Dichloro-3-methylbenzoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

To the dedicated researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration into the diverse biological activities of 2,4-dichloro-3-methylbenzoic acid and its derivatives. This scaffold, characterized by its unique substitution pattern, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of bioactivity. From combating microbial resistance and managing diabetes to pioneering new frontiers in oncology and agriculture, the derivatives of this core molecule present a compelling narrative of structure-driven function.

This document moves beyond a mere compilation of facts. It is designed to be a practical and insightful resource, delving into the causality behind experimental designs, offering detailed and reproducible protocols, and elucidating the intricate signaling pathways through which these compounds exert their effects. Our objective is to not only inform but also to inspire and empower your research endeavors, providing a solid foundation for the rational design and development of novel therapeutic and agrochemical agents. With full editorial control, this guide is structured to logically unfold the scientific story of this compound derivatives, ensuring both scientific integrity and practical applicability.

Chapter 1: The Spectrum of Biological Activity

The this compound core has proven to be a versatile template for the development of compounds with a wide array of biological activities. The specific arrangement of the chloro and methyl groups on the benzoic acid ring creates a unique electronic and steric profile, which can be further modulated by derivatization of the carboxylic acid moiety to unlock and optimize various therapeutic and functional properties.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Derivatives of 2,4-dichlorobenzoic acid have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria. The primary mechanism of action is believed to involve the disruption of the bacterial cell membrane and the inhibition of essential metabolic pathways.[1] Some studies suggest that these compounds can increase the permeability of the cell membrane, leading to the leakage of intracellular components and ultimately, cell death.[2]

The antimicrobial efficacy is significantly influenced by the nature of the substituents. For instance, the conversion of the carboxylic acid to Schiff's bases has been shown to be more potent than their ester counterparts, particularly against Escherichia coli.[3]

Antidiabetic Properties: Targeting Key Carbohydrate-Metabolizing Enzymes

A significant area of investigation for dichlorobenzoic acid derivatives has been in the management of postprandial hyperglycemia.[4] These compounds have been found to be effective inhibitors of α-glucosidase and α-amylase, key enzymes responsible for the digestion of carbohydrates.[4] By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a slower and lower rise in blood glucose levels after a meal.

Structure-activity relationship (SAR) studies have revealed that the presence and position of hydroxyl groups on the benzoic acid ring can significantly impact the inhibitory activity against α-amylase.[5] For instance, one study highlighted that a hydroxyl group at the 2-position enhances inhibitory action.[5]

Anticancer Potential: Inducing Apoptosis and Disrupting Cancer Cell Signaling

The anticancer properties of dichlorinated benzoic acid derivatives and related structures are a rapidly evolving field of research. These compounds have been shown to induce cytotoxicity in various cancer cell lines through multiple mechanisms.[6] One identified pathway involves the induction of apoptosis through both extrinsic and intrinsic pathways, characterized by the activation of caspases-8, -9, and -3/7.[7]

Furthermore, some derivatives have been observed to arrest the cell cycle and depolarize the mitochondrial membrane in cancer cells. A study on a dichloroacetate and estradiol analogue demonstrated a synergistic anticancer effect mediated by the ROS-JNK-Bcl-2 signaling pathway.[8] While not directly on this compound, this provides a plausible avenue of investigation for its derivatives.

Herbicidal Action: Mimicking Auxin for Weed Management

The structural similarity of certain benzoic acid derivatives to the plant hormone auxin (indole-3-acetic acid, IAA) forms the basis of their herbicidal activity.[9] These synthetic auxins are absorbed by the plant and translocated to its meristematic tissues, where they induce uncontrolled and unsustainable growth.[10] This leads to characteristic symptoms such as stem twisting (epinasty), leaf withering, and ultimately, plant death.[10]

The herbicidal effect is selective, primarily targeting broadleaf (dicot) weeds while leaving grass crops (monocots) largely unaffected.[9] This selectivity is attributed to differences in translocation and metabolism of the herbicide between the two plant types.[9]

Chapter 2: Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective compounds.

Key Structural Features Influencing Bioactivity
  • The Benzoic Acid Core: The carboxylic acid group is a crucial feature, often involved in hydrogen bonding interactions with biological targets. Its acidity and electronic properties are modulated by the substituents on the aromatic ring.

  • Substituent Effects: The nature and position of substituents on the phenyl ring significantly impact the molecule's lipophilicity, electronic distribution, and steric hindrance, thereby influencing its pharmacokinetic and pharmacodynamic properties.

  • Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other functional groups can profoundly alter the compound's biological activity, solubility, and metabolic stability.

Quantitative SAR Insights
Derivative ClassBiological ActivityKey SAR ObservationsIC50/MIC Range (Exemplary)
Schiff's Bases of 2-chlorobenzoic acid Antibacterial (E. coli)Schiff's bases are more potent than corresponding esters.pMIC ~1.91-2.27 µM/ml[3]
Hydroxybenzoic acids α-Amylase InhibitionA hydroxyl group at the 2-position enhances activity.IC50 ~17.30 mM (for 2,3,4-trihydroxybenzoic acid)[11]
Sulfamoylbenzoic acid derivatives α-Glucosidase InhibitionA 2-nitrophenyl sulfamoyl group showed high potency.5 times more potent than acarbose[4]
Triazole derivatives Anticancer (Hep G2)Specific triazole substitutions led to low IC50 values.IC50 as low as 1.1 µM[7]

Chapter 3: Mechanistic Insights and Signaling Pathways

A deep understanding of the molecular mechanisms and signaling pathways affected by these compounds is crucial for their development as therapeutic or agrochemical agents.

Antimicrobial Mechanism of Action

The antimicrobial action of chlorobenzoic acid derivatives is primarily attributed to their ability to disrupt the integrity and function of the bacterial cell membrane.

Antimicrobial_Mechanism Compound 2,4-Dichloro-3-methylbenzoic Acid Derivative Membrane Bacterial Cell Membrane Compound->Membrane Interaction Metabolism Disruption of Metabolic Pathways Compound->Metabolism Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components (ions, ATP, etc.) Permeability->Leakage Death Bacterial Cell Death Leakage->Death Metabolism->Death

Antimicrobial Mechanism of Action
Herbicidal (Auxin Mimicry) Signaling Pathway

As synthetic auxins, these compounds hijack the plant's natural hormone signaling pathway, leading to uncontrolled growth and death in susceptible species.

Auxin_Mimicry_Pathway Herbicide Dichlorobenzoic Acid (Auxin Mimic) Receptor TIR1/AFB Auxin Receptor Herbicide->Receptor Binds to SCF_Complex SCF-TIR1/AFB Complex Receptor->SCF_Complex Forms Aux_IAA Aux/IAA Repressor Proteins SCF_Complex->Aux_IAA Targets Ubiquitination Ubiquitination & Degradation of Aux/IAA Aux_IAA->Ubiquitination ARF Auxin Response Factors (ARFs) Activated Ubiquitination->ARF Derepresses Gene_Expression Transcription of Auxin-Responsive Genes ARF->Gene_Expression Induces Growth Uncontrolled Cell Elongation & Division Gene_Expression->Growth Death Plant Death Growth->Death

Simplified Auxin Mimicry Signaling Pathway
Potential Anticancer Signaling Pathway

Based on studies of related dichloro-compounds, a plausible mechanism for the anticancer activity of this compound derivatives involves the induction of oxidative stress, leading to apoptosis.

Anticancer_Pathway Anticancer_Compound 2,4-Dichloro-3-methylbenzoic Acid Derivative ROS Increased Reactive Oxygen Species (ROS) Anticancer_Compound->ROS JNK JNK Pathway Activation ROS->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 Mitochondria Mitochondrial Membrane Depolarization Bcl2->Mitochondria Leads to Caspases Caspase Activation Mitochondria->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis

Inferred ROS-Mediated Apoptotic Pathway

Chapter 4: Synthesis of Derivatives

The synthesis of derivatives of this compound is crucial for exploring and optimizing their biological activities. The carboxylic acid moiety serves as a convenient handle for derivatization, most commonly to form amides and esters.

General Workflow for Derivative Synthesis

Synthesis_Workflow Start 2,4-Dichloro-3-methylbenzoic Acid Activation Carboxylic Acid Activation (e.g., with SOCl2, DCC) Start->Activation Acyl_Chloride Acyl Chloride/ Activated Intermediate Activation->Acyl_Chloride Amide Amide Derivative Acyl_Chloride->Amide Ester Ester Derivative Acyl_Chloride->Ester Amine Amine (R-NH2) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester Purification Purification (e.g., Chromatography, Recrystallization) Amide->Purification Ester->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

General Synthetic Workflow for Amides and Esters
Detailed Experimental Protocols

This protocol describes a general method for the synthesis of N-substituted amides from this compound.

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM. In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same solvent. Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Reaction and Work-up: Allow the reaction to stir at room temperature for 12-24 hours. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure amide derivative.

  • Characterization: Confirm the structure of the synthesized amide using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chapter 5: Standardized Assays for Biological Evaluation

Reproducible and standardized assays are the cornerstone of reliable drug discovery and development. This chapter provides detailed protocols for evaluating the key biological activities of this compound derivatives.

Protocol for In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Protocol for Antimicrobial Susceptibility (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Procedure: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add the pNPG solution to each well to start the reaction.

  • Incubation and Termination: Incubate the plate at 37°C for 20 minutes. Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the discovery and development of new therapeutic and agrochemical agents. The diverse biological activities, coupled with the potential for synthetic modification, offer a rich landscape for further investigation. Future research should focus on:

  • Lead Optimization: Systematic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways to better understand the basis of their biological effects.

  • In Vivo Efficacy and Safety: Progression of promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy and safety profiles.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the potential of these versatile compounds into tangible benefits for human health and agriculture.

References

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The Unseen Workhorse: A Technical Guide to 2,4-Dichloro-3-methylbenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-3-methylbenzoic acid, a polysubstituted aromatic carboxylic acid, serves as a pivotal intermediate in the synthesis of complex organic molecules. While its structural resemblance to auxinic herbicides suggests significant potential in the agrochemical sector, its most prominent and well-documented application to date lies in the pharmaceutical industry as a key building block for the novel quinolone antibiotic, Ozenoxacin. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, reaction mechanisms, and its established role in pharmaceutical manufacturing. Furthermore, it explores the scientific basis for its potential applications in agrochemical development, offering insights for future research and development in this field.

Introduction: The Versatility of a Polysubstituted Aromatic Core

Substituted benzoic acids are fundamental building blocks in organic synthesis, lending their unique electronic and steric properties to the construction of a vast array of functional molecules. Among these, this compound (CAS No: 83277-23-0) emerges as a compound of significant interest.[1][2] Its specific arrangement of chloro and methyl substituents on the benzene ring creates a unique chemical environment that influences its reactivity and makes it a valuable precursor for targeted molecular architectures.[3]

This guide will delve into the synthetic pathways to this compound, with a particular focus on a common and efficient industrial method. Subsequently, it will provide a detailed examination of its application as a critical intermediate in the synthesis of the pharmaceutical agent Ozenoxacin. Finally, it will explore the untapped potential of this molecule in the agrochemical domain, drawing parallels with existing auxin-mimicking herbicides and plant growth regulators.

Synthesis of this compound: A Mechanistic Perspective

The efficient and scalable synthesis of this compound is paramount to its utility as an intermediate. A prevalent industrial method involves the oxidation of the corresponding acetophenone, 2,4-dichloro-3-methylacetophenone. This transformation is typically achieved through the haloform reaction, a well-established method for converting methyl ketones into carboxylic acids.[4][5]

Precursor Synthesis: Friedel-Crafts Acylation

The synthesis of the precursor, 2,4-dichloro-3-methylacetophenone, can be accomplished via a Friedel-Crafts acylation of 1,3-dichloro-2-methylbenzene (2,6-dichlorotoluene).

Reaction:

Figure 1: Synthesis of 2,4-dichloro-3-methylacetophenone.

Oxidation via the Haloform Reaction

The haloform reaction provides a reliable method for the conversion of 2,4-dichloro-3-methylacetophenone to this compound. This reaction proceeds in a basic solution of a halogen, such as sodium hypochlorite (NaOCl) or sodium hypobromite (NaOBr).

Mechanism:

The reaction mechanism involves three main stages:

  • Enolate Formation and Halogenation: In the presence of a base (hydroxide ions), an alpha-proton of the methyl group is abstracted to form an enolate. This enolate then acts as a nucleophile, attacking the halogen (e.g., chlorine) to form a mono-halogenated ketone. This process is repeated twice more to yield a tri-halogenated ketone. Each halogenation makes the remaining alpha-protons more acidic, facilitating their removal.[6][7]

  • Nucleophilic Attack by Hydroxide: The hydroxide ion then attacks the electrophilic carbonyl carbon of the tri-halogenated ketone. This leads to the formation of a tetrahedral intermediate.[8]

  • Cleavage and Acid-Base Reaction: The intermediate collapses, reforming the carbonyl group and ejecting the trihalomethyl anion as a leaving group. This is followed by an acid-base reaction where the newly formed carboxylic acid protonates the trihalomethyl anion to produce the haloform (e.g., chloroform) and the carboxylate salt. Subsequent acidification yields the final this compound.[6]

G start 2,4-Dichloro-3- methylacetophenone enolate Enolate Formation (Base Catalyzed) start->enolate Base (OH⁻) trihalo Tri-halogenated Ketone enolate->trihalo 3X₂ nucleophilic_attack Nucleophilic Attack by OH⁻ trihalo->nucleophilic_attack OH⁻ tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate cleavage Cleavage of C-CX₃ Bond tetrahedral_intermediate->cleavage carboxylate Carboxylate Anion cleavage->carboxylate haloform Haloform (CHX₃) cleavage->haloform acidification Acidification carboxylate->acidification H₃O⁺ final_product 2,4-Dichloro-3- methylbenzoic Acid acidification->final_product

Figure 2: Mechanistic pathway of the Haloform reaction.

Experimental Protocol: Synthesis of this compound

Materials:

MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
2,4-Dichloro-3-methylacetophenone157652-32-9C₉H₈Cl₂O203.07
Sodium hypochlorite solution (e.g., 10-15%)7681-52-9NaOCl74.44
Sodium hydroxide1310-73-2NaOH40.00
Hydrochloric acid (concentrated)7647-01-0HCl36.46
Diethyl ether60-29-7C₄H₁₀O74.12
Anhydrous magnesium sulfate7487-88-9MgSO₄120.37

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2,4-dichloro-3-methylacetophenone in a suitable solvent like dioxane or tetrahydrofuran.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite containing sodium hydroxide while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

  • Destroy any excess sodium hypochlorite by adding a reducing agent such as sodium sulfite.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material and the haloform byproduct.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2.

  • The this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Application in Pharmaceutical Synthesis: The Case of Ozenoxacin

A significant and well-documented application of this compound is as a key intermediate in the synthesis of Ozenoxacin. Ozenoxacin is a novel, non-fluorinated quinolone antibiotic used topically for the treatment of impetigo.

The synthesis of Ozenoxacin utilizes this compound as the starting material for the construction of the quinolone core.

Figure 3: Role of this compound in Ozenoxacin synthesis.

Potential in Agrochemical Synthesis: An Untapped Frontier

While the pharmaceutical applications of this compound are well-established, its potential in the agrochemical sector remains largely exploratory. The structural analogy to known synthetic auxin herbicides is a strong indicator of its potential bioactivity in plants.[3]

The Auxin Mimic Hypothesis

Synthetic auxins are a class of herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[9][10] They induce uncontrolled and disorganized growth in susceptible plants, ultimately leading to their death.[11] Many commercial herbicides, such as 2,4-D and Dicamba, are substituted aromatic carboxylic acids.[12][13]

The 2,4-dichloro substitution pattern on the benzoic acid core of our topic molecule is a common feature in many active auxin herbicides. This substitution pattern is known to confer herbicidal activity and selectivity. The presence of the additional methyl group at the 3-position offers a point of structural diversity that could be exploited to fine-tune the herbicidal activity, selectivity, and environmental fate of potential new agrochemicals.[14]

Future Research Directions

The exploration of this compound as a lead compound for new agrochemicals could involve several research avenues:

  • Synthesis and Screening of Derivatives: The carboxylic acid handle allows for the straightforward synthesis of a library of esters and amides. These derivatives could be screened for herbicidal or plant growth regulatory activity.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substitution pattern on the aromatic ring could elucidate the key structural features required for optimal bioactivity.

  • Mode of Action Studies: Investigating the molecular targets of this compound and its derivatives in plants would confirm if they act as auxin mimics and could reveal novel mechanisms of action.

Conclusion

This compound stands as a testament to the power of functionalized small molecules in modern synthetic chemistry. Its efficient synthesis and proven utility as a key intermediate in the pharmaceutical industry underscore its current value. Looking forward, the structural clues embedded within its molecular architecture point towards a promising, yet underexplored, future in the development of novel agrochemicals. This guide has aimed to provide a solid technical foundation for researchers and scientists working with this versatile compound, encouraging further investigation into its full synthetic potential.

References

  • Chemistry Haloform Reaction Mechanism. (n.d.). Sathee Jee.
  • Do-Thanh, C. L., Vargas, J. J., Thomas, J. W., Armel, G. R., & Best, M. D. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Journal of Agricultural and Food Chemistry, 64(18), 3533–3537. [Link]
  • Haloform Reaction Mechanism. (n.d.). BYJU'S.
  • Haloform Reaction: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner.
  • Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. (2021, February 13). [Video]. YouTube. [Link]
  • This compound. (n.d.). MySkinRecipes.
  • Haloform Reaction | Definition, Mechanism & Examples. (n.d.). Study.com.
  • Synthetic Auxins | Herbicide Symptoms. (n.d.). UC Agriculture and Natural Resources.
  • Do-Thanh, C. L., Vargas, J. J., Thomas, J. W., Armel, G. R., & Best, M. D. (2016). Design, Synthesis and Evaluation of Novel Auxin Mimic Herbicides.
  • Plant growth regulator additive. (2012).
  • Structural diagrams of 2,4-D and other phenoxy herbicides. (n.d.). ResearchGate.
  • Dicamba. (n.d.). PubChem. National Institutes of Health.
  • Do-Thanh, C. L., Vargas, J. J., Thomas, J. W., Armel, G. R., & Best, M. D. (2016). Design, Synthesis and Evaluation of Novel Auxin Mimic Herbicides.
  • Synthetic Auxin Resistant Weeds. (n.d.).
  • PLANT GROWTH REGULATORS. (n.d.).
  • This compound (C8H6Cl2O2). (n.d.). PubChemLite.
  • Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.). Google Patents.
  • Ammoxidation of 2,6-dichloro toluene—From first trials to pilot plant studies. (2022, January 18).
  • Plant growth regulators. (2022, August 3). ontario.ca. [Link]
  • This compound (C8H6Cl2O2). (n.d.). PubChemLite.
  • Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. (n.d.). ResearchGate.
  • Preparation method of 2,4-dichlorotoluene. (n.d.). Google Patents.
  • Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. (2022, January 18).
  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015, August 7).
  • Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts. (n.d.). ResearchGate.

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The Strategic Application of 2,4-Dichloro-3-methylbenzoic Acid in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical examination of 2,4-Dichloro-3-methylbenzoic acid, a key aromatic building block, and its strategic application in the synthesis of complex pharmaceutical intermediates. We will move beyond a simple recitation of facts to explore the causal chemistry, providing researchers, chemists, and drug development professionals with actionable insights into its reactivity, activation, and utility in constructing molecular frameworks for advanced therapeutic agents.

Foundational Properties of the Core Reagent

This compound is a polysubstituted aromatic carboxylic acid. Its chemical identity is established by CAS Number 83277-23-0.[1][2] The specific arrangement of chloro and methyl groups on the benzene ring imparts distinct steric and electronic properties that are critical to its synthetic applications. These substitutions influence the reactivity of the carboxylic acid group and provide a stable, functionalized scaffold for building more complex molecules.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂PubChem[1]
Molecular Weight 205.03 g/mol PubChem[1]
CAS Number 83277-23-0Echemi[2]
XLogP3 3.1PubChem[1]
Appearance Solid (form may vary)General Knowledge
Canonical SMILES CC1=C(C(=C(C=C1)Cl)C(=O)O)ClPubChem[1]

The Critical Activation Step: Synthesis of 2,4-Dichloro-3-methylbenzoyl Chloride

For this compound to be employed as an effective acylating agent in the synthesis of amides and esters—fundamental bonds in many active pharmaceutical ingredients (APIs)—its carboxylic acid moiety must first be "activated". The hydroxyl group of a carboxylic acid is a poor leaving group, making it unreactive toward nucleophiles like amines. The standard and most effective strategy is to convert the carboxylic acid into an acyl chloride. This transformation dramatically increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.

The reagent of choice for this conversion is often thionyl chloride (SOCl₂). The reaction proceeds efficiently, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[3]

Mechanism Rationale

The conversion using thionyl chloride is a classic example of nucleophilic acyl substitution. The carboxylic acid's oxygen atom attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This intermediate then collapses, eliminating SO₂ and a chloride ion, to form the highly reactive acyl chloride. This process is authoritative and widely documented in organic chemistry.[3]

Acyl_Chloride_Formation cluster_start Reactants cluster_intermediate Mechanism cluster_end Products RCOOH This compound (R-COOH) Intermediate Reactive Intermediate (R-CO-O-S(O)Cl) RCOOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) RCOCl 2,4-Dichloro-3-methylbenzoyl Chloride (R-COCl) Intermediate->RCOCl - SO₂ - Cl⁻ SO2 Sulfur Dioxide (SO₂) Intermediate->SO2 HCl Hydrogen Chloride (HCl) Intermediate->HCl + H⁺

Caption: Conversion of carboxylic acid to acyl chloride.

Field-Proven Experimental Protocol

The following protocol for the synthesis of 2,4-dichloro-3-methylbenzoyl chloride is based on established laboratory procedures, ensuring high purity and yield.[4]

Materials:

  • This compound (205 g, 1.0 mole)

  • Thionyl chloride (300 g, 2.5 moles)

  • 500 ml three-necked flask

  • Reflux condenser, thermometer, and agitator

Procedure:

  • Charge the three-necked flask with 205 g (1.0 mole) of this compound and 300 g (2.5 moles) of thionyl chloride.[4]

  • With stirring, heat the reaction mixture to 80°C.

  • Maintain the reaction at 80°C for 2 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Distill off the excess thionyl chloride using a rotary evaporator.[4]

  • The residue, crude 2,4-dichloro-3-methylbenzoyl chloride, is then purified by distillation under reduced pressure.[4]

  • Collect the fraction with a boiling point of 125° to 128° C at 6 mmHg to yield the high-purity product.[4]

Table 2: Quantitative Data for Acyl Chloride Synthesis
ParameterValueSource
Starting Material Moles 1.0 molePrepChem[4]
Thionyl Chloride Moles 2.5 moles (2.5 eq.)PrepChem[4]
Reaction Temperature 80°CPrepChem[4]
Reaction Time 2 hoursPrepChem[4]
Reported Yield 176.2 g (79 mole%)PrepChem[4]
Product Melting Point 43.2 - 47.2°CPrepChem[4]

Core Application: Amide Bond Formation for Pharmaceutical Scaffolds

The primary utility of the newly synthesized 2,4-dichloro-3-methylbenzoyl chloride is as a potent acylating agent for the formation of amide bonds. The amide linkage is a cornerstone of medicinal chemistry, present in a vast number of blockbuster drugs.[5][6] The reaction, often a variant of the Schotten-Baumann reaction, involves the nucleophilic attack of a primary or secondary amine on the highly electrophilic acyl chloride.[6][7]

This reaction provides a robust and direct method to couple the 2,4-dichloro-3-methylbenzoyl moiety with other complex fragments, a critical step in the convergent synthesis of advanced pharmaceutical intermediates. For instance, in the synthesis of the drug Lifitegrast, a key intermediate is 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, which is later coupled to form an amide bond.[8][9] While not identical, the chemistry illustrates the industrial relevance of using dichlorinated aromatic acylating agents to build complex, biologically active molecules.

General Protocol for Amidation

The following is a generalized, representative protocol for the amidation of an amine with an acyl chloride like 2,4-dichloro-3-methylbenzoyl chloride.

Materials:

  • Primary or Secondary Amine (R'-NH₂)

  • 2,4-dichloro-3-methylbenzoyl chloride

  • Aprotic solvent (e.g., Dichloromethane - DCM)

  • Tertiary amine base (e.g., Triethylamine - TEA or DIEA)

Procedure:

  • Dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2,4-dichloro-3-methylbenzoyl chloride (1.0-1.1 equivalents) in the same solvent to the cooled amine solution.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched with water or a dilute aqueous acid.

  • The organic layer is separated, washed, dried, and concentrated. The final amide product is then purified, usually by recrystallization or column chromatography.

Amidation_Workflow prep_amine 1. Prepare Amine Solution (Amine + Base in Solvent) cool 2. Cool to 0°C prep_amine->cool add_acyl 3. Add Acyl Chloride Solution (Dropwise) cool->add_acyl react 4. Stir at RT (Monitor Progress) add_acyl->react workup 5. Aqueous Workup (Quench & Extract) react->workup purify 6. Purify Product (Crystallization/Chromatography) workup->purify product Final Amide Intermediate purify->product

Caption: General workflow for amide synthesis.

Conclusion

This compound is more than a simple catalog chemical; it is a strategic starting material whose value is unlocked through its efficient activation to the corresponding acyl chloride. This key intermediate serves as a powerful tool for medicinal chemists, enabling the reliable formation of robust amide bonds to construct complex molecular architectures. The protocols and rationale presented herein provide a validated framework for leveraging this versatile building block in the demanding landscape of pharmaceutical research and development. The stability of the dichlorinated phenyl ring, combined with the high reactivity of the acyl chloride, ensures its continued relevance in the synthesis of next-generation therapeutics.

References

  • Jiang, G.-L., Wang, X.-K., Xiao, X.-F., & Liu, Y. (2023). An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Fronts. (URL not available)
  • (2023). An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Thieme Connect. [Link]
  • Jiang, G.-L., et al. (2023). The synthesis route of two key intermediates and lifitegrast.
  • (n.d.). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints.
  • PubChem. (n.d.). This compound.
  • PrepChem. (n.d.). Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. [Link]
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]
  • Gravel, M., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]
  • ChemHelp ASAP. (2019).
  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]

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Synthesis and Characterization of Novel 2,4-Dichloro-3-methylbenzoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the functionalization of aromatic scaffolds remains a cornerstone of innovation. Benzoic acid derivatives, in particular, serve as versatile synthons, prized for their ability to engage in a multitude of chemical transformations, leading to compounds with significant biological and material properties.[1] This guide focuses on a specific, yet highly promising starting material: 2,4-Dichloro-3-methylbenzoic acid. The strategic placement of chloro and methyl substituents on the phenyl ring presents a unique electronic and steric profile, offering a nuanced platform for the development of novel esters and amides.

This document is crafted not as a rigid set of instructions, but as a dynamic guide for the discerning researcher. Herein, we will not only detail the synthetic pathways and analytical characterization of novel this compound derivatives but also delve into the rationale behind the chosen methodologies. Our goal is to equip you, our fellow scientists and drug development professionals, with the foundational knowledge and practical insights necessary to explore this promising chemical space with confidence and scientific rigor.

I. The Strategic Importance of this compound as a Core Scaffold

The intrinsic value of this compound (CAS No: 83277-23-0) as a precursor lies in the interplay of its substituents.[2][3][4] The two chlorine atoms act as strong electron-withdrawing groups, influencing the reactivity of the aromatic ring and the acidity of the carboxylic acid. The methyl group, in contrast, is an electron-donating group, which can modulate the electronic properties and provide a steric handle. This intricate balance of electronic and steric effects makes its derivatives prime candidates for investigation in medicinal chemistry and materials science.

PropertyValueSource
Molecular Formula C8H6Cl2O2PubChem[2]
Molecular Weight 205.03 g/mol PubChem[2]
CAS Number 83277-23-0Echemi[3]

II. Synthetic Pathways to Novel Derivatives

The carboxylic acid moiety of this compound is the primary site for derivatization. In this guide, we will explore two of the most fundamental and widely applicable transformations: esterification and amidation.

A. Synthesis of Methyl 2,4-Dichloro-3-methylbenzoate: An Esterification Protocol

Esterification of carboxylic acids with alcohols is a classic and reliable transformation. The Fischer-Speier esterification, which utilizes an acid catalyst in the presence of excess alcohol, is a robust method for this purpose.[5][6]

Rationale for a Fischer-Speier Approach: This acid-catalyzed reaction is well-suited for this substrate due to the deactivating effect of the dichloro-substituents on the aromatic ring, which makes alternative methods that proceed via ring activation less favorable. The use of a solid acid catalyst, such as UiO-66-NH2, has also been shown to be effective for the esterification of fluorinated aromatic carboxylic acids with methanol and offers the advantage of easier purification.[7][8]

Experimental Protocol: Synthesis of Methyl 2,4-Dichloro-3-methylbenzoate

  • To a solution of this compound (1.0 eq.) in methanol (20 mL/mmol of acid), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the remaining acid.

  • Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 2,4-Dichloro-3-methylbenzoate.

Diagram of the Esterification Workflow

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + Methanol catalyst Add H₂SO₄ (cat.) start->catalyst reflux Reflux (4-6h) Monitor by TLC catalyst->reflux evaporation Evaporate Methanol reflux->evaporation extraction Dissolve in EtOAc Wash with NaHCO₃ & Brine evaporation->extraction drying Dry (Na₂SO₄) & Concentrate extraction->drying chromatography Column Chromatography drying->chromatography product Pure Methyl 2,4-Dichloro-3-methylbenzoate chromatography->product

Caption: Workflow for the synthesis of Methyl 2,4-Dichloro-3-methylbenzoate.

B. Synthesis of N-Aryl-2,4-dichloro-3-methylbenzamides: An Amidation Protocol

Amide bond formation is one of the most critical reactions in medicinal chemistry. A common and effective method involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine.[9] Alternatively, in situ activating agents can be employed to facilitate the coupling.[10][11][12]

Rationale for an Acyl Chloride-Mediated Approach: This two-step, one-pot procedure is highly efficient and generally provides high yields. The intermediate acyl chloride is highly reactive, allowing for the amidation to proceed under mild conditions, which is advantageous when working with sensitive aniline derivatives. The use of a base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction.[13]

Experimental Protocol: Synthesis of N-Phenyl-2,4-dichloro-3-methylbenzamide

  • In a round-bottom flask, suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (10 mL/mmol of acid).

  • Add oxalyl chloride (1.5 eq.) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.

  • In a separate flask, dissolve aniline (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the aniline solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

  • Let the reaction stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 15 mL), followed by saturated aqueous sodium bicarbonate solution (2 x 15 mL), and finally with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-Phenyl-2,4-dichloro-3-methylbenzamide.

Diagram of the Amidation Workflow

Amidation_Workflow cluster_activation Acid Activation cluster_coupling Amide Coupling cluster_workup_purification Work-up & Purification start_acid This compound in DCM add_reagents Add Oxalyl Chloride & cat. DMF start_acid->add_reagents acyl_chloride Formation of Acyl Chloride add_reagents->acyl_chloride coupling Add Acyl Chloride Solution acyl_chloride->coupling start_amine Aniline & Triethylamine in DCM start_amine->coupling reaction Stir at RT (2-4h) Monitor by TLC coupling->reaction workup Aqueous Washes (HCl, NaHCO₃, Brine) reaction->workup drying_conc Dry (MgSO₄) & Concentrate workup->drying_conc purification Recrystallization drying_conc->purification product_amide Pure N-Phenyl-2,4-dichloro-3-methylbenzamide purification->product_amide

Caption: Workflow for the synthesis of N-Phenyl-2,4-dichloro-3-methylbenzamide.

III. Comprehensive Characterization of Novel Derivatives

Thorough characterization is paramount to confirm the identity, purity, and structure of the newly synthesized compounds. A multi-technique approach is essential for unambiguous structure elucidation.

A. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: This technique provides information about the number and environment of hydrogen atoms in the molecule. For Methyl 2,4-Dichloro-3-methylbenzoate , one would expect a singlet for the methyl ester protons around 3.9 ppm, a singlet for the aromatic methyl group protons, and distinct signals for the two aromatic protons. For N-Phenyl-2,4-dichloro-3-methylbenzamide , the spectrum would be more complex, showing signals for the aromatic protons of both rings and a characteristic broad singlet for the N-H proton.

  • ¹³C NMR: This provides information about the carbon skeleton. For the ester, a signal for the carbonyl carbon is expected around 165-170 ppm, along with signals for the aromatic carbons and the two methyl carbons.[14][15] For the amide, the carbonyl carbon signal would appear in a similar region.[16]

Predicted ¹H and ¹³C NMR Data for Methyl 2,4-Dichloro-3-methylbenzoate

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H ~ 7.5-7.8d
~ 7.3-7.5d
~ 3.9s
~ 2.4s
¹³C ~ 165s (C=O)
~ 130-140s (Ar-C)
~ 125-130d (Ar-CH)
~ 52q (OCH₃)
~ 20q (Ar-CH₃)

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is invaluable for identifying key functional groups.

  • Ester Derivative: A strong absorption band corresponding to the C=O stretch of the ester is expected around 1720-1740 cm⁻¹. Other characteristic peaks would include C-O stretching and aromatic C-H and C=C absorptions.

  • Amide Derivative: A strong C=O stretching band (Amide I) will be observed around 1650-1680 cm⁻¹. A characteristic N-H stretching band will appear around 3300 cm⁻¹, and an N-H bending band (Amide II) will be present around 1550 cm⁻¹.[17][18]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

  • Electron Ionization (EI-MS): For both the ester and amide derivatives, the molecular ion peak [M]⁺ should be clearly visible. A characteristic fragmentation pattern for halogenated compounds is the presence of isotopic peaks for chlorine ([M+2]⁺, [M+4]⁺, etc.), which will confirm the number of chlorine atoms in the molecule.[19] Common fragmentation pathways include the loss of the alkoxy group from the ester or cleavage of the amide bond. The fragmentation of benzoic acid derivatives often leads to a prominent benzoyl cation.[19][20]

B. Solid-State Characterization

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the solid-state properties of the material. The crystal structures of similar ortho-substituted benzoic acids have been reported to form hydrogen-bonded ribbons.[21]

IV. Conclusion and Future Outlook

This guide has provided a comprehensive framework for the synthesis and characterization of novel ester and amide derivatives of this compound. The detailed protocols and analytical guidance are intended to serve as a robust starting point for researchers in drug discovery and materials science. The unique substitution pattern of the core scaffold offers a wealth of opportunities for the generation of diverse chemical libraries with potentially valuable biological activities and material properties. Further exploration of different ester and amide derivatives, as well as other functional group transformations, is highly encouraged to fully unlock the potential of this versatile building block.

V. References

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  • 2,4-Dichloro-N-methylbenzamide. SpectraBase. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Publications. [Link]

  • This compound (C8H6Cl2O2). PubChemLite. [Link]

  • This compound | C8H6Cl2O2 | CID 13235951. PubChem. [Link]

  • The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm (RSC Publishing). [Link]

  • Synthesis of some Amide derivatives and their Biological activity. ResearchGate. [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Semantic Scholar. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Publications. [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Human Metabolome Database. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega. ACS Publications. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. [Link]

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543). NP-MRD. [Link]

  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Semantic Scholar. [Link]

  • Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin. [Link]

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Exploring the Reactivity of the Carboxylic Acid Group in 2,4-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2,4-Dichloro-3-methylbenzoic acid is a polysubstituted aromatic carboxylic acid whose reactivity is governed by a complex interplay of electronic and steric effects. The presence of two electron-withdrawing chloro substituents, an electron-donating methyl group, and notable ortho-substitution creates a unique chemical profile. This guide provides an in-depth exploration of the reactivity of its carboxylic acid group, offering both mechanistic insights and field-proven experimental protocols for its principal transformations. We will dissect the conversion to key derivatives including acyl chlorides, esters, and amides, as well as its reduction to the corresponding benzyl alcohol. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical framework for manipulating this versatile chemical scaffold.

Molecular Profile and Electronic Landscape

This compound presents a fascinating case study in substituent effects. The reactivity of the carboxylic acid is not merely a sum of its parts but a result of their synergistic and antagonistic interactions on the benzene ring.

  • Electronic Effects : The two chlorine atoms at the C2 (ortho) and C4 (para) positions exert a strong electron-withdrawing inductive effect (-I).[1][2] This effect pulls electron density away from the carboxyl group, stabilizing the conjugate base (carboxylate anion) and thereby increasing the acidity of the parent acid compared to unsubstituted benzoic acid.[3] This also renders the carbonyl carbon more electrophilic. Counteracting this is the methyl group at the C3 (meta) position, which has a weak electron-donating inductive effect (+I).[2]

  • Steric Hindrance : The most significant factor governing the reactivity of this molecule is the steric congestion around the carboxylic acid functionality. The presence of substituents at both ortho positions (C2-chloro and C6-H, though the C3-methyl is also very influential) creates a crowded environment. This "ortho-effect" is known to increase the acid strength but severely impedes the approach of nucleophiles to the carbonyl carbon.[3][4] Consequently, reactions that proceed smoothly with unhindered benzoic acids often require more forceful conditions or alternative synthetic strategies for this substrate.

Physicochemical Properties

PropertyValueReference
IUPAC NameThis compound[5]
CAS Number83277-23-0[5][6]
Molecular FormulaC₈H₆Cl₂O₂[5][6]
Molecular Weight205.03 g/mol [5][6]
XLogP33.1[5][6]

graph "Molecule_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Benzene Ring Nodes
C1 [pos="0,1.2!", label=""];
C2 [pos="-1.04,0.6!", label=""];
C3 [pos="-1.04,-0.6!", label=""];
C4 [pos="0,-1.2!", label=""];
C5 [pos="1.04,-0.6!", label=""];
C6 [pos="1.04,0.6!", label=""];

// Substituent Nodes
COOH_C [pos="0,2.6!", label="C", fontcolor="#202124"];
COOH_O1 [pos="-0.7,3.4!", label="O", fontcolor="#EA4335"];
COOH_O2 [pos="0.7,3.4!", label="OH", fontcolor="#EA4335"];
Cl_2 [pos="-2.08,1.2!", label="Cl", fontcolor="#34A853"];
CH3 [pos="-2.08,-1.2!", label="CH₃", fontcolor="#4285F4"];
Cl_4 [pos="0,-2.4!", label="Cl", fontcolor="#34A853"];

// Benzene Ring Edges (double bonds simplified)
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituent Edges
C1 -- COOH_C;
COOH_C -- COOH_O1 [style=double];
COOH_C -- COOH_O2;
C2 -- Cl_2;
C3 -- CH3;
C4 -- Cl_4;

// Labels for effects
label_steric [pos="-1.5,2.2!", label="Steric Hindrance", fontcolor="#EA4335"];
label_ewg [pos="-2.5,0!", label="EWG (-I)", fontcolor="#34A853"];
label_edg [pos="-2.5,-1.8!", label="EDG (+I)", fontcolor="#4285F4"];

}

Figure 1: Structure and key influential factors of this compound.

Activating the Carboxyl Group: Synthesis of Acyl Chloride

Given the hindered nature of the carboxylic acid, direct reactions are often inefficient. The most reliable strategy is to first convert the carboxylic acid into a more reactive derivative. The synthesis of 2,4-dichloro-3-methylbenzoyl chloride is the gateway to a host of subsequent transformations, including esterification and amidation.[7]

Causality : The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group.[8] Reagents like thionyl chloride (SOCl₂) convert it into an acyl chlorosulfite intermediate, which possesses a much better leaving group. A subsequent attack by a chloride ion yields the highly reactive acyl chloride.[9]

Acyl_Chloride_Workflow Acid This compound Reagent Thionyl Chloride (SOCl₂) Acid->Reagent Reflux, 2h Product 2,4-Dichloro-3-methylbenzoyl Chloride Reagent->Product Applications Highly Reactive Intermediate for: - Esterification - Amidation Product->Applications

Figure 2: General workflow for the activation of the carboxylic acid.

Experimental Protocol: Synthesis of 2,4-Dichloro-3-methylbenzoyl chloride

This protocol is adapted from established procedures for this specific conversion.[10]

  • Materials :

    • This compound (1.0 mole, 205 g)

    • Thionyl chloride (SOCl₂) (2.5 moles, 300 g, 183 mL)

    • Ice bath

    • Rotary evaporator

    • Vacuum distillation apparatus

  • Equipment :

    • 500 mL three-necked round-bottom flask

    • Reflux condenser with a drying tube (CaCl₂ or Drierite)

    • Thermometer

    • Magnetic stirrer and stir bar

  • Procedure :

    • Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

    • Charge the three-necked flask with this compound (205 g) and thionyl chloride (300 g).

    • Begin stirring the mixture.

    • Heat the reaction mixture to 80°C and maintain this temperature under reflux for 2 hours. The reaction will evolve HCl and SO₂ gas, which must be vented safely or passed through a scrubber.

    • After 2 hours, cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The crude residue, 2,4-dichloro-3-methylbenzoyl chloride, can be purified by vacuum distillation. Collect the fraction boiling at 125-128°C at 6 mmHg.[10]

    • The purified product is a yellowish solid with a melting point of 43.2-47.2°C.[10]

  • Safety Notes : Thionyl chloride is highly corrosive and lachrymatory. The reaction evolves toxic gases (HCl, SO₂). This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Key Transformations of the Carboxyl Group

With the activated acyl chloride in hand, or by using other specialized methods, the carboxylic acid can be converted into a variety of important functional groups.

Esterification

Direct acid-catalyzed Fischer esterification of this compound is challenging due to the significant steric hindrance around the carboxyl group, which impedes the approach of the alcohol nucleophile.[11] While forcing conditions (high temperature, strong acid catalyst, large excess of alcohol) might yield some product, a more reliable and higher-yielding method involves the pre-synthesized acyl chloride.

Esterification_Mechanism cluster_0 Fischer Esterification (Acid-Catalyzed) A R-COOH + H⁺ ⇌ R-C(OH)₂⁺ B R-C(OH)₂⁺ + R'OH ⇌ R-C(OH)₂⁺(OR'H) A->B Nucleophilic Attack C R-C(OH)₂⁺(OR'H) ⇌ R-C(OH)(OR') + H₂O + H⁺ B->C Proton Transfer & Water Elimination X Slow due to Steric Hindrance B->X D R-C(OH)(OR') ⇌ R-COOR' + H⁺ C->D Deprotonation

Figure 3: Simplified mechanism of Fischer Esterification, highlighting the sterically hindered step.

Experimental Protocol: Esterification via Acyl Chloride

This method provides a robust alternative to direct esterification.

  • Materials :

    • 2,4-Dichloro-3-methylbenzoyl chloride (1.0 eq)

    • Alcohol (e.g., ethanol, 1.2 eq)

    • Anhydrous dichloromethane (DCM) or diethyl ether

    • A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine, 1.2 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment :

    • Round-bottom flask with a magnetic stir bar

    • Dropping funnel

    • Separatory funnel

  • Procedure :

    • In a fume hood, dissolve 2,4-dichloro-3-methylbenzoyl chloride in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath (0°C).

    • In a separate flask, mix the alcohol and triethylamine in DCM.

    • Add the alcohol/base mixture dropwise to the stirred acyl chloride solution via the dropping funnel over 15-20 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid and HCl salt), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the ester by column chromatography on silica gel or distillation if applicable.

Amide Bond Formation

Directly reacting a carboxylic acid with an amine to form an amide requires very high temperatures to drive off water, conditions that are often destructive to complex molecules. For a sterically hindered acid like this compound, this is particularly ineffective. The two primary strategies are reaction via the acyl chloride or the use of modern peptide coupling reagents.

Causality of Coupling Reagents : Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea or active ester intermediate.[12][13] This intermediate is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid, effectively lowering the activation energy of the reaction and proceeding under mild conditions. This approach is the cornerstone of modern peptide and medicinal chemistry.[14][]

Experimental Protocol: Amidation using HATU
  • Materials :

    • This compound (1.0 eq)

    • Amine (primary or secondary, 1.1 eq)

    • HATU (1.1 eq)

    • A non-nucleophilic base, typically Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Equipment :

    • Round-bottom flask with a magnetic stir bar

    • Nitrogen or argon inlet

  • Procedure :

    • Under an inert atmosphere (N₂ or Ar), dissolve this compound and HATU in anhydrous DMF.

    • Stir the solution for 5-10 minutes at room temperature. This is the "pre-activation" step.

    • Add the amine to the reaction mixture, followed by the dropwise addition of DIPEA.

    • Stir the reaction at room temperature for 2-12 hours. Monitor progress using TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and wash the organic layer multiple times with water (to remove DMF) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography or recrystallization.

Reduction to Benzyl Alcohol

The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄ or LAH) is the standard reagent for this transformation, as milder reagents like sodium borohydride (NaBH₄) are ineffective.[16][17][18]

Mechanism : The reaction proceeds via the transfer of hydride ions (H⁻) from the AlH₄⁻ complex to the carbonyl carbon.[19] The initial reaction forms a lithium carboxylate salt, which is then reduced further to the alcohol. A final aqueous workup is required to protonate the resulting alkoxide and decompose any remaining LAH.

Experimental Protocol: LAH Reduction
  • Materials :

    • This compound (1.0 eq)

    • Lithium aluminum hydride (LAH) (typically 1.5-2.0 eq)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • 1 M Sodium hydroxide (NaOH) solution

    • 1 M Hydrochloric acid (HCl) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment :

    • Dry three-necked round-bottom flask with a magnetic stir bar

    • Reflux condenser

    • Dropping funnel

    • Nitrogen or argon atmosphere setup

  • Procedure :

    • EXTREME CAUTION : LAH reacts violently with water. All glassware must be oven-dried, and the reaction must be run under a dry, inert atmosphere.

    • In the three-necked flask, suspend LAH in anhydrous THF. Cool the suspension to 0°C in an ice bath.

    • Dissolve this compound in a separate portion of anhydrous THF.

    • Add the carboxylic acid solution dropwise to the stirred LAH suspension via the dropping funnel. Control the addition rate to manage the exothermic reaction and hydrogen gas evolution.

    • After the addition is complete, remove the ice bath and gently reflux the mixture for 2-4 hours.

    • Cool the reaction back down to 0°C.

    • Quenching : Carefully and slowly add water dropwise to quench the excess LAH. This is a highly exothermic step that evolves large amounts of hydrogen gas. A common and safer alternative is the Fieser workup: sequentially add 'x' mL of water, 'x' mL of 15% NaOH solution, and then '3x' mL of water, where 'x' is the mass of LAH used in grams. This procedure forms a granular precipitate that is easy to filter.

    • Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with ethyl acetate.

    • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2,4-dichloro-3-methylphenyl)methanol.

    • Purify as needed by column chromatography.

Conclusion

The carboxylic acid group of this compound is a versatile functional handle, but its reactivity is profoundly influenced by the surrounding substituents. The combined electron-withdrawing nature of the chloro groups enhances the electrophilicity of the carbonyl carbon, while the severe steric hindrance imposed by the ortho-substituents necessitates strategic synthetic planning. Direct transformations are often low-yielding. A more effective approach involves an initial activation step, converting the acid to its highly reactive acyl chloride derivative. This intermediate readily undergoes clean, high-yielding esterification and amidation reactions. For amidation with sensitive or valuable amines, modern peptide coupling reagents provide a mild and efficient alternative. Finally, reduction to the primary alcohol is reliably achieved with a powerful hydride source like LiAlH₄. Understanding these principles and applying the robust protocols detailed herein will enable researchers to effectively utilize this compound as a building block in drug discovery and materials science.

References

  • Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. PrepChem.com. [Link]
  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Unacademy. [Link]
  • Effect of substituents on acidity of benzoic acids. Filo. [Link]
  • 11.5: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
  • Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-553. [Link]
  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]
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  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio Peptide Synthesizer. [Link]
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  • Esterification of benzoic acid to methyl benzo
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The Untapped Potential of 2,4-Dichloro-3-methylbenzoic Acid in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Pharmaceutical Intermediate

To the discerning researcher and materials scientist, the molecular architecture of 2,4-Dichloro-3-methylbenzoic acid presents a compelling canvas of untapped potential. While its primary role to date has been as a key intermediate in the synthesis of the novel quinolone antibiotic ozenoxacin, a deeper analysis of its structural motifs—a reactive carboxylic acid, sterically influential methyl group, and electronically modifying chloro substituents—suggests a promising future in the realm of advanced materials.[1] This guide eschews a conventional overview, instead offering a forward-looking exploration into the prospective applications of this unique molecule in materials science, grounded in established chemical principles and analogous research. We will delve into its potential as a bespoke building block for crystalline frameworks and high-performance polymers, providing both the theoretical underpinnings and actionable experimental pathways for its investigation.

Molecular Profile and Physicochemical Characteristics

Before exploring its potential applications, a foundational understanding of this compound's intrinsic properties is paramount.

PropertyValueSource
CAS Number 83277-23-0[2]
Molecular Formula C₈H₆Cl₂O₂[2]
Molecular Weight 205.04 g/mol [3]
Predicted Boiling Point 320.9±37.0 °C[3]
Structure A benzene ring substituted with a carboxylic acid group at position 1, chloro groups at positions 2 and 4, and a methyl group at position 3.[2]

The spatial arrangement of the substituents on the benzene ring is critical. The ortho- and para-chloro atoms are electron-withdrawing, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. The methyl group at the meta-position provides steric bulk, which can direct the self-assembly of larger structures. This unique combination of electronic and steric effects is the cornerstone of its potential in materials design.

I. A Novel Linker for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The most immediate and promising application of this compound in materials science lies in its use as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The carboxylic acid group provides a well-established coordination site for metal ions, while the substituted aromatic ring can be tailored to control the resulting framework's topology, porosity, and functionality.[4][5][6][7]

Causality of Experimental Choices:

The choice of a substituted benzoic acid as a linker is deliberate. The rigidity of the aromatic core imparts stability to the resulting framework, while the substituents allow for fine-tuning of the framework's properties. In the case of this compound:

  • The Carboxylic Acid: Acts as the primary binding site to metal centers, forming the nodes of the framework.

  • The Dichloro-Substituents: The electron-withdrawing nature of the chlorine atoms can enhance the thermal stability of the resulting MOF.[8] Furthermore, the chlorine atoms may participate in secondary interactions, such as halogen bonding, which can influence the packing and dimensionality of the framework.

  • The Methyl Group: The steric hindrance from the methyl group can prevent the formation of overly dense, non-porous structures, potentially leading to frameworks with accessible pores for gas storage or catalysis.

Hypothetical Synthesis of a Zinc-based MOF (Zn-DCMBA-1)

This protocol outlines a plausible pathway for the synthesis of a novel MOF using this compound.

Step 1: Reagent Preparation

  • Dissolve 1.0 mmol of this compound in 15 mL of N,N-Dimethylformamide (DMF).

  • Dissolve 1.0 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

Step 2: Solvothermal Reaction

  • Combine the two solutions in a 20 mL Teflon-lined autoclave.

  • Seal the autoclave and heat to 120°C for 48 hours.

  • Allow the autoclave to cool slowly to room temperature.

Step 3: Product Isolation and Activation

  • Filter the resulting crystalline product and wash with fresh DMF.

  • Immerse the crystals in fresh dichloromethane for 3 days, replacing the solvent daily, to exchange the DMF in the pores.

  • Activate the material by heating under vacuum at 150°C for 12 hours to remove the dichloromethane.

Workflow for the Synthesis of Zn-DCMBA-1

G cluster_prep Reagent Preparation cluster_reaction Solvothermal Synthesis cluster_isolation Product Isolation & Activation ligand Dissolve 2,4-Dichloro-3- methylbenzoic acid in DMF combine Combine Solutions in Autoclave ligand->combine metal Dissolve Zn(NO3)2·6H2O in DMF metal->combine heat Heat at 120°C for 48 hours combine->heat cool Slow Cool to Room Temperature heat->cool filter_wash Filter and Wash with DMF cool->filter_wash exchange Solvent Exchange with CH2Cl2 filter_wash->exchange activate Activate under Vacuum at 150°C exchange->activate product Zn-DCMBA-1 activate->product

Caption: Solvothermal synthesis workflow for a hypothetical MOF.

II. A Monomer for High-Performance Aromatic Polymers

The structure of this compound also lends itself to application as a monomer in the synthesis of specialty aromatic polymers, such as polyesters and polyamides. The incorporation of this monomer is anticipated to bestow desirable properties upon the resulting polymer.

Rationale for Enhanced Polymer Properties:
  • Thermal Stability and Flame Retardancy: Halogenated polymers are well-known for their inherent flame retardancy and high thermal stability. The presence of two chlorine atoms per repeating unit would significantly contribute to these properties.[][10]

  • Chemical Resistance: The aromatic backbone, coupled with the chemically inert nature of the C-Cl bonds, would likely result in polymers with excellent resistance to a range of chemicals.

  • Mechanical Properties: Aromatic polyamides, in particular, are known for their high tensile strength and modulus.[11][12] The rigid structure of the this compound monomer would contribute to a robust polymer backbone.

Proposed Synthesis of a Novel Aromatic Polyamide

This protocol describes a general method for the synthesis of an aromatic polyamide via direct polycondensation.

Step 1: Monomer Preparation

  • In a reaction flask equipped with a stirrer and nitrogen inlet, combine 1.0 mmol of this compound, 1.0 mmol of an aromatic diamine (e.g., 4,4'-oxydianiline), and 5 mL of N-methyl-2-pyrrolidone (NMP).

  • Add 0.3 g of calcium chloride and 0.5 mL of pyridine to the mixture.

Step 2: Polycondensation

  • Heat the reaction mixture to 100°C under a nitrogen atmosphere.

  • Slowly add 1.1 mmol of triphenyl phosphite to the mixture.

  • Continue stirring at 100°C for 3 hours.

Step 3: Polymer Isolation

  • Pour the viscous solution into 100 mL of methanol to precipitate the polymer.

  • Filter the fibrous polymer, wash thoroughly with hot water and methanol, and dry under vacuum at 80°C for 24 hours.

Polycondensation Workflow

G cluster_monomer Monomer Preparation cluster_poly Polycondensation cluster_iso Polymer Isolation reactants Combine Dicarboxylic Acid, Diamine, CaCl2, Pyridine in NMP heat_tpp Heat to 100°C and add Triphenyl Phosphite reactants->heat_tpp react Stir at 100°C for 3 hours heat_tpp->react precipitate Precipitate in Methanol react->precipitate wash_dry Wash with Water/Methanol and Dry under Vacuum precipitate->wash_dry polymer Aromatic Polyamide wash_dry->polymer

Caption: Direct polycondensation for a novel aromatic polyamide.

III. A Building Block for Functional Organic Materials

Beyond crystalline frameworks and polymers, the rigid and functionalized aromatic core of this compound makes it a plausible precursor for other functional organic materials.

  • Liquid Crystals: The rigid, substituted phenyl ring is a common mesogenic unit in liquid crystals. Derivatization of the carboxylic acid to form long-chain esters could lead to novel liquid crystalline materials.

  • Organic Dyes and Pigments: The aromatic ring can be further functionalized through electrophilic aromatic substitution, potentially leading to the synthesis of novel chromophores. The chloro- and methyl- substituents would influence the electronic transitions and, therefore, the color and photophysical properties of the resulting dyes.

Conclusion and Future Outlook

While this compound is currently established as a pharmaceutical intermediate, its molecular structure holds significant, yet largely unexplored, promise for the field of materials science. The strategic combination of a coordinating carboxylic acid group with electron-withdrawing chloro- and sterically hindering methyl- substituents makes it a highly attractive candidate for the rational design of advanced materials. The proposed applications in Metal-Organic Frameworks and high-performance polymers are not merely speculative but are based on the established principles of coordination chemistry and polymer science, supported by extensive research on analogous substituted benzoic acids.[13][14][15] It is the author's firm belief that further investigation into this versatile molecule will unlock a new class of materials with tailored properties for a wide range of applications, from gas separation and catalysis to high-temperature plastics and specialty coatings.

References

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  • MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • RSC Publishing. (n.d.). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences.
  • Chemical Society Reviews. (2018, September 17). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups.
  • PubMed. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • Scilit. (n.d.). Synthesis of novel organic-soluble high-temperature aromatic polymers. Retrieved from [Link]<1275::aid-pola1275>3.0.co;2-z
  • MDPI. (2022, December 30). Segregation of Benzoic Acid in Polymer Crystalline Cavities.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2020, October 7). Evaluation of halogen chain-end functionality in 2-bromo-2-methylpropanoate esters of poly(oxyalkylene) polymers by MALDI-TOF spectroscopy.

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Methodological & Application

Application Note: A Validated Two-Step Synthesis Protocol for 2,4-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 2,4-Dichloro-3-methylbenzoic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The described methodology begins with the Friedel-Crafts alkylation of 2,4-dichlorotoluene to yield the key intermediate, 2,4-dichloro-3-methyltoluene. This is followed by the selective oxidation of the methyl group to the corresponding carboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices, comprehensive safety protocols, and troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

This compound is a substituted aromatic carboxylic acid whose structural motif is of significant interest in medicinal chemistry and material science. Its synthesis requires precise control over regioselectivity to install the substituents at the correct positions on the benzene ring.

The synthetic approach detailed herein was chosen for its logical progression, reliance on well-established and robust chemical transformations, and the commercial availability of the starting materials. The two-stage process is outlined below:

  • Stage 1: Friedel-Crafts Alkylation. This initial step introduces the C3-methyl group onto the 2,4-dichlorotoluene backbone. The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, proceeding via an electrophilic aromatic substitution mechanism.[3][4] A strong Lewis acid, aluminum chloride (AlCl₃), is employed to generate a methyl carbocation electrophile from a methylating agent, which then attacks the electron-rich aromatic ring.[5][6]

  • Stage 2: Side-Chain Oxidation. The second stage involves the conversion of the methyl group of the synthesized 2,4-dichloro-3-methyltoluene into a carboxylic acid. This is achieved using a powerful oxidizing agent, potassium permanganate (KMnO₄). This reaction is highly effective for converting alkyl chains attached to aromatic rings into carboxyl groups, provided the ring itself is not overly sensitive to oxidation.

Synthesis_Pathway cluster_0 Stage 1: Friedel-Crafts Alkylation cluster_1 Stage 2: Oxidation 2_4_Dichlorotoluene 2,4-Dichlorotoluene Intermediate 2,4-Dichloro-3-methyltoluene 2_4_Dichlorotoluene->Intermediate  CH₃Cl, AlCl₃   Final_Product This compound Intermediate->Final_Product  1. KMnO₄, H₂O, Heat 2. HCl (aq)  

Caption: Overall two-step synthetic pathway.

Stage 1: Synthesis of 2,4-Dichloro-3-methyltoluene

Principle and Mechanism

The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction where an alkyl group is introduced onto an aromatic ring.[7] In this protocol, aluminum chloride (AlCl₃) acts as a Lewis acid catalyst, abstracting the chloride from chloromethane (CH₃Cl) to form a highly electrophilic methyl carbocation (or a polarized complex). This electrophile is then attacked by the π-electrons of the 2,4-dichlorotoluene ring. The chlorine atoms are ortho, para-directing; however, the C3 and C5 positions are the most sterically accessible and electronically favorable for substitution. The subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the product.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )QuantityMolesPurity
2,4-Dichlorotoluene95-73-8161.0340.25 g (32.3 mL)0.25≥99%
Aluminum Chloride (anhydrous)7446-70-0133.3436.7 g0.275≥99%
Chloromethane (2M in THF)74-87-350.49138 mL0.275N/A
Dichloromethane (DCM, anhydrous)75-09-284.93250 mLN/A≥99.8%
Hydrochloric Acid (conc.)7647-01-036.46~50 mLN/A37%
Sodium Bicarbonate (sat. aq.)144-55-884.01100 mLN/AN/A
Magnesium Sulfate (anhydrous)7487-88-9120.3720 gN/AN/A
Experimental Protocol
  • Reaction Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution) to handle evolving HCl gas. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

  • Reagent Charging: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (36.7 g) and anhydrous dichloromethane (150 mL).

  • Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

  • Addition of Substrate: Add 2,4-dichlorotoluene (40.25 g) dropwise to the cold suspension over 15 minutes.

  • Addition of Alkylating Agent: Add the chloromethane solution (138 mL, 2M in THF) to the dropping funnel and add it to the reaction mixture dropwise over 1 hour, maintaining the internal temperature below 5°C. The causality for this slow, cold addition is to control the exothermic reaction and minimize potential side reactions like polyalkylation.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully quench the reaction by pouring the mixture over 200 g of crushed ice in a large beaker. This step is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under vacuum to yield 2,4-dichloro-3-methyltoluene as a clear liquid.[8]

Workflow_Stage1 A 1. Charge AlCl₃ & DCM to dry flask under N₂ B 2. Cool to 0°C A->B C 3. Add 2,4-Dichlorotoluene B->C D 4. Add CH₃Cl solution dropwise (<5°C) C->D E 5. Stir at room temp for 4-6h D->E F 6. Quench on ice E->F G 7. Aqueous Work-up (HCl, NaHCO₃, Brine) F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify via Vacuum Distillation H->I

Caption: Experimental workflow for Stage 1.

Stage 2: Synthesis of this compound

Principle and Mechanism

The oxidation of the alkyl side-chain of 2,4-dichloro-3-methyltoluene to a carboxylic acid is achieved using potassium permanganate. The reaction proceeds via a free-radical mechanism at the benzylic position. The permanganate ion abstracts a hydrogen atom from the methyl group, initiating a series of oxidation steps that ultimately form the potassium salt of the benzoic acid (potassium 2,4-dichloro-3-methylbenzoate). Manganese dioxide (MnO₂) is formed as a solid byproduct. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate salt to yield the final product, this compound.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )QuantityMolesPurity
2,4-Dichloro-3-methyltoluene2077-44-3175.0635.0 g0.20≥98%
Potassium Permanganate (KMnO₄)7722-64-7158.0363.2 g0.40≥99%
Water (distilled or deionized)7732-18-518.02500 mLN/AN/A
Sodium Bisulfite7631-90-5104.06As neededN/AN/A
Hydrochloric Acid (conc.)7647-01-036.46As neededN/A37%
Experimental Protocol
  • Reaction Setup: In a 1 L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 2,4-dichloro-3-methyltoluene (35.0 g) and 500 mL of water.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (63.2 g) in small portions over 30-45 minutes. The portion-wise addition is critical to control the exothermic nature of the oxidation.

  • Heating: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 8-12 hours. The disappearance of the purple permanganate color and the formation of a brown MnO₂ precipitate indicate the reaction is proceeding.

  • Reaction Completion Check: To check for completion, take a small aliquot from the flask, filter out the MnO₂, and add a drop of KMnO₄ solution. If the purple color persists, the starting material has been consumed.

  • Quenching and Filtration: Cool the mixture to room temperature. Destroy any excess permanganate by adding small amounts of solid sodium bisulfite until the purple color disappears. Filter the hot mixture through a pad of celite using a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with 100 mL of hot water.

  • Product Precipitation: Cool the combined filtrate in an ice bath. Slowly acidify the clear solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2. The target product, this compound, will precipitate as a white solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove residual salts. Dry the product in a vacuum oven at 60-70°C to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Safety, Handling, and Waste Disposal

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] All procedures should be conducted in a well-ventilated chemical fume hood.[10]

  • Reagent-Specific Hazards:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment (e.g., glove box or under an inert atmosphere).

    • Chloromethane: A toxic and flammable gas. Use in a solution and handle with extreme care to prevent inhalation or release.

    • Potassium Permanganate (KMnO₄): A strong oxidizer. Do not mix with combustible organic materials.

    • Concentrated Acids (HCl): Highly corrosive and produce noxious fumes. Handle with care.[11]

  • Waste Disposal:

    • Organic Solvents: Collect halogenated and non-halogenated waste in separate, labeled containers for proper disposal.

    • Aqueous Waste: Neutralize acidic and basic aqueous layers before disposal.

    • Manganese Dioxide (MnO₂): Can be treated as heavy metal waste and should be disposed of according to institutional guidelines.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Stage 1 Inactive catalyst (moisture exposure).Ensure AlCl₃ is fresh and anhydrous. Dry all glassware and solvents thoroughly.
Polyalkylation.Maintain low reaction temperatures during alkylating agent addition. Use a molar ratio close to 1:1 for substrate and alkylating agent.
Incomplete reaction in Stage 2 Insufficient oxidant or reaction time.Monitor the reaction by TLC. If starting material remains, add more KMnO₄ and/or increase reflux time.
Poor mixing due to solid MnO₂.Use efficient mechanical stirring to ensure good contact between the organic substrate and aqueous oxidant.
Product is an oil or impure solid Incomplete reaction or side products.Re-verify pH after acidification. Purify the final product by recrystallization.

References

  • LookChem. Cas 95-73-8, 2,4-Dichlorotoluene. [Link]
  • PubChem. This compound | C8H6Cl2O2 | CID 13235951. [Link]
  • MySkinRecipes. This compound. [Link]
  • Google Patents.
  • Google Patents. US3366698A - Process for the production of 2, 4-dichlorotoluene.
  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. [Link]
  • Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • PharmaCompass.
  • Mettler Toledo.
  • Google Patents. Carboxylation of grignard reagents in the presence of liquid co2.
  • BYJU'S.
  • Organic Syntheses.
  • Organic Chemistry Portal.
  • Science of Synthesis. Product Subclass 11: Grignard Reagents with Transition Metals. [Link]

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Step-by-step synthesis of 2,4-Dichloro-3-methylbenzoic acid from 2,4-dichloro-3-methyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2,4-dichloro-3-methylbenzoic acid from 2,4-dichloro-3-methyltoluene. The methodology centers on the robust and well-established technique of side-chain oxidation using potassium permanganate (KMnO₄). This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. It delves into the mechanistic rationale, experimental setup, purification, characterization, and critical safety considerations associated with the process. This compound is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals, making a reliable synthetic protocol essential.[1]

Scientific Rationale & Mechanistic Overview

The conversion of 2,4-dichloro-3-methyltoluene to this compound is a classic example of the oxidation of an alkyl side-chain on an aromatic ring.

Reaction Scheme:

The success of this reaction hinges on the presence of at least one hydrogen atom on the carbon directly attached to the benzene ring (the benzylic position).[2][3] This benzylic C-H bond is weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical intermediate, making it susceptible to attack by strong oxidizing agents.[3][4]

Potassium permanganate (KMnO₄) is an exceptionally effective and widely used reagent for this transformation.[5] The reaction is typically performed in an alkaline aqueous solution under reflux.[6] The permanganate ion (MnO₄⁻) abstracts a benzylic hydrogen, initiating a complex, multi-step oxidation process that cleaves the entire alkyl side chain, ultimately leaving a carboxylate group attached to the ring.[6][7] During the reaction, the purple permanganate ion (Mn⁷⁺) is reduced to manganese dioxide (Mn⁴⁺), a brown, insoluble precipitate, providing a clear visual indicator of reaction progress.[6][8] A final acidification step (workup) is required to protonate the benzoate salt and precipitate the desired this compound product.[2][6]

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made for scaling up or down, with corresponding modifications to equipment and reagent quantities.

Materials and Equipment
Reagents & Chemicals Grade Supplier Notes
2,4-dichloro-3-methyltoluene≥98%StandardStarting Material (MW: 175.05 g/mol )
Potassium Permanganate (KMnO₄)ACS Reagent GradeStandardOxidizing Agent (MW: 158.03 g/mol )
Sodium Hydroxide (NaOH)ACS Reagent GradeStandardBase Catalyst (MW: 40.00 g/mol )
Hydrochloric Acid (HCl)37% (conc.)StandardFor acidic workup
Sodium Bisulfite (NaHSO₃)ACS Reagent GradeStandardFor quenching excess KMnO₄
TolueneACS Reagent GradeStandardRecrystallization Solvent
Deionized Water (H₂O)Reaction and washing solvent
Equipment Quantity Specifications
250 mL Three-neck round-bottom flask1
Reflux condenser1
Thermometer / Temperature probe1Range: 0-150 °C
Magnetic stirrer and stir bar1
Heating mantle1Sized for 250 mL flask
Buchner funnel and filter flask1
Whatman No. 1 filter paperSeveral
pH paper or pH meter1
Standard laboratory glassware-Beakers, graduated cylinders, etc.
Synthesis Procedure

Step 1: Reaction Setup

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 2,4-dichloro-3-methyltoluene (1.75 g, 10 mmol).

  • Add 75 mL of deionized water followed by sodium hydroxide (0.80 g, 20 mmol). Stir the mixture to dissolve the NaOH. Note: The starting material may not fully dissolve at this stage.

Step 2: Oxidation

  • In a separate beaker, dissolve potassium permanganate (4.74 g, 30 mmol, 3.0 eq) in 75 mL of warm (approx. 40-50 °C) deionized water.

  • Slowly add the warm KMnO₄ solution to the reaction flask through an addition funnel over 15-20 minutes. An exothermic reaction may occur.

  • Once the addition is complete, heat the mixture to reflux (approx. 100 °C) using the heating mantle.

  • Maintain a gentle reflux with vigorous stirring. The purple color of the permanganate will gradually be replaced by a dark brown precipitate of manganese dioxide (MnO₂).[6] The reaction is typically complete within 3-4 hours. Monitor by TLC if desired.

Step 3: Workup and Isolation

  • After the reflux period, cool the reaction mixture to room temperature.

  • To quench any unreacted KMnO₄, add a saturated solution of sodium bisulfite dropwise until the purple color is no longer visible.

  • Filter the mixture through a Celite pad in a Buchner funnel to remove the brown manganese dioxide precipitate. Wash the filter cake with a small amount of hot deionized water (2 x 15 mL) to ensure all product is collected.

  • Transfer the clear, colorless filtrate to a clean beaker and cool it in an ice bath.

  • With stirring, slowly acidify the filtrate by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2 (verify with pH paper). A white precipitate of this compound will form.

  • Continue to stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold deionized water (2 x 20 mL) to remove any residual salts.

  • Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Purification
  • The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of hot toluene.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

Characterization

The identity and purity of the final product, this compound (MW: 205.03 g/mol [9][10]), should be confirmed using standard analytical techniques:

  • Melting Point: Compare with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the carboxylic acid functional group (O-H and C=O stretches).

  • Mass Spectrometry: To confirm the molecular weight.[11]

Data Summary & Visualization

Reagent and Yield Summary
ParameterValueNotes
Starting Material (SM)2,4-dichloro-3-methyltoluene
SM Quantity1.75 g (10 mmol)
Oxidizing Agent (KMnO₄)4.74 g (30 mmol)3.0 molar equivalents relative to SM
Base (NaOH)0.80 g (20 mmol)2.0 molar equivalents relative to SM
Solvent Volume~150 mL (H₂O)
Reaction Temperature~100 °C (Reflux)
Reaction Time3-4 hours
Theoretical Yield2.05 gBased on 100% conversion of the limiting reagent (SM)
Expected Yield70-85%Typical yields for this type of oxidation
Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Steps A Setup 3-Neck Flask (SM, NaOH, H₂O) C Slowly Add KMnO₄ to Flask A->C B Prepare KMnO₄ Solution B->C D Heat to Reflux (3-4 hours) C->D E Monitor Reaction (Color change Purple -> Brown) D->E F Cool to RT & Quench (NaHSO₃) E->F G Filter to Remove MnO₂ F->G H Acidify Filtrate with HCl (pH 1-2) G->H I Isolate Product via Vacuum Filtration H->I J Purify via Recrystallization I->J K Dry and Characterize (MP, NMR, IR, MS) J->K

Caption: Workflow for the synthesis of this compound.

Safety and Handling

General Precautions: This procedure must be conducted in a well-ventilated chemical fume hood.[12] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.[12][13][14] An eye-wash station and safety shower should be readily accessible.

Chemical-Specific Hazards:

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent.[12] It can cause severe skin burns and eye damage.[12] It is harmful if swallowed and may intensify fires or ignite combustible materials.[12] Avoid generating dust.[12][13] Store away from flammable and combustible substances.[13][15] In case of skin contact, wash thoroughly with water.[16]

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Releases toxic fumes. Handle only in a fume hood.

  • 2,4-dichloro-3-methyltoluene: May cause skin and eye irritation. Avoid inhalation and contact.[17]

Waste Disposal: All chemical waste, including the filtered manganese dioxide and solvent washes, must be disposed of in accordance with local, state, and federal regulations. Do not mix waste streams unless it is known to be safe.

References

  • Safe Storage and Handling of Potassium Permanganate: Industrial Best Practices. (2025). Vertex AI Search.
  • Essential Safety and Handling Guide for Potassium Permangan
  • Side-Chain Oxid
  • Oxidation of Alkyl Side Chains. Al-quds University.
  • Mechanism of arene side chain oxidation by permangan
  • Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permangan
  • Safety Data Sheet: Potassium permangan
  • Safety Data Sheet: potassium permangan
  • 18.
  • SIDE CHAIN OXIDATION OF ALKYL BENZENE || HOT KMnO4 || MECHANISM || HYDROCARBONS CLASS 11 CHEMISTRY. (2024). YouTube.
  • Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part II. Substituted toluenes. (1955). Journal of the Chemical Society.
  • Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. PrepChem.com.
  • This compound. MySkinRecipes.
  • Oxidation of toluene, ethylbenzene and styrene with potassium permanganate in acidic medium. (2022). Chemistry Stack Exchange.
  • A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. (2014).
  • This compound. Echemi.
  • Oxidation of toluene with potassium permangan
  • 3-chloro methyl benzoic acid synthetic method. (2016).
  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.
  • This compound. PubChem.
  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015).
  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012).
  • This compound. CymitQuimica.
  • 2,4-Dichlorotoluene. PubChem.
  • Benzoic acid, 2,4-dichloro-, methyl ester. NIST WebBook.
  • Chemical Safety Data Sheet MSDS / SDS - this compound. (2025). ChemicalBook.

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Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 2,4-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2,4-dichloro-3-methylbenzoic acid, a valuable intermediate in pharmaceutical and agrochemical research. The described synthetic strategy is a robust two-step process commencing with the readily available precursor, 2-amino-3-methylbenzoic acid. The methodology emphasizes chemical causality, safety, and high-purity outcomes, making it suitable for implementation in research and process development laboratories. The protocol includes detailed reaction setup, purification techniques, and analytical characterization, underpinned by authoritative references to ensure scientific integrity.

Introduction and Synthetic Strategy

This compound (CAS No. 83277-23-0) is a polysubstituted aromatic carboxylic acid whose structural motifs are of significant interest in the development of bioactive molecules.[1][2] The precise arrangement of its chloro and methyl substituents on the benzoic acid core presents a synthetic challenge requiring careful control of regioselectivity.

The synthetic pathway detailed herein was selected for its logical progression, reliance on well-established chemical transformations, and the commercial availability of the starting material. The strategy proceeds in two key stages:

  • Diazotization and Sandmeyer Reaction: The initial step involves the conversion of the amino group of 2-amino-3-methylbenzoic acid into a diazonium salt, which is subsequently displaced by a chlorine atom using a copper(I) chloride catalyst. This classic Sandmeyer reaction is highly efficient for installing a halogen at a specific position on an aromatic ring.

  • Regioselective Electrophilic Aromatic Substitution (Chlorination): The resulting 2-chloro-3-methylbenzoic acid is then subjected to electrophilic chlorination. The regiochemical outcome of this step is dictated by the combined directing effects of the existing substituents. The methyl group at C3 is a strong activating, ortho-, para-director, while the chloro (C2) and carboxylic acid (C1) groups are deactivating. The powerful activating effect of the methyl group preferentially directs the incoming chlorine electrophile to the C4 position, yielding the desired this compound.

This approach avoids the formation of complex isomeric mixtures that could arise from direct chlorination of less strategically substituted precursors.

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow from the starting material to the final purified product.

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Electrophilic Chlorination cluster_2 Purification & Analysis A 2-Amino-3-methylbenzoic Acid B Diazotization (NaNO₂, aq. HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCl, aq. HCl) C->D E Crude 2-Chloro-3-methylbenzoic Acid D->E F 2-Chloro-3-methylbenzoic Acid E->F Purification G Chlorination (SO₂Cl₂, FeCl₃ catalyst) F->G H Crude this compound G->H I Work-up & Recrystallization H->I J Pure Product I->J K Characterization (NMR, MS, IR, MP) J->K

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Part A: Synthesis of 2-Chloro-3-methylbenzoic acid via Sandmeyer Reaction

This procedure is adapted from established methods for the conversion of aromatic amines to chlorides.[3]

Materials & Equipment:

  • 2-Amino-3-methylbenzoic acid (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Chloride (CuCl) (0.2 eq)

  • Deionized Water

  • Ice

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

Procedure:

  • Diazonium Salt Formation:

    • In the 1 L three-neck flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-3-methylbenzoic acid in a mixture of concentrated HCl and deionized water.

    • Cool the suspension to 0-5 °C using an ice-salt bath. Maintain vigorous stirring.

    • Dissolve sodium nitrite (NaNO₂) in a minimal amount of cold deionized water and transfer it to the dropping funnel.

    • Add the NaNO₂ solution dropwise to the stirred suspension over 30-45 minutes. Crucially, maintain the reaction temperature below 5 °C to prevent the premature decomposition of the diazonium salt.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate beaker, dissolve copper(I) chloride (CuCl) in concentrated HCl with gentle warming. Cool this solution to room temperature.

    • Slowly add the cold diazonium salt solution from the first step into the CuCl/HCl solution with continuous stirring.

    • Effervescence (evolution of N₂ gas) will be observed. Allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.

    • Heat the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Isolation:

    • Cool the reaction mixture to room temperature. The crude product should precipitate.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove residual salts and acid.

    • Dry the crude 2-chloro-3-methylbenzoic acid in a vacuum oven at 60 °C. The product can be purified further by recrystallization from an ethanol/water mixture if necessary.

Part B: Synthesis of this compound via Electrophilic Chlorination

Materials & Equipment:

  • 2-Chloro-3-methylbenzoic acid (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂) (1.2 eq)

  • Iron(III) Chloride (FeCl₃), anhydrous (catalytic amount, ~0.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 500 mL round-bottom flask with a reflux condenser and gas trap (to neutralize HCl gas)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • To a dry 500 mL round-bottom flask, add 2-chloro-3-methylbenzoic acid and a catalytic amount of anhydrous iron(III) chloride.

    • Add anhydrous dichloromethane to dissolve the solids under stirring.

    • Equip the flask with a reflux condenser connected to a gas trap containing an aqueous NaOH solution to neutralize the HCl gas that will evolve.

  • Chlorination:

    • Add sulfuryl chloride dropwise to the stirred solution at room temperature. The reaction is exothermic; an ice bath can be used to maintain the temperature if necessary.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) using a rotary evaporator.

  • Final Purification:

    • The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as a white to off-white solid.[4]

    • Dry the final product under vacuum.

Key Reaction Parameters and Characterization

The following table summarizes the critical parameters for this synthetic protocol.

ParameterStep A: Sandmeyer ReactionStep B: Chlorination
Key Reagents NaNO₂, CuCl, HClSO₂Cl₂, FeCl₃
Solvent WaterDichloromethane
Temperature 0-5 °C, then RT to 60 °CRT, then Reflux (~40 °C)
Reaction Time ~3-4 hours~3-5 hours
Anticipated Yield 75-85%80-90%
Purification Filtration, RecrystallizationExtraction, Recrystallization
Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Melting Point: Compare with the literature value.

  • ¹H NMR: Confirm the presence of aromatic and methyl protons with expected chemical shifts and splitting patterns.

  • ¹³C NMR: Confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Verify the molecular weight (205.03 g/mol ) and characteristic isotopic pattern for two chlorine atoms.[2]

  • Infrared (IR) Spectroscopy: Identify characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), and C-Cl bonds.

Purification and Analysis Workflow

The following diagram outlines the logical flow for the post-reaction processing and quality control of the final compound.

G cluster_QC Quality Control Analysis Start Crude Product from Reaction Quench Aqueous Quench Start->Quench Extract Liquid-Liquid Extraction (DCM/Water) Quench->Extract Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evap Solvent Removal (Rotary Evaporation) Dry->Evap Recrystal Recrystallization (e.g., Toluene) Evap->Recrystal Isolate Isolate Pure Solid (Vacuum Filtration) Recrystal->Isolate DryFinal Vacuum Drying Isolate->DryFinal FinalProduct Final Product: This compound DryFinal->FinalProduct QC_MP Melting Point FinalProduct->QC_MP QC_NMR ¹H & ¹³C NMR FinalProduct->QC_NMR QC_MS Mass Spectrometry FinalProduct->QC_MS QC_IR IR Spectroscopy FinalProduct->QC_IR

Caption: Workflow for the purification and analytical characterization of the final product.

Conclusion

The synthetic route and detailed protocols provided in this application note offer a reliable and reproducible method for obtaining high-purity this compound on a laboratory scale. By leveraging a regiochemically controlled two-step sequence, this guide enables researchers to efficiently access this important chemical intermediate for applications in drug discovery and materials science. Adherence to the specified conditions and safety precautions is essential for a successful outcome.

References

  • Title: Cas 95-73-8, 2,4-Dichlorotoluene Source: LookChem URL:[Link]
  • Title: CN102234218B - Preparation method of 2,4-dichlorotoluene Source: Google Patents URL
  • Title: US3366698A - Process for the production of 2,4-dichlorotoluene Source: Google Patents URL
  • Title: this compound | C8H6Cl2O2 | CID 13235951 Source: PubChem URL:[Link]
  • Title: CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid Source: Google Patents URL
  • Title: CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid Source: Google Patents URL

Sources

HPLC analysis of 2,4-Dichloro-3-methylbenzoic acid purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Dichloro-3-methylbenzoic Acid Purity

Introduction

This compound is a chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. The purity of this starting material is paramount as impurities can have a significant impact on the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that is widely used for the separation, identification, and quantification of chemical compounds, making it an ideal method for assessing the purity of this compound.

This application note provides a comprehensive and detailed protocol for the determination of the purity of this compound using reverse-phase HPLC (RP-HPLC). The methodology described herein is designed to be robust, accurate, and precise, making it suitable for quality control and research laboratories. The protocol includes details on sample preparation, chromatographic conditions, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Principle of the Method

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. In this case, a C18 column is used as the stationary phase. The separation of this compound from its potential impurities is achieved based on their differential partitioning between the stationary phase and the mobile phase. The components of the mixture are carried through the column by the mobile phase, and those with a higher affinity for the stationary phase will move slower, resulting in separation. A UV detector is employed for the quantification of the analyte based on its absorbance.

Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Phosphoric acid (H₃PO₄), analytical grade

  • Methanol, HPLC grade

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (v/v)
Gradient 60:40 (ACN:0.1% H₃PO₄) to 80:20 over 10 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm
Run Time 20 minutes

The selection of a C18 column is based on its wide applicability and excellent separation capabilities for a broad range of nonpolar to moderately polar compounds. The mobile phase composition of acetonitrile and acidified water is chosen to ensure good peak shape and resolution. Phosphoric acid is added to the aqueous phase to suppress the ionization of the carboxylic acid group of the analyte, which results in sharper, more symmetrical peaks. A gradient elution is employed to ensure the timely elution of any potential late-eluting impurities. The detection wavelength of 230 nm is selected based on the UV spectrum of this compound, which shows a significant absorbance at this wavelength.

Experimental Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D Instrument Setup & Equilibration A->D B Standard Solution Preparation E Sequence Setup B->E C Sample Solution Preparation C->E F Sample Injection D->F E->F G Chromatogram Integration F->G H Purity Calculation G->H I Report Generation H->I

Figure 1: A flowchart illustrating the key stages of the HPLC purity analysis.

Protocol

Mobile Phase Preparation
  • Aqueous Phase (0.1% Phosphoric Acid): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly.

  • Mobile Phase A: The prepared 0.1% phosphoric acid solution.

  • Mobile Phase B: Acetonitrile, HPLC grade.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

Standard Solution Preparation
  • Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of acetonitrile and sonicate for 5 minutes or until the standard is completely dissolved.

  • Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile. This yields a stock solution of approximately 500 µg/mL.

  • From the stock solution, prepare a working standard solution of approximately 50 µg/mL by diluting 5.0 mL of the stock solution to 50 mL with acetonitrile in a volumetric flask.

Sample Solution Preparation
  • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Follow steps 2 and 3 from the "Standard Solution Preparation" to obtain a sample stock solution.

  • Prepare a working sample solution of approximately 50 µg/mL by diluting 5.0 mL of the sample stock solution to 50 mL with acetonitrile in a volumetric flask.

  • Filter the final sample solution through a 0.45 µm membrane filter into an HPLC vial before injection to remove any particulate matter that could damage the column.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the chromatographic conditions listed in the table above.

  • Equilibrate the column with the initial mobile phase composition (60:40 ACN:0.1% H₃PO₄) for at least 30 minutes or until a stable baseline is achieved.

  • Set up the injection sequence in the chromatography data system (CDS) software. It is recommended to include blank injections (acetonitrile) at the beginning of the sequence to ensure the system is clean.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (see Method Validation section).

  • Inject the sample solution. It is recommended to bracket the sample injection with standard injections to monitor for any drift in instrument performance.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by area normalization. The area of the main peak corresponding to this compound and the areas of all impurity peaks are integrated.

The percentage purity is calculated using the following formula:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH Q2(R1) guidelines. The validation should include the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by the separation of the main peak from any impurity peaks. A photodiode array (PDA) detector can be used to check for peak purity.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve should be constructed by plotting the peak area against the concentration of the reference standard at a minimum of five different concentrations. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by performing recovery studies on a sample spiked with known amounts of the analyte. The recovery should typically be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels:

    • Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment. This is typically assessed by analyzing a minimum of six replicate samples. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): The precision of the method when the analysis is performed by different analysts, on different days, and with different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is approximately 10:1.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase composition, flow rate, and column temperature.

System Suitability

Before starting the analysis, a system suitability test must be performed to ensure that the chromatographic system is adequate for the intended analysis. This is typically done by injecting the standard solution five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%

Logical Relationship of Validation Parameters

Method Validation Logic cluster_core Core Method Attributes cluster_limits Detection & Quantitation Limits cluster_reliability Method Reliability A Specificity C Accuracy A->C Prerequisite for D Precision A->D Prerequisite for B Linearity & Range E LOD B->E Derived from F LOQ B->F Derived from D->C Impacts G Robustness H System Suitability G->H Informs

Figure 2: The interrelationship between different method validation parameters.

Conclusion

The HPLC method described in this application note is a reliable and robust method for the determination of the purity of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical and chemical industries. Adherence to the detailed protocol and method validation guidelines will ensure the generation of high-quality and reliable analytical data.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

Application Note: High-Confidence Identification of 2,4-Dichloro-3-methylbenzoic Acid using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the unequivocal identification and quantification of 2,4-Dichloro-3-methylbenzoic acid. Due to the inherent low volatility of this acidic analyte, a crucial derivatization step is employed to convert it into its more volatile methyl ester, enabling superior chromatographic separation and mass spectrometric detection. This guide provides a comprehensive protocol, from sample preparation and derivatization to instrument configuration and data analysis, grounded in established analytical principles. The methodologies described herein are designed to ensure scientific integrity through self-validating systems and are supported by authoritative references, making this a reliable resource for laboratories involved in pharmaceutical development, environmental analysis, and chemical synthesis.

Introduction: The Analytical Challenge

This compound is a chemical intermediate of interest in various fields, including the synthesis of pharmaceuticals and agrochemicals. Its accurate identification and quantification are paramount for process monitoring, quality control, and regulatory compliance. Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, which can lead to poor peak shape, thermal degradation in the injector, and low sensitivity. To overcome these limitations, a chemical derivatization strategy is essential. This protocol focuses on the methylation of the carboxylic acid group, a reliable technique that significantly enhances the analyte's volatility and amenability to GC-MS analysis.

Principle of the Method

The core of this method lies in the conversion of the polar carboxylic acid group of this compound into a non-polar methyl ester. This transformation drastically reduces the boiling point of the analyte, allowing it to be readily vaporized and transported through the GC column.

The overall workflow is as follows:

workflow Sample Sample Collection (e.g., Soil, Reaction Mixture) Extraction Analyte Extraction (Liquid-Liquid or Solid-Phase) Sample->Extraction Matrix Isolation Derivatization Methylation of Carboxylic Acid Extraction->Derivatization Analyte Concentrate GC_Separation GC Separation (Methyl Ester) Derivatization->GC_Separation Volatile Derivative MS_Detection MS Detection (EI, SIM/Scan) GC_Separation->MS_Detection Separated Analyte Data_Analysis Data Analysis (Identification & Quantitation) MS_Detection->Data_Analysis Mass Spectrum

Caption: Experimental workflow for GC-MS analysis.

Following derivatization, the sample is injected into the GC-MS system. The methyl ester of this compound is separated from other matrix components on a non-polar capillary column. The eluting compound then enters the mass spectrometer, where it is ionized by electron ionization (EI). The resulting characteristic mass fragments are detected, providing a unique "fingerprint" for positive identification and a basis for accurate quantification.

Apparatus and Reagents

3.1. Apparatus

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • GC Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Standard laboratory glassware

  • Heating block or water bath

  • Centrifuge

  • Vortex mixer

  • Analytical balance

3.2. Reagents and Standards

  • This compound analytical standard

  • Methanol (ACS grade or higher)

  • Sulfuric acid (concentrated, 98%)

  • Dichloromethane (DCM), Hexane, Ethyl Acetate (Pesticide residue grade or equivalent)

  • Anhydrous Sodium Sulfate

  • Nitrogen gas (high purity)

  • Internal Standard (IS) solution (e.g., 4,4'-Dichlorobiphenyl, if required for quantification)

  • Stock and working standard solutions of this compound

Experimental Protocols

4.1. Sample Preparation

The choice of extraction method will depend on the sample matrix. The following provides a general guideline for soil and liquid samples.

4.1.1. Soil Samples (Based on Accelerated Solvent Extraction - ASE)

  • Homogenize the soil sample by sieving (2 mm mesh).

  • Weigh approximately 10 g of the homogenized soil into an ASE cell.

  • Mix with a drying agent like diatomaceous earth.

  • Perform accelerated solvent extraction using a mixture of hexane and acetone (1:1, v/v) with 1% acetic acid.[1]

  • Set the ASE parameters to a pressure of 10.34 MPa and a temperature of 150°C.[1]

  • Collect the extract and concentrate it to approximately 1 mL using a gentle stream of nitrogen.

4.1.2. Liquid Samples (e.g., Reaction Mixtures, Water)

  • Acidify the aqueous sample to a pH of approximately 2 with hydrochloric acid.

  • Perform a liquid-liquid extraction by adding 50 mL of the sample to a separatory funnel and extracting three times with 20 mL of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

4.2. Derivatization Protocol: Acid-Catalyzed Methylation

This method provides a safer alternative to the use of diazomethane.

  • To the 1 mL concentrated extract, add 2 mL of methanol and 0.2 mL of concentrated sulfuric acid.

  • Securely cap the vial and heat at 60°C for 2 hours in a heating block or water bath.

  • After cooling to room temperature, add 5 mL of deionized water to the vial.

  • Extract the methyl ester by adding 2 mL of hexane and vortexing for 1 minute.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean GC vial for analysis.

4.3. GC-MS Instrumental Conditions

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrumentation used.

Parameter Setting Rationale
GC System
Injector Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Injection Mode Splitless (1 µL)Maximizes the transfer of analyte to the column for trace-level analysis.
Carrier Gas Helium (99.999% purity)Provides good chromatographic efficiency and is compatible with mass spectrometry.
Flow Rate 1.0 mL/min (constant flow)Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column that provides good separation for a wide range of organic compounds.
MS System
Ion Source Temperature 230 °CA standard temperature for electron ionization sources.
Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ionization Mode Electron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns.
Electron Energy 70 eVThe standard energy for EI, which generates extensive and well-characterized fragmentation.
Acquisition Mode Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification, while SIM provides higher sensitivity for quantification.

Data Analysis: Identification and Fragmentation

5.1. Identification

The identification of methyl 2,4-dichloro-3-methylbenzoate is confirmed by matching the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known analytical standard.

5.2. Expected Mass Spectrum and Fragmentation

While a publicly available, verified mass spectrum for methyl 2,4-dichloro-3-methylbenzoate is not readily found in major databases, we can predict the likely fragmentation pattern based on the analysis of similar molecules, such as methyl 2,4-dichlorobenzoate and methyl 4-chloro-3-methylbenzoate.

The molecular weight of this compound is 205.03 g/mol . After methylation, the resulting methyl ester (C9H8Cl2O2) has a molecular weight of approximately 219 g/mol . The molecular ion peak ([M]+) is expected at m/z 218, with a characteristic isotopic pattern due to the two chlorine atoms.

fragmentation Parent Methyl 2,4-dichloro-3-methylbenzoate [M]+• at m/z 218 Loss_OCH3 Loss of -OCH3• m/z 187 Parent:f1->Loss_OCH3:f0 - 31 Loss_COOCH3 Loss of -COOCH3• m/z 159 Parent:f1->Loss_COOCH3:f0 - 59 Loss_Cl Loss of Cl• from m/z 187 m/z 152 Loss_OCH3:f1->Loss_Cl:f0 - 35

Caption: Predicted fragmentation of the target analyte.

Key diagnostic ions for SIM mode:

m/z Identity Comment
218 [M]+• (Molecular Ion)Target ion for quantification, shows characteristic Cl2 isotope pattern.
187 [M - OCH3]+Loss of the methoxy group, a common fragmentation for methyl esters.
159 [M - COOCH3]+Loss of the entire methoxycarbonyl group.
152 [M - OCH3 - Cl]+Subsequent loss of a chlorine atom from the m/z 187 fragment.

For quantitative analysis in SIM mode, m/z 218 would typically be used as the quantitation ion, while m/z 187 and 159 would serve as qualifier ions to ensure selectivity.

Method Validation Considerations

A full method validation should be performed according to established guidelines (e.g., ICH for pharmaceutical applications or EPA for environmental testing). The following performance characteristics are expected based on similar validated methods for chlorobenzoic acids.

Parameter Expected Performance Reference
Linearity R² > 0.99 over a concentration range of 1-100 µg/mL.Based on similar validated methods.
Limit of Detection (LOD) 0.1 - 1.0 ng/mLDependent on instrument sensitivity.
Limit of Quantitation (LOQ) 0.5 - 5.0 ng/mLTypically 3-5 times the LOD.
Accuracy (Recovery) 85 - 115%Expected recovery from spiked matrix samples.[1]
Precision (RSD) < 15%For replicate injections and sample preparations.

Conclusion

The GC-MS method detailed in this application note, incorporating a crucial methylation derivatization step, provides a selective, sensitive, and robust approach for the identification and quantification of this compound. By converting the analyte to its volatile methyl ester, the challenges associated with the direct analysis of this polar compound are effectively overcome. The provided protocols for sample preparation, derivatization, and instrumental analysis, along with the predicted fragmentation patterns, offer a comprehensive guide for researchers and analytical scientists. Adherence to these guidelines will enable the generation of high-quality, defensible data for a variety of applications.

References

  • Kresinova, Z., et al. (2011). Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography.
  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. [Link]

Sources

Application Note: Quantitative Analysis of 2,4-Dichloro-3-methylbenzoic Acid in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the quantitative determination of 2,4-Dichloro-3-methylbenzoic acid (2,4-DC-3-MBA) in a complex chemical reaction mixture. The accurate quantification of this compound is critical for monitoring reaction progress, optimizing yield, and ensuring the quality and purity of intermediates in pharmaceutical and agrochemical synthesis.[1] We detail two primary analytical techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization. This document provides comprehensive, step-by-step protocols for sample preparation, instrument setup, and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] The causality behind experimental choices, self-validating system designs, and illustrative data are presented to guide researchers, scientists, and drug development professionals in implementing these methods for reliable in-process control.

Introduction: The Importance of In-Process Control

This compound (CAS No. 83277-23-0) is a key chemical intermediate whose structural features are pertinent to the synthesis of various active pharmaceutical ingredients (APIs) and specialized agrochemicals.[1][3] Its synthesis, often achieved through the oxidation of 2,4-dichloro-3-methyltoluene, necessitates rigorous in-process monitoring.[4] The presence of unreacted starting materials, isomeric impurities, or over-oxidized byproducts can significantly impact the yield, purity, and safety profile of the final product. Therefore, a precise and accurate quantitative analytical method is not merely a quality control checkpoint but an essential tool for process understanding and optimization.

This guide is designed to provide the scientific rationale and practical protocols for establishing a validated system for the analysis of 2,4-DC-3-MBA in its native reaction environment.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is paramount for methodical analytical development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂PubChem[5]
Molecular Weight 205.04 g/mol PubChem[5]
XLogP3 3.1Echemi[3]
Topological Polar Surface Area 37.3 ŲPubChem[5]
Hydrogen Bond Donor Count 1Echemi[3]
Hydrogen Bond Acceptor Count 2Echemi[3]

The moderate polarity and the presence of a chromophore (the substituted benzene ring) make this molecule well-suited for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Its carboxylic acid group allows for derivatization to increase volatility for Gas Chromatography (GC) analysis.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

Rationale for Method Selection: RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of organic molecules. For 2,4-DC-3-MBA, a C18 column is chosen for its hydrophobic stationary phase, which will effectively retain the analyte based on its nonpolar character. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, ensuring a single, well-defined chromatographic peak and preventing tailing. UV detection is selected due to the aromatic nature of the analyte, which provides strong absorbance.

Experimental Protocol: HPLC Method

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid (analytical grade).

  • Reference standard of this compound (≥99% purity).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 85% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Sample Preparation Protocol

The objective of sample preparation is to extract the analyte from the reaction mixture, remove interfering components, and present it in a solvent compatible with the mobile phase.

  • Quenching the Reaction: Immediately upon drawing a sample from the reaction vessel, quench it in a known volume of cold solvent (e.g., acetonitrile) to halt the reaction.

  • Dilution: Accurately dilute an aliquot of the quenched sample with the initial mobile phase composition (e.g., 40:60 Water:Acetonitrile) to bring the concentration of 2,4-DC-3-MBA into the linear range of the assay. A dilution factor of 100 to 1000 is typical, depending on the reaction concentration.

  • Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove particulate matter that could damage the HPLC column.

  • Analysis: Transfer the filtrate to an HPLC vial for injection.

Method Validation Protocol (ICH Q2(R1) Framework)

A self-validating system is built on rigorous testing of the method's performance characteristics.[2]

  • Specificity: Perform a forced degradation study. Expose a solution of the 2,4-DC-3-MBA reference standard to acidic, basic, oxidative, and photolytic stress conditions. Analyze the stressed samples to ensure that degradation product peaks do not co-elute with the main analyte peak. Additionally, analyze a placebo (reaction mixture without the starting materials) to confirm the absence of interfering peaks.

  • Linearity: Prepare a series of at least five standard solutions of 2,4-DC-3-MBA in the diluent, covering a range from 50% to 150% of the expected sample concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of 2,4-DC-3-MBA reference standard into a placebo reaction mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a single homogeneous sample. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the concentration that yields a signal-to-noise ratio of approximately 10 for LOQ and 3 for LOD. This is particularly important for quantifying low-level impurities.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Table 2: Representative HPLC Method Validation Data

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte RtPassed
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOQ (µg/mL) S/N ≈ 100.5 µg/mL
Robustness System suitability passesPassed
Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis ReactionMixture Reaction Mixture Sample Quench Quench Reaction ReactionMixture->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC Injection Filter->HPLC Inject into HPLC Column C18 Column Separation HPLC->Column Detector UV Detection (235 nm) Column->Detector Data Data Acquisition & Processing Detector->Data Result Result Data->Result Quantitative Result

Caption: Workflow for HPLC analysis of 2,4-DC-3-MBA.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Method Selection: GC-MS provides an orthogonal analytical technique with high specificity and sensitivity, making it ideal for confirming the identity of the analyte and quantifying it, especially at low levels. Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert it into a more volatile ester (e.g., methyl ester). Mass spectrometric detection allows for unambiguous identification based on the mass spectrum and fragmentation pattern of the derivatized analyte.

Experimental Protocol: GC-MS Method

Instrumentation and Materials:

  • GC-MS system with an autosampler.

  • Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization reagent (e.g., Trimethylsilyldiazomethane (TMSD) or BF₃-Methanol).

  • High-purity helium as carrier gas.

  • Solvents: Methanol, Dichloromethane (DCM).

Derivatization Protocol (Methylation with TMSD):

  • Take a dried aliquot of the extracted sample from the reaction mixture.

  • Reconstitute in a small volume of a methanol/DCM mixture.

  • Add TMSD solution dropwise until a persistent yellow color is observed, indicating complete derivatization.

  • Quench the excess reagent with a few drops of acetic acid.

  • The sample is now ready for GC-MS analysis.

GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the methyl 2,4-dichloro-3-methylbenzoate.[6]

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis SampleExtract Dried Sample Extract Reconstitute Reconstitute in Solvent SampleExtract->Reconstitute Derivatize Derivatize (e.g., TMSD) Reconstitute->Derivatize Quench Quench Reagent Derivatize->Quench GCMS GC-MS Injection Quench->GCMS Inject into GC-MS Separation GC Column Separation GCMS->Separation Detection MS Detection (SIM Mode) Separation->Detection Data Data Analysis Detection->Data Result Result Data->Result Identity Confirmation & Quantification

Caption: Workflow for GC-MS analysis of 2,4-DC-3-MBA.

Discussion and Field-Proven Insights

  • Matrix Effects: Reaction mixtures are inherently complex. Unreacted starting materials, catalysts, and solvents can interfere with the analysis. The use of a matrix-based calibration curve, where standards are prepared in a synthetic mixture mimicking the reaction environment without the analyte, is crucial for mitigating these effects and ensuring accurate quantification.

  • Choice of Derivatization Agent: While TMSD is effective, it is also toxic and explosive. Safer alternatives like BF₃-Methanol can be used, although they may require heating to drive the reaction to completion. The choice should be based on laboratory safety protocols and the required sample throughput.

  • Orthogonal Methods: Employing both HPLC and GC-MS provides a higher degree of confidence in the analytical results. HPLC serves as a robust method for routine quantification, while GC-MS offers an excellent confirmatory technique, especially for impurity identification and structure elucidation.

Conclusion

The quantitative analysis of this compound in a reaction mixture can be reliably achieved using a validated RP-HPLC method with UV detection. This method, when supported by a confirmatory GC-MS technique, provides a robust analytical workflow for in-process control, aiding in the efficient and safe production of pharmaceutical and agrochemical products. Adherence to the principles of method validation outlined in ICH guidelines is essential for ensuring data integrity and regulatory compliance.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Google Patents. (1980). Preparation of 2,4-dichlorobenzoic acid. JPS5553239A.
  • MySkinRecipes. (n.d.). This compound. [Link]
  • PubChem. (n.d.). This compound.
  • PrepChem. (n.d.). Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. [Link]
  • Google Patents. (2016). 3-chloro methyl benzoic acid synthetic method. CN105384620A.
  • PubChem. (n.d.). 2,4-Dichlorotoluene.
  • NIST. (n.d.). Benzoic acid, 2,4-dichloro-, methyl ester. NIST Chemistry WebBook. [Link]
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. [Link]
  • ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]

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The Versatile Virtuoso: 2,4-Dichloro-3-methylbenzoic Acid as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate tapestry of organic synthesis, certain molecular scaffolds emerge as exceptionally versatile building blocks, enabling the construction of a diverse array of complex and functionally significant molecules. 2,4-Dichloro-3-methylbenzoic acid, a seemingly unassuming substituted aromatic carboxylic acid, is one such cornerstone. Its unique arrangement of activating and directing groups—a carboxylic acid moiety prime for derivatization, two chlorine atoms that offer sites for cross-coupling reactions and modulate electronic properties, and a methyl group that provides steric influence and further electronic tuning—renders it a highly valuable precursor in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. This comprehensive guide, intended for researchers, scientists, and professionals in drug development, delves into the multifaceted applications of this compound, providing detailed protocols, mechanistic insights, and a practical framework for its effective utilization in the laboratory.

Core Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectral characteristics of a building block is paramount for its successful application in synthesis and for the unambiguous identification of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 83277-23-0[1][2][3]
Molecular Formula C₈H₆Cl₂O₂[1][2]
Molecular Weight 205.03 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point Data not consistently available in search results
Solubility Soluble in many organic solvents such as methanol, ethanol, and dichloromethane.
Predicted Density 1.442 ± 0.06 g/cm³[1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets in the region of 7.5-8.0 ppm. The methyl protons would present as a singlet around 2.4-2.6 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically downfield (>10 ppm), and its visibility may depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm range. The aromatic carbons will appear between 120-140 ppm, with the carbons attached to chlorine atoms showing characteristic shifts. The methyl carbon will be observed in the upfield region, typically around 15-25 ppm.

  • FTIR: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp and strong C=O stretch will be prominent around 1700 cm⁻¹. The C-Cl stretches will be visible in the fingerprint region, usually between 600-800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Key Synthetic Transformations and Protocols

The utility of this compound as a building block is showcased through its participation in a variety of fundamental organic reactions. The following sections provide detailed, field-proven protocols for some of the most important transformations.

Esterification: Gateway to Further Functionalization

Esterification of the carboxylic acid group is a common first step to protect the acid functionality, enhance solubility in organic solvents, and prepare the molecule for subsequent reactions such as cross-coupling. The Fischer-Speier esterification is a classic and reliable method.

Protocol 1: Fischer-Speier Esterification to Synthesize Methyl 2,4-dichloro-3-methylbenzoate

This protocol describes the synthesis of the methyl ester, a versatile intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥97%VariousStarting material
MethanolAnhydrousVariousReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Saturated solutionVariousFor neutralization
Brine (Saturated NaCl solution)VariousFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)VariousFor drying
Diethyl Ether or Ethyl AcetateReagent GradeVariousFor extraction

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Catalyst Addition: With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,4-dichloro-3-methylbenzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Excess Methanol: The use of excess methanol serves to shift the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.

  • Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

  • Neutralization with Sodium Bicarbonate: This step is crucial to remove any unreacted carboxylic acid and the sulfuric acid catalyst, preventing potential hydrolysis of the ester during storage or subsequent steps.

Amide Bond Formation: Building Blocks for Bioactive Molecules

The conversion of the carboxylic acid to an amide is a pivotal transformation in the synthesis of a vast number of pharmaceuticals and agrochemicals. A common and effective method involves the initial conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine.

Protocol 2: Synthesis of N-Aryl/Alkyl Amides via an Acyl Chloride Intermediate

This protocol provides a general method for the synthesis of amide derivatives.

Part A: Synthesis of 2,4-Dichloro-3-methylbenzoyl chloride

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 110°C for toluene) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 2,4-dichloro-3-methylbenzoyl chloride, which can often be used in the next step without further purification.

Part B: Amide Coupling

  • Reaction Setup: In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C (ice bath).

  • Acyl Chloride Addition: Slowly add a solution of the crude 2,4-dichloro-3-methylbenzoyl chloride from Part A in the same solvent to the amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by recrystallization or column chromatography.

Trustworthiness of the Protocol: This two-step procedure is a robust and widely used method for amide synthesis. The conversion to the highly reactive acyl chloride ensures efficient coupling with a broad range of amines, including those that are less nucleophilic. The use of a base in the second step is essential to neutralize the HCl generated during the reaction, which would otherwise form an unreactive ammonium salt with the amine.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The presence of two chlorine atoms on the aromatic ring of this compound (or its ester derivative) opens up the possibility of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the formation of C-C bonds, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and organic materials.

Protocol 3: Suzuki-Miyaura Coupling of Methyl 2,4-dichloro-3-methylbenzoate

This protocol outlines a general procedure for the selective mono-arylation, which can often be controlled by stoichiometry and reaction conditions. The chlorine at the 4-position is generally more reactive towards oxidative addition than the sterically hindered chlorine at the 2-position.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Methyl 2,4-dichloro-3-methylbenzoateSynthesized as per Protocol 1Starting material
Arylboronic acidVariousCoupling partner
Palladium(II) acetate (Pd(OAc)₂)VariousCatalyst precursor
Phosphine Ligand (e.g., SPhos, XPhos)VariousStabilizes and activates the catalyst
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)AnhydrousVariousBase
1,4-Dioxane or TolueneAnhydrous, degassedVariousSolvent
WaterDegassedCo-solvent

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 2,4-dichloro-3-methylbenzoate (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the mixture to 80-110°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Authoritative Grounding & Mechanistic Insight: The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands generally promote the oxidative addition of aryl chlorides, which are less reactive than bromides or iodides. The base is essential for the transmetalation step, activating the boronic acid.[4]

Applications in Agrochemical and Pharmaceutical Synthesis

The synthetic versatility of this compound makes it a valuable precursor for a range of bioactive molecules.

Agrochemicals

This compound and its derivatives are utilized in the synthesis of herbicides and plant growth regulators.[5] The structural features of this molecule can mimic natural plant auxins, leading to herbicidal activity by causing uncontrolled growth in susceptible plants.

Example Application: While specific commercial herbicides derived directly from this molecule are not detailed in the initial search results, its structural similarity to known phenoxy herbicides like 2,4-D suggests its potential in the development of new herbicidal agents.[6] Research in this area often involves the synthesis of various esters and amides of the parent acid and screening them for herbicidal activity against different weed species.

Pharmaceuticals

The substituted benzamide scaffold is a common feature in many pharmaceutical agents. The ability to easily synthesize a variety of amides from this compound makes it an attractive starting material for drug discovery programs.

Example Application: Anticancer Agents:

Derivatives of substituted benzoic acids are being investigated for their potential as anticancer agents. For instance, various 2-phenylbenzimidazole derivatives, which can be synthesized from benzoic acid precursors, have shown in vitro anticancer activity against human cancer cell lines.[7] While a direct synthesis from this compound is not specified, this highlights the potential of this class of compounds in oncology research. A study on 4-methylbenzamide derivatives containing 2,6-substituted purines showed inhibitory activity against Bcr-Abl1 kinase, a target in chronic myeloid leukemia.[8]

Visualizing Synthetic Pathways

To better illustrate the role of this compound as a central building block, the following diagrams outline the key synthetic transformations.

Synthetic Pathways This compound This compound Methyl 2,4-dichloro-3-methylbenzoate Methyl 2,4-dichloro-3-methylbenzoate This compound->Methyl 2,4-dichloro-3-methylbenzoate Esterification (MeOH, H₂SO₄) 2,4-Dichloro-3-methylbenzoyl chloride 2,4-Dichloro-3-methylbenzoyl chloride This compound->2,4-Dichloro-3-methylbenzoyl chloride Acyl Chloride Formation (SOCl₂) Biaryl Derivatives Biaryl Derivatives Methyl 2,4-dichloro-3-methylbenzoate->Biaryl Derivatives Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Advanced Materials\n or Drug Scaffolds Advanced Materials or Drug Scaffolds Biaryl Derivatives->Advanced Materials\n or Drug Scaffolds Amide Derivatives Amide Derivatives 2,4-Dichloro-3-methylbenzoyl chloride->Amide Derivatives Amide Coupling (R₂NH) Bioactive Molecules\n(e.g., Pharmaceuticals, Agrochemicals) Bioactive Molecules (e.g., Pharmaceuticals, Agrochemicals) Amide Derivatives->Bioactive Molecules\n(e.g., Pharmaceuticals, Agrochemicals)

Caption: Key synthetic transformations of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound stands out as a powerful and versatile building block in the arsenal of the modern synthetic chemist. Its strategic substitution pattern allows for a wide range of transformations, providing access to a rich diversity of molecular architectures. From the fundamental reactions of esterification and amide bond formation to the more advanced Suzuki-Miyaura cross-coupling, this compound serves as a reliable and adaptable starting material for the synthesis of valuable products in the agrochemical and pharmaceutical industries. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully harness the synthetic potential of this remarkable molecule, paving the way for future innovations in chemical synthesis and drug discovery.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Journal of Chemical Research. (2019). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides.
  • MDPI. (n.d.). A Phytotoxin with Selective Herbicidal Activity and Related Metabolites from the Phytopathogenic Fungus Bipolaris cookei SYBL03.
  • Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • ACS Publications. (n.d.). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
  • MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
  • ResearchGate. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
  • PrepChem.com. (n.d.). Synthesis of 3. Methyl 3-amino-2,5-dichloro-4-methylbenzoate.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • University of Massachusetts. (2009). Amide Synthesis: Preparation of N,N-diethyl-m-toluamide.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate.
  • PubMed. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates.
  • PubMed Central. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
  • Organic Syntheses. (n.d.). pentachlorobenzoic acid.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815).
  • Pendidikan Kimia. (2014). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent.
  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates.
  • ResearchGate. (n.d.). Methyl 2,5-dichlorobenzoate.
  • ResearchGate. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents.
  • ScienceRise: Pharmaceutical Science. (2024). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds.
  • Organic Syntheses. (n.d.). ethyl 4-methylbenzoate.
  • Journal of Chemical Research. (n.d.). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • NIST WebBook. (n.d.). Benzoic acid, 2,4-dichloro-, methyl ester.

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Application Notes and Protocols for Amide Coupling Reactions with 2,4-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Substrate

In the landscape of modern drug discovery and development, the amide bond remains a cornerstone of molecular architecture. Its synthesis, while conceptually straightforward, is often fraught with challenges dictated by the electronic and steric nature of the coupling partners. 2,4-Dichloro-3-methylbenzoic acid presents a particularly demanding substrate for amide bond formation. The presence of two electron-withdrawing chlorine atoms deactivates the carboxyl group, rendering it less susceptible to nucleophilic attack. Compounding this electronic effect is the significant steric hindrance imposed by the ortho-chloro and meta-methyl substituents, which physically obstruct the approach of the amine nucleophile.

This guide provides researchers, scientists, and drug development professionals with a detailed framework for successfully navigating the complexities of amide coupling reactions involving this compound. By delving into the causality behind experimental choices and providing robust, self-validating protocols, this document aims to empower chemists to achieve high-yield, high-purity synthesis of the desired amide products. We will explore the mechanisms of premier coupling reagents, offer comparative insights, and furnish step-by-step protocols that address the unique challenges posed by this substrate.

Core Principles: Selecting the Right Activation Strategy

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. The key to a successful amide coupling lies in the activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group. For a substrate as challenging as this compound, the choice of coupling reagent is paramount.

The Challenge at a Glance:
  • Electronic Deactivation: The two chlorine atoms withdraw electron density from the aromatic ring and the carboxyl group, reducing the electrophilicity of the carbonyl carbon.

  • Steric Hindrance: The ortho-chloro and meta-methyl groups create a crowded environment around the carboxylic acid, impeding the approach of both the activating agent and the amine.

To overcome these hurdles, highly efficient coupling reagents are required. We will focus on two of the most robust classes: uronium/aminium salts and carbodiimides with activating additives.

Comparative Analysis of Recommended Coupling Reagents

The selection of a coupling reagent should be a deliberate choice based on the specific amine, desired reaction kinetics, and downstream purification considerations. For a sterically hindered and electronically deactivated acid like this compound, reagents that form highly reactive intermediates are preferred.

Coupling Reagent SystemClassTypical Yield RangeKey AdvantagesPotential Challenges & Mitigation
HATU / DIPEA Uronium/Aminium SaltHigh (75-95%)Highly efficient and fast reactions, particularly effective for sterically hindered acids and less nucleophilic amines.[1]Can lead to guanidinylation of the primary amine if used in excess. Byproducts can sometimes be difficult to remove. Mitigation: Use of 1.0-1.2 equivalents of HATU and pre-activation of the acid before adding the amine can minimize side reactions.
EDC / HOBt (or Oxyma) CarbodiimideModerate to High (60-90%)Cost-effective and widely used. The byproducts are generally water-soluble, simplifying workup.[2] The addition of HOBt or Oxyma minimizes racemization (if applicable) and improves efficiency.[3]Can be less effective for extremely hindered substrates compared to HATU. Formation of an N-acylurea byproduct can occur, which may be difficult to remove. Mitigation: Ensure rigorous anhydrous conditions and consider using Oxyma Pure as a more efficient alternative to HOBt.
Acyl Chloride Formation Acid HalideVariableCreates a highly reactive intermediate. Can be effective when other methods fail.Requires an additional synthetic step. Reagents like thionyl chloride or oxalyl chloride are harsh and may not be compatible with sensitive functional groups on the amine coupling partner.

Mechanistic Insights: Visualizing the Path to Amide Formation

Understanding the mechanism of action for each coupling reagent allows for more informed troubleshooting and optimization.

HATU-Mediated Coupling Mechanism

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent that proceeds via the formation of a reactive OAt-active ester.[1] The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[1]

HATU_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (this compound) Carboxylate R-COO⁻ Acid->Carboxylate - H⁺ Base Base (DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU TMU Tetramethylurea (Byproduct) ActiveEster->TMU - HOAt Amine R'-NH₂ ActiveEster->Amine Amide Amide Product Amine->Amide + Active Ester HOAt HOAt Amide->HOAt - HOAt

Caption: HATU-mediated amide coupling mechanism.

EDC/HOBt-Mediated Coupling Mechanism

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is prone to rearrangement into a stable N-acylurea byproduct. The addition of HOBt (1-Hydroxybenzotriazole) or a more modern equivalent like Oxyma Pure traps the O-acylisourea to form a more stable active ester, which then reacts with the amine, improving yields and minimizing side reactions.[3]

EDC_Mechanism cluster_activation Step 1: Initial Activation cluster_trapping Step 2: Trapping & Coupling Acid R-COOH Acylisourea O-Acylisourea (Reactive Intermediate) Acid->Acylisourea + EDC EDC EDC Urea Urea Byproduct NAcylurea N-Acylurea (Side Product) Acylisourea->NAcylurea Rearrangement HOBt HOBt Acylisourea->HOBt Trapping ActiveEster OBt-Active Ester HOBt->ActiveEster Amide Amide Product ActiveEster->Amide + R'-NH₂ Amine R'-NH₂

Caption: EDC/HOBt-mediated amide coupling mechanism.

Experimental Protocols

The following protocols are designed as robust starting points for the amide coupling of this compound. It is strongly recommended to perform small-scale test reactions to optimize conditions for specific amines.

General Experimental Workflow

Workflow start Dissolve Acid & Reagents in Anhydrous Solvent preactivate Pre-activate Acid (if applicable) start->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Workup (Acid/Base Washes) react->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General experimental workflow for amide coupling.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first choice for challenging couplings, especially with less nucleophilic or sterically hindered amines.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.1 - 1.2 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine, Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add HATU (1.1 eq.) to the solution, followed by the dropwise addition of DIPEA (2.5 - 3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid. The solution may change color.

  • Add the amine (1.1 - 1.2 eq.) to the activated acid mixture, either neat if liquid or as a solution in a minimal amount of the reaction solvent.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: Cost-Effective Coupling using EDC/Oxyma Pure

This protocol provides a reliable and more economical alternative to HATU, suitable for a wide range of primary and secondary amines.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.1 eq.)

  • EDC·HCl (1.2 eq.)

  • Oxyma Pure (or HOBt) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and Oxyma Pure (1.2 eq.).

  • Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq.) to the cooled solution, followed by the amine (1.1 eq.).

  • Add DIPEA (or TEA) (2.5 - 3.0 eq.) dropwise to the reaction mixture, ensuring the internal temperature remains low.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes will help remove the urea byproduct and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion: For particularly unreactive amines, switching from EDC/Oxyma to the more potent HATU reagent is the first logical step. If HATU fails, consider converting the carboxylic acid to the highly reactive acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine in the presence of a non-nucleophilic base like pyridine or DIPEA.[4]

  • Byproduct Formation: The primary byproduct in EDC couplings is the N-acylurea. Ensuring anhydrous conditions and using an additive like HOBt or Oxyma is crucial for minimizing its formation.[3] With HATU, the main side reaction is guanidinylation of the amine. This is mitigated by pre-activating the acid before amine addition and avoiding a large excess of HATU.

  • Solvent Choice: DMF is an excellent solvent for dissolving most reactants and is commonly used with HATU.[1] However, its high boiling point can complicate removal. DCM is a good alternative, especially for EDC-based couplings, as it is easier to remove during workup.

  • Base Selection: DIPEA is the base of choice for most modern coupling reactions due to its steric bulk, which prevents it from acting as a competing nucleophile. Triethylamine (TEA) can also be used but may be more prone to side reactions with highly reactive intermediates.

Conclusion

The successful synthesis of amides from this compound is a challenging yet achievable goal. Success hinges on acknowledging the substrate's inherent steric and electronic disadvantages and selecting a sufficiently powerful activation strategy. Uronium salt reagents like HATU offer the highest probability of success for difficult couplings, while carbodiimide-based methods using EDC with an additive like Oxyma Pure provide a robust and cost-effective alternative. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to confidently approach this demanding transformation, enabling the synthesis of crucial intermediates for drug discovery and materials science.

References

  • A comparative study of amide-bond forming reagents in aqueous media. (n.d.). Luxembourg Bio Technologies.
  • Wip1 Phosph
  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec Peptides.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • H
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Aapptec Peptides.
  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid - Benchchem. (n.d.). Benchchem.
  • Organic & Biomolecular Chemistry - ePrints Soton. (2022). ePrints Soton.
  • Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC - PubMed Central. (n.d.). PMC - PubMed Central.
  • US6362351B2 - Catalyst and method for amide formation - Google Patents. (n.d.).
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Common Organic Chemistry.
  • US3709938A - 2,6-dihalo-m-substituted-benzoic acid amides - Google Patents. (n.d.).
  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC - NIH. (n.d.). PMC - NIH.
  • US3066167A - 4-amino-3, 5-dichloro-benzamides - Google Patents. (n.d.).
  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023).
  • HATU - Efficient Peptide Coupling Reagent - APExBIO. (n.d.). APExBIO.
  • 2,4-Dichloro-N-o-tolylbenzamide - PMC - PubMed Central. (n.d.). PMC - PubMed Central.
  • 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H - ChemRxiv. (n.d.). ChemRxiv.
  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap. (n.d.).
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. (n.d.). PubMed.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents. (n.d.).

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Title: High-Purity Crystallization of 2,4-Dichloro-3-methylbenzoic Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

2,4-Dichloro-3-methylbenzoic acid is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. This application note provides a detailed guide to obtaining high-purity this compound through optimized crystallization techniques. We will explore the underlying scientific principles, offer step-by-step protocols for single-solvent and multi-solvent recrystallization, and discuss methods for post-purification analysis. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable purification methods.

Foundational Principles: The "Why" of Crystallization

Crystallization is a powerful purification technique for solid compounds based on differences in solubility.[2] The core principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[3] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The slow, ordered growth of this crystal lattice tends to exclude impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[4][5] The success of any crystallization protocol hinges on the careful selection of a solvent system, a controlled cooling rate, and proper post-crystallization handling.

Physicochemical Properties of this compound

Understanding the molecule's properties is crucial for designing an effective crystallization strategy. The structure, featuring a carboxylic acid group, two chlorine atoms, and a methyl group on a benzene ring, dictates its solubility behavior.

PropertyValue / DescriptionSource(s)
Molecular Formula C₈H₆Cl₂O₂[6][7]
Molecular Weight 205.04 g/mol [7][8]
Appearance White to off-white crystalline solid[8]
Predicted Boiling Point 320.9 ± 37.0 °C[8]
Predicted pKa 2.78 ± 0.28[8]
Predicted Density 1.442 ± 0.06 g/cm³[8][9]

The carboxylic acid moiety provides a site for hydrogen bonding, suggesting solubility in polar protic solvents like alcohols. However, the dichlorinated aromatic ring imparts significant hydrophobic character, suggesting solubility in less polar organic solvents. This dual nature makes a solvent/anti-solvent system a potentially effective strategy.

Protocol I: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach if a suitable solvent can be identified. The ideal solvent will dissolve the compound completely when hot but very poorly when cold.[10]

Rationale and Solvent Selection

For a substituted benzoic acid like this, solvents such as ethanol, methanol, isopropanol, or acetic acid are good starting points. A key criterion is a significant difference in solubility between the solvent's boiling point and room temperature (or 0-4 °C).[3] Trial and error on a small scale is often necessary to find the optimal solvent.

Experimental Workflow: Single-Solvent Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_collection Collection & Drying A Place impure solid in Erlenmeyer flask B Add minimal hot solvent to dissolve A->B Heat & Stir C Perform hot filtration (if insoluble impurities exist) B->C Transfer hot solution D Allow filtrate to cool slowly to room temp. C->D E Cool further in an ice bath D->E Induce crystallization F Collect crystals via vacuum filtration E->F G Wash crystals with ice-cold solvent F->G H Dry crystals under vacuum G->H I High-Purity Product H->I

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Protocol
  • Dissolution: Place the impure this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent to the flask in small portions while heating and swirling until the solid just dissolves.[5] Avoid adding an excess of solvent, as this will reduce the final yield.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5] Slow cooling is critical for forming large, pure crystals.[11] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[10]

  • Drying: Dry the crystals, for example, by leaving them on the filter under vacuum for a period or by transferring them to a desiccator.

Protocol II: Solvent / Anti-Solvent Recrystallization

This method is employed when no single solvent provides the desired solubility profile. The compound is dissolved in a "good" solvent in which it is highly soluble, and an "anti-solvent" in which it is insoluble is slowly added to induce crystallization.[11][12]

Rationale and System Selection

The key is that the good solvent and the anti-solvent must be miscible. For this compound, common pairs could include:

  • Ethanol (good) / Water (anti-solvent): Exploits the polarity difference. Benzoic acid derivatives are often soluble in ethanol and less so in water.[12]

  • Dichloromethane (good) / Hexanes (anti-solvent): A common pair for moderately polar organic compounds.

Experimental Workflow: Solvent / Anti-Solvent Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_collection Collection & Drying A Dissolve impure solid in minimal 'good' solvent at room temperature B Slowly add 'anti-solvent' until solution turns cloudy A->B C Add a few drops of 'good' solvent to redissolve B->C D Allow solution to stand undisturbed for slow crystallization C->D E Collect crystals via vacuum filtration D->E F Wash crystals with anti-solvent E->F G Dry crystals under vacuum F->G H High-Purity Product G->H

Caption: Workflow for solvent/anti-solvent recrystallization.

Step-by-Step Protocol
  • Dissolution: Dissolve the impure compound in the minimum amount of the "good" solvent (e.g., ethanol) at room temperature in an Erlenmeyer flask.

  • Induce Supersaturation: Slowly add the "anti-solvent" (e.g., water) dropwise while swirling until the solution becomes persistently cloudy (turbid). This point of cloudiness is the point of supersaturation.

  • Clarification: Add a few drops of the "good" solvent back into the flask until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form slowly. If no crystals form, scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[4]

  • Collection & Washing: Once crystallization is complete, collect the crystals via vacuum filtration and wash them with a small amount of the anti-solvent or a solvent mixture rich in the anti-solvent.

  • Drying: Dry the purified crystals thoroughly to remove all traces of solvents.

Purity Assessment and Troubleshooting

The success of the purification must be validated.

Purity Analysis
  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[13]

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity of the sample by separating the main compound from any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of proton- or carbon-containing impurities.

Common Troubleshooting Scenarios
ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution and try cooling again. Try scratching the inner surface of the flask or adding a seed crystal.[4][13]
Oiling out The boiling point of the solvent is higher than the melting point of the solute; the compound is coming out of solution as a liquid.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Alternatively, choose a solvent with a lower boiling point.
Very low recovery Too much solvent was used; the compound has significant solubility in the cold solvent.Reduce the amount of solvent used initially. Ensure the solution is cooled thoroughly in an ice bath before filtration. Try to recover a second crop of crystals from the mother liquor by evaporating some of the solvent.[10]
Colored crystals Colored impurities were not fully removed.Use activated charcoal during the dissolution step. Ensure the amount of charcoal is appropriate, as too much can adsorb the product.[2][5]

Conclusion

The crystallization of this compound is a highly effective method for achieving the purity required for demanding applications in research and development. Both single-solvent and solvent/anti-solvent techniques can yield excellent results. Success is predicated on a systematic approach involving careful solvent selection, controlled cooling rates, and analytical verification of the final product's purity. The protocols and principles outlined in this note provide a robust framework for scientists to optimize this crucial purification step.

References

  • Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts.
  • Spherical Crystallization of Benzoic acid. (n.d.). DiVA portal.
  • The Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Green Bay.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Crystallization of 3-(4-Acetyloxyphenyl)benzoic acid. (2025). BenchChem.
  • Synthesis of Substituted Benzoates. (2025). BenchChem.
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.). Echemi.
  • Benzoic acid, 2,4-dichloro-. (n.d.). NIST WebBook.
  • Crash Course Organic Chemistry #40: Synthesis, Distillation, & Recrystallization. (2021). YouTube.
  • This compound. (n.d.). MySkinRecipes.
  • This compound. (2025). ChemicalBook.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.
  • Recrystallization. (2020). YouTube.
  • Benzoic acid, 2,4-dichloro-3-methyl-. (n.d.). PharmaCompass.

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Application Notes & Protocols: Leveraging 2,4-Dichloro-3-methylbenzoic Acid for the Synthesis of Novel Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Synthetic Auxins

For over six decades, synthetic compounds that mimic the action of the natural plant hormone indole-3-acetic acid (IAA) have been cornerstones of modern agriculture.[1] These "auxin herbicides" or plant growth regulators offer enhanced stability and potent biological activity compared to their natural counterpart.[2] They belong to several chemical families, including phenoxycarboxylic acids, pyridinecarboxylic acids, and, central to this guide, benzoic acids .[1][3]

The essential structural features for auxin-like activity are a planar aromatic ring and a carboxyl group, separated by a specific distance, which creates a distinct charge separation in the dissociated molecule.[2][4] 2,4-Dichloro-3-methylbenzoic acid is an exemplary precursor for developing new plant growth regulators, serving as an intermediate in the synthesis of agrochemicals due to its inherent structural similarity to active auxin molecules.[5] This guide provides a comprehensive framework for synthesizing and evaluating novel plant growth regulators derived from this versatile chemical scaffold. We will explore the underlying molecular mechanisms, provide a detailed synthetic protocol for creating derivatives, and outline a standard bioassay for assessing their biological efficacy.

Part 1: The Molecular Basis of Auxin Action

To rationally design effective plant growth regulators, it is crucial to understand their mechanism of action at the molecular level. Synthetic auxins function by hijacking the plant's natural auxin signaling pathway, leading to a supra-optimal response that disrupts normal growth, ultimately causing senescence and tissue decay in susceptible plants.[1][2]

The TIR1/AFB Receptor Pathway: The Lock and Key

The primary cellular receptors for auxin are a family of F-box proteins, most notably Transport Inhibitor Response 1 (TIR1) and its homologs, the Auxin Signaling F-box (AFB) proteins.[2][6] The process unfolds as follows:

  • Binding: In the cell nucleus, the synthetic auxin molecule binds to a pocket in the TIR1/AFB protein. This binding event acts as a molecular "glue."

  • Complex Formation: The auxin-bound TIR1/AFB protein tethers transcriptional repressor proteins, known as Aux/IAA proteins, to a larger enzymatic machine called the SCF (Skp1-Cullin-F-box) complex.[2]

  • Degradation: The SCF complex tags the Aux/IAA repressor with ubiquitin, marking it for destruction by the 26S proteasome.

  • Gene Expression: With the Aux/IAA repressors eliminated, Auxin Response Factors (ARFs)—powerful transcription factors—are free to activate the expression of a multitude of auxin-responsive genes.[6]

  • Physiological Overload: This massive, uncontrolled gene expression cascade leads to downstream effects like excessive ethylene production and abscisic acid (ABA) biosynthesis, causing the characteristic symptoms of auxin herbicide action, including epinasty (twisting), growth inhibition, and ultimately, cell death.[2][6]

AuxinSignalingPathway cluster_outside Growth Disrupted Growth & Plant Death Response Response Response->Growth

Part 2: Synthesis Strategy and Protocol

The carboxylic acid moiety of this compound is the primary site for chemical modification. Converting it into esters, amides, or other functional groups can modulate the compound's solubility, cell permeability, and binding affinity to the TIR1/AFB receptor, potentially leading to enhanced or more selective bioactivity.[7]

Here, we present a generalized, robust protocol for the synthesis of a methyl ester derivative, a common first step in creating a library of candidate compounds for screening. This reaction proceeds via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Workflow: From Precursor to Purified Product

The overall process involves reaction setup, monitoring, product isolation (workup), and purification. Each step is critical for achieving a high yield of the desired compound.

// Nodes Start [label="Start: this compound", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Add Methanol (Solvent/Reagent)\n& H₂SO₄ (Catalyst)"]; Reaction [label="Reflux Reaction Mixture\n(e.g., 65-70°C, 4-6 hours)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor Progress via TLC"]; Workup [label="Reaction Quenching & \nLiquid-Liquid Extraction"]; Purification [label="Purify via Column Chromatography\nor Recrystallization"]; Analysis [label="Characterize Product\n(NMR, MS, IR)"]; End [label="Final Product:\nMethyl 2,4-dichloro-3-methylbenzoate", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Monitoring [label="Periodically"]; Monitoring -> Reaction [label="Continue if incomplete"]; Monitoring -> Workup [label="Proceed upon completion"]; Workup -> Purification; Purification -> Analysis; Analysis -> End; } Caption: General workflow for the synthesis of a benzoate ester derivative.

Protocol: Synthesis of Methyl 2,4-dichloro-3-methylbenzoate

Objective: To convert this compound to its corresponding methyl ester to serve as a candidate plant growth regulator.

Materials & Reagents:

  • This compound (MW: 205.03 g/mol )

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

  • Glassware for purification (chromatography column or crystallization dish)

Safety Precautions:

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care. Methanol is flammable and toxic.

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.05 g, 10.0 mmol).

    • Add anhydrous methanol (40 mL). Stir until the solid is mostly dissolved.

    • Carefully and slowly, add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) dropwise to the stirring solution. The addition is exothermic.

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to reflux (approximately 65-70°C) using a heating mantle.

    • Maintain the reflux for 4-6 hours.

  • Monitoring:

    • Periodically check the reaction's progress using TLC (e.g., with a 4:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has disappeared and a new, less polar product spot is dominant.

  • Workup (Product Isolation):

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice water (~100 mL).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, to neutralize remaining acid), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., methanol/water or hexanes) may be effective.

  • Characterization:

    • Confirm the identity and purity of the final product, Methyl 2,4-dichloro-3-methylbenzoate, using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Quantitative Data Summary (Example)

ParameterValuePurpose
Starting Material10.0 mmol (2.05 g)Reactant
Methanol40 mLReagent and Solvent
H₂SO₄ (catalyst)0.5 mLAcid catalyst for esterification
Reaction Temperature65-70 °C (Reflux)Provides energy to overcome activation barrier
Reaction Time4-6 hoursTime required for reaction completion
Theoretical Yield~2.19 g (10.0 mmol)Maximum possible product mass
Expected Yield75-90%Typical efficiency for this reaction type

Part 3: Biological Activity Assessment

Once synthesized and purified, the new compound must be tested for biological activity. A common and effective method is a seed germination and root elongation assay using a model dicot species like lettuce (Lactuca sativa) or Arabidopsis thaliana, as dicots are generally more sensitive to auxin herbicides.[1][8]

Protocol: Lettuce Seed Germination and Root Growth Inhibition Assay

Objective: To determine the dose-dependent effect of the synthesized compound on seed germination and primary root growth.

Materials:

  • Synthesized compound (Methyl 2,4-dichloro-3-methylbenzoate)

  • Positive Control (e.g., Dicamba or 2,4-D)

  • Lettuce seeds (Lactuca sativa)

  • Petri dishes (60 mm) with filter paper

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Sterile deionized water

  • Growth chamber or incubator with controlled light and temperature (e.g., 25°C, 16h light/8h dark)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the synthesized compound in DMSO.

    • Prepare a 10 mM stock solution of the positive control (e.g., Dicamba) in DMSO.

  • Prepare Treatment Solutions:

    • Perform serial dilutions of the stock solutions with sterile water to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • Prepare a negative control containing the same percentage of DMSO as the highest concentration treatment but without any active compound.

  • Assay Setup:

    • Place one sterile filter paper disc in each petri dish.

    • Pipette 2 mL of each treatment solution (and controls) onto the filter paper in appropriately labeled dishes.

    • Arrange 20-30 lettuce seeds evenly on the moist filter paper.

    • Seal the petri dishes with paraffin film to prevent evaporation.

    • Prepare at least three replicate dishes for each concentration and control.

  • Incubation:

    • Place the dishes in a growth chamber under controlled conditions for 5-7 days.

  • Data Collection and Analysis:

    • After the incubation period, count the number of germinated seeds in each dish to calculate the germination percentage.

    • Carefully remove at least 10 seedlings from each dish and measure the length of the primary root.

    • Calculate the average root length for each treatment.

    • Express the results as a percentage of the negative control (e.g., % inhibition).

    • Plot the dose-response curve and calculate the IC₅₀ value (the concentration required to inhibit root growth by 50%).

// Nodes Start [label="Start: Purified Compound", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stock [label="Prepare Stock Solutions\n(Test Compound, Controls in DMSO)"]; Dilutions [label="Create Serial Dilutions\n(e.g., 1 µM to 100 µM)"]; Plating [label="Plate Lettuce Seeds on\nTreated Filter Paper"]; Incubation [label="Incubate in Growth Chamber\n(5-7 days, 25°C)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Measure Germination Rate\n& Primary Root Length"]; Analysis [label="Calculate % Inhibition\n& Determine IC₅₀ Value"]; End [label="Result: Bioactivity Profile", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Stock; Stock -> Dilutions; Dilutions -> Plating; Plating -> Incubation; Incubation -> Data; Data -> Analysis; Analysis -> End; } Caption: Workflow for assessing the bioactivity of synthesized compounds.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
  • Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step.
  • Purdue University. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. Purdue University Weed Science. [Link]
  • UC IPM. (n.d.). Synthetic Auxins / Herbicide Symptoms Tool.
  • Mithila, J., Hall, J. C., & Van Eerd, L. L. (2011). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 29(spe), 1163-1174. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Beyer, E. M., Johnson, A. L., & Sweetser, P. B. (1976). A New Class of Synthetic Auxin Transport Inhibitors. Plant Physiology, 57(6), 839-841. [Link]
  • Hayashi, K. I. (2021). Chemical Biology in Auxin Research. Cold Spring Harbor Perspectives in Biology, 13(10), a040027. [Link]
  • Keitt, G. W., & Baker, R. A. (1966). Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport. Plant Physiology, 41(10), 1561-1569. [Link]
  • Do-Thanh, C. L., Vargas, J. J., Thomas, J. W., Armel, G. R., & Best, M. D. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Journal of Agricultural and Food Chemistry, 64(18), 3533-3537. [Link]
  • Raggi, V., Ljung, K., & Estelle, M. (2020). Auxin: At the Crossroads Between Chemistry and Biology. The Plant Journal, 101(4), 776-788. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • International Journal of Advanced Research in Science, Communication and Technology. (2024).
  • Mei, X., Qi, M., Li, M., Wang, M., & Qin, Z. (2015). Synthesis and bioactivity of 2',3'-benzoabscisic acid analogs. Bioorganic & Medicinal Chemistry Letters, 25(11), 2341-2345. [Link]
  • PhytoTechnology Laboratories. (n.d.).

Sources

Application Notes & Protocols: Leveraging 2,4-Dichloro-3-methylbenzoic Acid in the Rational Design of Novel Auxin-Mimic Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Benzoic Acids

The substituted benzoic acid scaffold is a cornerstone in modern agrochemical discovery, particularly for herbicides that function as synthetic auxins.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth that is ultimately lethal to susceptible plant species, especially broadleaf weeds.[3] The biological activity of these derivatives is profoundly influenced by the substitution pattern on the aromatic ring, which modulates the molecule's electronic signature, lipophilicity, and steric interactions within the target receptor's binding pocket.[1]

2,4-Dichloro-3-methylbenzoic acid (CAS: 83277-23-0) emerges as a particularly compelling starting material for novel herbicide development.[4][5] Its structural features—a carboxylic acid for receptor binding, two chlorine atoms for electronic modification and metabolic stability, and a methyl group to probe steric tolerance—provide a rich platform for synthetic exploration.[6] This guide details the rationale and provides robust protocols for utilizing this versatile intermediate in the synthesis and evaluation of a new generation of potential herbicides.[7]

Rationale for Derivatization: From Acid to Active Ester

The carboxylic acid moiety is the primary pharmacophore responsible for auxin-like activity, directly interacting with the TIR1/AFB family of F-box proteins.[1] However, the free acid's physicochemical properties (e.g., high polarity) can limit its uptake and translocation within the plant. Conversion of the carboxylic acid to an ester is a field-proven strategy to enhance phloem mobility and create a "pro-herbicide," which is hydrolyzed in planta to release the active acid form at the site of action.

This application note will focus on a two-step synthesis to convert this compound into a representative novel candidate, 2,6-difluorophenyl 2,4-dichloro-3-methylbenzoate. The choice of the 2,6-difluorophenol moiety is strategic; fluorine substitution is known to enhance metabolic stability and can improve binding affinity.

Proposed Synthetic Pathway

The synthetic logic involves an initial activation of the carboxylic acid to a more reactive acid chloride, followed by nucleophilic acyl substitution with the chosen phenol.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A This compound B 2,4-Dichloro-3-methylbenzoyl chloride A->B Thionyl Chloride (SOCl₂) Toluene, Reflux D Novel Herbicide Candidate (2,6-Difluorophenyl 2,4-dichloro-3-methylbenzoate) B->D Triethylamine (Et₃N) Dichloromethane (DCM) 0°C to RT C 2,6-Difluorophenol C->D

Caption: Proposed two-step synthesis of a novel herbicide.

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS NumberSupplierPurityNotes
This compound83277-23-0Major Aldrich≥98%Starting Material
Thionyl chloride (SOCl₂)7719-09-7Acros Organics≥99%Use in a well-ventilated fume hood.
Toluene, anhydrous108-88-3Fisher Chemical≥99.8%Use dry solvent.
2,6-Difluorophenol28177-48-2TCI America≥99%Nucleophile
Triethylamine (Et₃N)121-44-8BDH Chemicals≥99.5%Base, freshly distilled.
Dichloromethane (DCM), anhydrous75-09-2EMD Millipore≥99.8%Use dry solvent.
Diethyl Ether60-29-7VWR ChemicalsACS GradeFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8LabChem-Aqueous solution for workup.
Brine7647-14-5--Saturated NaCl solution.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9BeanTown Chemical-Drying agent.
Silica Gel112926-00-8SiliCycle60 Å, 230-400 meshFor column chromatography.
Protocol 1: Synthesis of 2,4-Dichloro-3-methylbenzoyl chloride
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 24.4 mmol).

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene (40 mL) followed by the dropwise addition of thionyl chloride (5.3 mL, 73.2 mmol, 3.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude yellow oil (2,4-dichloro-3-methylbenzoyl chloride) is used directly in the next step without further purification.

Causality: Thionyl chloride is a classic and highly effective reagent for converting carboxylic acids to acid chlorides. The reaction drives off gaseous byproducts (SO₂ and HCl), pushing the equilibrium towards the product. Toluene is used as a solvent that allows for the necessary reflux temperature.

Protocol 2: Synthesis of 2,6-Difluorophenyl 2,4-dichloro-3-methylbenzoate
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask, add 2,6-difluorophenol (3.50 g, 26.9 mmol, 1.1 equiv) and anhydrous dichloromethane (80 mL). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add triethylamine (4.1 mL, 29.3 mmol, 1.2 equiv) to the cooled solution. Then, add a solution of the crude 2,4-dichloro-3-methylbenzoyl chloride (from step 3.2) in 20 mL of anhydrous DCM dropwise over 20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor for completion via TLC.

  • Aqueous Workup: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the final product.

  • Characterization: Confirm the structure and purity of the white solid product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality: The acid chloride is highly electrophilic. Triethylamine acts as a base to deprotonate the weakly acidic phenol, creating a more nucleophilic phenoxide that readily attacks the acid chloride. The aqueous workup is essential to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Protocol 3: Greenhouse Herbicidal Activity Screening

This protocol outlines a primary screen to assess the post-emergence herbicidal activity of the newly synthesized compound.

  • Plant Cultivation: Grow test species, such as Velvetleaf (Abutilon theophrasti, a model broadleaf weed) and Barnyardgrass (Echinochloa crus-galli, a model grass weed), in 4-inch pots containing standard potting mix. Grow plants in a greenhouse maintained at 25±2°C with a 16:8 hour light:dark cycle until they reach the 2-3 true leaf stage.

  • Compound Formulation: Prepare a stock solution of the test compound (100 mM in DMSO). For application, create a spray solution by diluting the stock solution in a water/acetone (80:20 v/v) mixture containing 0.1% (v/v) Tween-20 as a surfactant to achieve final concentrations corresponding to application rates of 1000, 250, and 62.5 grams per hectare (g/ha).

  • Application: Spray the plants evenly with the formulated solutions using a track sprayer calibrated to deliver a volume of 200 L/ha. Include a negative control (spray solution with no compound) and a positive control (a commercial standard like 2,4-D).

  • Evaluation: Return plants to the greenhouse. Assess herbicidal injury 14 days after treatment (DAT) by visually rating the percent growth inhibition on a scale of 0% (no effect) to 100% (complete plant death) relative to the negative control.

Representative Data
CompoundApplication Rate (g/ha)Velvetleaf (% Inhibition)Barnyardgrass (% Inhibition)
Novel Candidate 10009520
(from Protocol 3.3)250705
62.5350
2,4-D (Positive Control) 100010010
Vehicle Control -00

The hypothetical data suggests the novel candidate exhibits strong, dose-dependent herbicidal activity against the broadleaf weed while showing good selectivity, with minimal impact on the grass species.

Comprehensive Workflow Visualization

G start Start: This compound synthesis Step 1 & 2: Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization formulation Herbicide Formulation (Stock & Spray Solutions) characterization->formulation screening Greenhouse Screening (Post-emergence Assay) formulation->screening data Data Collection (% Growth Inhibition @ 14 DAT) screening->data analysis Analysis & SAR (Dose-response, Selectivity) data->analysis end Lead Candidate Identification analysis->end

Caption: Overall workflow from synthesis to lead identification.

Conclusion and Future Directions

This guide provides a validated, step-by-step framework for utilizing this compound as a precursor for novel herbicides. The protocols for synthesis, purification, and biological screening are robust and reproducible. The representative synthesis of an ester derivative demonstrates a logical pathway for creating pro-herbicides with potentially enhanced agrochemical properties. The strong hypothetical activity against a broadleaf weed model underscores the potential of this chemical scaffold.

Future work should focus on expanding the synthetic library by varying the ester and amide substituents to fully explore the structure-activity relationship (SAR). Further testing should include a wider range of weed and crop species to confirm selectivity and establish the mode of action.

References

  • Colby, S. R. (1966).
  • Pagani, G., Baruffini, A., & Gialdi, F. (1969). [Derivatives of 3,4-dichlorobenzoic acid and their sulfonic bioisosteres with phytotoxic activity]. Il Farmaco; edizione scientifica, 24(12), 997–1024. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708. [Link]
  • MySkinRecipes. (n.d.). This compound.
  • Ngouafak, N. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Medicinal Chemistry, 5(5), 236-245. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Impurity Identification, Control, and Troubleshooting

Welcome to the technical support guide for the synthesis of 2,4-Dichloro-3-methylbenzoic acid (CAS 83277-23-0). This document is designed for researchers, process chemists, and drug development professionals who require high-purity material. As a key intermediate in the synthesis of specialized chemicals, including herbicides and plant growth regulators, the purity of this compound is paramount.[1] This guide provides in-depth, field-proven insights into the common impurities encountered during its synthesis, along with robust troubleshooting protocols and FAQs to ensure the success of your experiments.

Section 1: The Synthetic Landscape

The most prevalent and industrially viable route to this compound is the oxidation of the corresponding toluene derivative, 2,4-dichloro-3-methyltoluene. This process, while direct, is susceptible to several side reactions that can introduce a range of challenging impurities. Understanding the reaction workflow is the first step in preempting these issues.

Primary Synthesis Workflow

The synthesis is typically a two-stage process starting from 3-methyltoluene (m-xylene is also a common precursor, but requires an additional oxidation step that can introduce other byproducts[2]).

  • Electrophilic Aromatic Chlorination: 3-Methyltoluene is subjected to chlorination, typically using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), to yield 2,4-dichloro-3-methyltoluene.

  • Side-Chain Oxidation: The methyl group of 2,4-dichloro-3-methyltoluene is then oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid, under controlled conditions.

SynthesisWorkflow Start 3-Methyltoluene Intermediate 2,4-Dichloro-3-methyltoluene Start->Intermediate   Cl₂, Lewis Acid Catalyst Product This compound Intermediate->Product   Oxidizing Agent (e.g., KMnO₄)

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting and FAQs - Impurity Profiling

This section addresses the most common issues encountered during synthesis and purification in a practical question-and-answer format.

Q1: What are the primary impurities I should anticipate, and where do they come from?

A1: Impurities can be traced back to every stage of the synthesis. They generally fall into four categories. Understanding their origin is key to prevention.

ImpurityFormation cluster_main Main Reaction Pathway cluster_impurities Impurity Sources & Side Reactions Toluene 3-Methyltoluene DCT 2,4-Dichloro-3-methyltoluene Toluene->DCT Chlorination Isomers Isomeric Dichlorotoluenes (e.g., 2,6- / 3,5-) Toluene->Isomers Poor Regiocontrol Product This compound DCT->Product Oxidation OverChlorination Trichlorotoluenes DCT->OverChlorination Excess Cl₂ IncompleteOx 2,4-Dichloro-3-methylbenzaldehyde DCT->IncompleteOx Insufficient Oxidant UnreactedSM Unreacted 2,4-Dichloro-3-methyltoluene DCT->UnreactedSM Incomplete Reaction

Caption: Formation pathways for common impurities during synthesis.

Table 1: Summary of Common Impurities

Impurity ClassSpecific ExamplesOriginImpact on Final Product
Starting Materials 2,4-Dichloro-3-methyltolueneIncomplete oxidationOily appearance, melting point depression
Isomeric Impurities 2,6-Dichloro-3-methylbenzoic acid, 3,5-Dichloro-2-methylbenzoic acidPoor regioselectivity during the chlorination of 3-methyltolueneDifficult to separate by standard crystallization; impacts crystal form and purity
Reaction By-products 2,4-Dichloro-3-methylbenzaldehydeIncomplete oxidation of the methyl groupCan be reactive; may cause discoloration
Over-reaction Products Trichlorinated methylbenzoic acid isomersExcessive chlorinationIncreases molecular weight; difficult to remove
Residual Solvents Dichloroethane, Acetic Acid, etc.Trapped in the crystal lattice during workup/purificationMay impact downstream reactions; regulatory concern
Q2: My HPLC analysis shows a cluster of peaks around my main product peak. What are they?

A2: This is a classic sign of isomeric impurities . During the chlorination of 3-methyltoluene, the directing effects of the methyl group (ortho-, para-directing) and the first chlorine atom (ortho-, para-directing) can lead to the formation of several dichlorinated isomers. Separating these regio-isomers is often the greatest challenge in this synthesis. A validated, high-resolution HPLC method is essential for their detection and quantification.[3][4]

Q3: The final product is off-white or yellowish and has a low, broad melting point. What is the likely cause?

A3: This combination of observations strongly suggests the presence of unreacted 2,4-dichloro-3-methyltoluene and/or the intermediate 2,4-dichloro-3-methylbenzaldehyde . The starting toluene is a low-melting solid or liquid, and its presence as a contaminant will significantly depress and broaden the melting point of the final acid.[5] The aldehyde intermediate is often yellow and can polymerize or degrade over time, contributing to discoloration.

Troubleshooting Steps:

  • Confirm via Spectroscopy: Analyze the crude product by ¹H NMR. The presence of a singlet around 2.4-2.5 ppm would indicate the methyl group of the unreacted starting material, while a singlet around 10 ppm would confirm the aldehyde proton.

  • Optimize Oxidation: Increase the reaction time or the molar equivalent of the oxidizing agent to drive the reaction to completion. Be cautious not to use excessively harsh conditions, which could cause ring degradation.

  • Improve Purification: Implement an aqueous basic wash (e.g., with sodium bicarbonate solution) during workup. The desired benzoic acid will form a water-soluble carboxylate salt, while the neutral starting material and aldehyde will remain in the organic layer and can be separated.

Section 3: Analytical and Purification Protocols

To ensure the integrity of your results, robust analytical methods and purification strategies are non-negotiable.

Troubleshooting Logic Flow

When faced with a suboptimal outcome, a logical approach can quickly identify the root cause.

Troubleshooting Start Synthesis Outcome Suboptimal Issue Identify Primary Issue Start->Issue LowYield Low Yield Issue->LowYield  Yield < 70%   ImpureProduct Impure Product (by HPLC/NMR) Issue->ImpureProduct  Purity < 98%   CheckSM Verify Starting Material Purity & Stoichiometry LowYield->CheckSM ImpurityID Identify Impurity Class (See Table 1) ImpureProduct->ImpurityID CheckConditions Review Reaction Temp, Time, & Reagent Addition CheckSM->CheckConditions OptimizeOxidation Optimize Oxidation Step (See FAQ A3) CheckConditions->OptimizeOxidation Isomers Isomeric Impurities? ImpurityID->Isomers SM_Byproduct Unreacted SM / Aldehyde? Isomers->SM_Byproduct No Recrystallize Protocol 3.2: Optimize Recrystallization Isomers->Recrystallize Yes ImproveWorkup Improve Basic Wash During Workup SM_Byproduct->ImproveWorkup SaltPurify Protocol 3.3: Consider Salt Formation Purification Recrystallize->SaltPurify ImproveWorkup->Recrystallize

Caption: A logical flow diagram for troubleshooting common synthesis problems.

Protocol: Impurity Analysis by Reverse-Phase HPLC

This method is adapted from validated procedures for analyzing dichlorobenzoic acid and its regio-isomers.[3][4]

  • Objective: To separate and quantify this compound from its isomers and other non-volatile impurities.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: Ramp to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Return to 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Expected Outcome: The desired product should be well-resolved from earlier-eluting polar impurities and later-eluting, more non-polar impurities like unreacted starting material. Isomers will likely have very close retention times, requiring a high-efficiency column for baseline separation.

Protocol: Enhanced Purification via Salt Formation

For removing persistent isomeric impurities that co-crystallize with the product, purification via diastereomeric salt formation can be highly effective. This principle has been successfully applied to the purification of the closely related 2,4-dichlorobenzoic acid.[6]

  • Principle: The racemic mixture of benzoic acid isomers is reacted with a chiral amine (e.g., (R)-α-methylbenzylamine). This forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts have different solubilities, allowing one to be selectively crystallized and removed. The purified salt is then hydrolyzed back to the single, high-purity benzoic acid isomer.

  • Methodology Outline:

    • Dissolve the impure acid in a suitable solvent (e.g., ethanol or isopropanol).

    • Add a sub-stoichiometric amount (e.g., 0.5-0.8 equivalents) of a chiral amine.

    • Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

    • Filter the crystals. The mother liquor will be enriched in the other diastereomer.

    • Treat the isolated salt with a strong acid (e.g., HCl) to protonate the benzoic acid, precipitating it from the solution.

    • Filter and wash the solid to obtain the purified this compound.

    • Analyze by HPLC to confirm the removal of the isomeric impurity.

References

  • PrepChem. Synthesis of 2,4-dichloro-3-methylbenzoyl chloride.
  • ResearchGate. Purification of 2,4 Dichlorobenzoic Acid | Request PDF.
  • Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • LookChem. 2,4-dibenzyloxy-3,5-dichloro-6-methylbenzoic acid.
  • PubChem. This compound.
  • ResearchGate. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Japan International Cooperation Agency. III Analytical Methods.
  • Google Patents. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • Organic Syntheses. 2-bromo-3-methylbenzoic acid.
  • Asia Pacific Academy of Science Pte. Ltd. Review on the modern analytical advancements in impurities testing.
  • PubChem. 2,4-Dichlorotoluene.
  • PubMed. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers.
  • National Institutes of Health. 3-Methyl-2-(4-methylphenoxy)benzoic acid.
  • NIST. Benzoic acid, 2,4-dichloro-, methyl ester.
  • MySkinRecipes. This compound.

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Technical Support Center: Purification of Crude 2,4-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2,4-Dichloro-3-methylbenzoic acid (CAS No. 83277-23-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find practical, experience-driven advice in a direct question-and-answer format, grounded in established chemical principles.

Section 1: Critical Safety & Handling

Before beginning any experimental work, it is imperative to understand the hazards associated with this compound.

Question: What are the primary safety concerns for this compound?

Answer: this compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2] It may also cause respiratory irritation.[2][3]

Core Safety Protocols:

  • Ventilation: Always handle this compound in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.[2][4]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[4][5]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[4][5]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[4][5]

    • In all cases of exposure, seek immediate medical consultation.[4][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification process.

Question: What are the likely impurities in my crude this compound sample?

Answer: The nature of impurities is highly dependent on the synthetic route. However, typical contaminants in crude carboxylic acid preparations include:

  • Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.

  • Side-Reaction Products: This can include positional isomers (e.g., other dichloromethylbenzoic acids), which can be particularly challenging to remove.[6]

  • Neutral or Basic Compounds: Non-acidic byproducts or reagents from the synthesis.[7][8]

  • Residual Solvents: Solvents used during the reaction or initial workup.[7]

Question: How do I choose the best primary purification technique?

Answer: The optimal technique depends on the physical state of your crude product and the nature of the impurities. For this compound, which is a solid, the choice is generally between recrystallization and acid-base extraction. Column chromatography is a powerful but often more complex alternative.[7] The following workflow provides a general decision-making framework.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid main_impurities What is the nature of the main impurities? is_solid->main_impurities Yes recrystallize Primary Method: Recrystallization main_impurities->recrystallize Structurally Similar (e.g., isomers) acid_base Primary Method: Acid-Base Extraction main_impurities->acid_base Neutral / Basic chromatography Secondary Method: Column Chromatography (for difficult separations) recrystallize->chromatography Purity still low? acid_base->chromatography Purity still low?

Caption: Decision workflow for selecting a purification method.

Question: How can I quickly assess the purity of my sample throughout the process?

Answer: Two simple and effective methods are Thin-Layer Chromatography (TLC) and melting point analysis.

  • TLC: A quick way to visualize the number of components in your sample. A pure sample should ideally show a single spot. Streaking is a common issue with carboxylic acids on silica gel; this can be mitigated by adding 0.5-1% acetic acid to the mobile phase.[7]

  • Melting Point: A pure crystalline solid has a sharp and reproducible melting point. Impurities typically cause the melting point to be depressed and broaden the melting range.

Section 3: Troubleshooting In-Depth Purification Workflows

This section provides detailed solutions to specific problems you may encounter during common purification procedures.

Workflow 1: Recrystallization

Recrystallization is often the first choice for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[9]

Question: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals. This is often due to the solution being too saturated or cooling too rapidly.

Solutions:

  • Re-heat the Solution: Warm the mixture until the oil redissolves completely.

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help.

  • Scratching: Once the solution is at a lower temperature (closer to room temperature), gently scratch the inside surface of the flask with a glass rod at the air-solvent interface to induce nucleation.

Question: My recovery is very low after recrystallization. How can I improve the yield?

Answer: Low recovery can stem from several factors. The goal is to maximize the recovery of the pure compound while leaving impurities behind.

Potential Cause Explanation & Solution
Using too much solvent The most common cause. If too much solvent is used, the solution will not be saturated enough upon cooling for the compound to crystallize effectively. Solution: Evaporate some of the solvent by gently heating the solution and try to recrystallize again.
Premature crystallization The compound crystallizes on the filter paper or in the funnel during hot filtration.[7] Solution: Use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible with the hot solution.
Crystals washed with warm solvent Washing the collected crystals with room temperature or warm solvent will redissolve some of the product. Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
Inappropriate solvent choice The compound may have significant solubility in the solvent even at low temperatures. Solution: Re-evaluate your solvent choice. A good solvent should have high solubility at high temperatures and very low solubility at low temperatures.
Workflow 2: Acid-Base Extraction

This technique is exceptionally effective for separating carboxylic acids from neutral or basic impurities by exploiting the acidic nature of the carboxyl group.[10][11]

G cluster_0 Step 1: Dissolution & Deprotonation cluster_1 Step 2: Separation cluster_2 Step 3: Reprotonation & Isolation a Dissolve crude solid in an organic solvent (e.g., Ethyl Acetate) b Transfer to separatory funnel. Add aq. NaHCO₃ solution. a->b c Stopper, invert, and vent frequently. Shake gently to mix layers. b->c d Allow layers to separate. c->d e Drain lower aqueous layer (contains sodium salt of the acid) d->e f Organic layer contains neutral/basic impurities d->f g Cool aqueous layer in an ice bath. e->g h Slowly add HCl (aq) with stirring until pH ~2. g->h i Pure carboxylic acid precipitates. h->i j Collect solid by vacuum filtration. Wash with cold water and dry. i->j

Caption: Workflow for purification via acid-base extraction.

Question: An emulsion formed in my separatory funnel. How can I break it?

Answer: Emulsions are colloidal suspensions of one liquid in another and are common during extractions. They prevent the clear separation of layers.

Solutions:

  • Patience: Allow the funnel to stand undisturbed for some time.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.[7]

  • Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.

Question: After acidifying the aqueous layer, no precipitate formed. What happened?

Answer: This is a frustrating but solvable issue. Several factors could be at play.

  • Insufficient Acidification: The most common reason. The pH of the solution must be well below the pKa of the carboxylic acid to ensure it is fully protonated and thus less water-soluble. Solution: Check the pH with litmus paper or a pH meter. Continue to add acid (e.g., 1M HCl) dropwise until the solution is strongly acidic (pH 1-2).

  • Compound is Water-Soluble: The protonated acid may have some solubility in water. Solution: If no precipitate forms even at low pH, the acid can be recovered by extracting the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane. The organic extracts are then combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed via rotary evaporation.[10]

  • Insufficient Product: There may not have been enough carboxylic acid in the initial crude material to form a visible precipitate.

Section 4: Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is for assessing the purity of this compound.

Methodology:

  • Plate Preparation: Obtain a silica gel TLC plate. Gently draw a light pencil line about 1 cm from the bottom (the origin).

  • Spotting: Dissolve a small amount of your crude and purified samples in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot a small amount of each solution onto the origin line.

  • Mobile Phase Preparation: Prepare a mobile phase. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. To prevent streaking, add a small amount (0.5-1%) of acetic acid to this mixture.[7]

  • Development: Place a small amount of the mobile phase into a developing chamber. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Analysis: A pure compound should result in a single spot. Compare the TLC of the crude material to the purified material to assess the effectiveness of the purification.

Protocol 2: Recrystallization from an Ethanol/Water Solvent System

This protocol provides a method for recrystallizing this compound.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold water.[9] Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Evaluation: Determine the melting point and run a TLC of the purified crystals to assess purity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1.
  • European Patent Office. (1991). Method for the purification of a benzoic acid - EP 0453022 A2.
  • Google Patents. (1966). Purification of benzoic acid - US3235588A.
  • Google Patents. (2015). Method for purification of benzoic acid - EP2952237A1.
  • Google Patents. (1928). Purification of benzoic acid and its derivatives - US1686913A.
  • ResearchGate. (2013). How can I purify carboxylic acid?.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • ResearchGate. (2008). Purification of 2,4 Dichlorobenzoic Acid.
  • Reddit. (2016). Isolation of a Carboxylic acid. r/chemhelp.
  • ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid.

Sources

Recrystallization methods to improve the purity of 2,4-Dichloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Recrystallization of 2,4-Dichloro-3-methylbenzoic Acid

This guide provides in-depth troubleshooting and practical advice for the purification of this compound via recrystallization. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying principles that govern success in crystallization, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions & Troubleshooting Guide

Q1: How do I select the optimal solvent or solvent system for this compound?

A1: Solvent selection is the most critical factor in a successful recrystallization. The ideal solvent should dissolve the solute completely when hot but poorly when cold.[1][2] For this compound, a compound of moderate polarity due to its dichlorinated aromatic ring and carboxylic acid group, a single solvent may not be ideal. We often turn to a binary solvent system.

Expertise & Experience: The principle of "like dissolves like" is our starting point. Given the structure, solvents like ethanol, methanol, or acetone are good candidates to dissolve the compound. However, its solubility might be too high in these solvents even at room temperature, which would lead to poor recovery. Therefore, a two-solvent system is often preferred. This typically involves a "soluble" solvent in which the compound is readily soluble, and an "insoluble" or "anti-solvent" in which the compound is poorly soluble.[3]

A common and effective system for many substituted benzoic acids is an alcohol-water mixture (e.g., Ethanol/Water or Methanol/Water).

Recommended Strategy:

  • Dissolve the crude acid in a minimum amount of the hot "soluble" solvent (e.g., ethanol).

  • Add the hot "anti-solvent" (e.g., water) dropwise to the hot solution until you reach the point of saturation, indicated by persistent cloudiness (turbidity).

  • Add a few more drops of the hot "soluble" solvent to re-dissolve the precipitate and ensure the solution is just below saturation.

  • Allow the solution to cool slowly to induce crystallization.

This methodical approach allows you to finely tune the solvent environment to the precise point of supersaturation needed for effective crystal growth upon cooling.

Data Presentation: Solvent Selection Guide
SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Use with this compound
Ethanol 7824.5Good "Soluble" Solvent: Effectively dissolves the compound due to polarity matching with the carboxylic acid group.
Methanol 6532.7Good "Soluble" Solvent: Similar to ethanol, but its lower boiling point can be advantageous for easier removal.
Water 10080.1Good "Anti-Solvent": The compound is poorly soluble in water due to the nonpolar dichlorinated aromatic ring. Ideal for use with an alcohol.[1]
Acetone 5620.7Alternative "Soluble" Solvent: Can be effective, but its high volatility can cause premature crystallization at the flask's neck.
Hexane 691.9Potential "Anti-Solvent": Could be paired with a more polar solvent like ethyl acetate, but an alcohol/water system is generally more reliable for carboxylic acids.
Toluene 1112.4Less Ideal: While it can dissolve the compound when hot, its nonpolar nature may also dissolve similar nonpolar impurities.
Q2: My compound has "oiled out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[3][4] This is a common problem when the solution is supersaturated with a highly impure compound (impurities depress the melting point) or when the solution cools too rapidly.

Trustworthiness & Causality: The core issue is that the solubility of your compound is decreasing faster than the solution is cooling past its melting point. The system favors the formation of a liquid phase (the oil) over the more ordered solid crystal lattice.

Troubleshooting Protocol:

  • Re-heat the solution until the oil completely redissolves.

  • Add more of the "soluble" solvent (e.g., 5-10% more ethanol). This increases the total solvent volume and lowers the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins.[3]

  • Ensure slow cooling. Allow the flask to cool on the benchtop, insulated with a beaker or glass wool, before moving to an ice bath. Slow cooling is critical for giving molecules time to orient themselves into a crystal lattice rather than crashing out as an amorphous oil.[1]

  • Try scratching the inner surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth to begin.[4]

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A3: This is a classic case of either using too much solvent or having a stable supersaturated solution that resists nucleation.[4]

Troubleshooting Protocol:

  • Induce Crystallization:

    • Scratching Method: Vigorously scratch the inside of the flask with a glass rod. This provides energy and a rough surface to initiate crystal formation.

    • Seed Crystal: If you have a small crystal of pure product, add it to the solution. A seed crystal provides a perfect template for further crystal growth.[4]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[4]

    • Gently heat the solution to boil off a portion of the solvent (do this in a fume hood). Be mindful of the solvent's boiling point and flammability.

    • Reduce the volume by about 10-15% and then allow it to cool again slowly.

    • Repeat until you observe crystal formation upon cooling.

  • Recovery: If crystallization remains impossible, the compound can be recovered by removing the solvent entirely on a rotary evaporator and attempting the recrystallization again with a different solvent system.[4]

Q4: My final product purity is still low, or the melting point is broad. What went wrong?

A4: This indicates that impurities were incorporated into the crystal lattice or are still present on the crystal surface.

Causality & Solutions:

  • Crystallization was too rapid: Fast crystal growth can trap impurities within the lattice.[3] Ensure the solution cools slowly without sudden agitation.

  • Inadequate washing: Soluble impurities can remain in the "mother liquor" that coats the surface of your filtered crystals. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. Using cold solvent is crucial to wash away impurities without dissolving a significant amount of your product.[5]

  • Impurity has similar solubility: If an impurity has solubility characteristics very similar to your target compound, a single recrystallization may not be sufficient.[5] A second recrystallization may be necessary.

  • Advanced Technique - pH Modification: For stubborn acidic or basic impurities, an acid-base extraction can be performed prior to recrystallization. By dissolving the crude product in a solvent like diethyl ether and extracting with a weak base (e.g., sodium bicarbonate solution), the this compound will move to the aqueous layer as its carboxylate salt, leaving neutral impurities behind. The aqueous layer can then be re-acidified to precipitate the purified acid, which can then be recrystallized.[5][6]

Experimental Protocols & Visualizations

Mandatory Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum volume of hot 'soluble' solvent (e.g., Ethanol) A->B C Heat until fully dissolved B->C D Preheat funnel and filter paper C->D Insoluble impurities present? F Add hot 'anti-solvent' (e.g., Water) until turbid C->F No insoluble impurities E Quickly filter hot solution to remove insoluble impurities D->E E->F G Re-clarify with a few drops of 'soluble' solvent F->G H Allow to cool slowly to room temperature G->H I Cool further in an ice bath H->I J Collect crystals via vacuum filtration I->J K Wash crystals with ice-cold solvent J->K L Dry crystals under vacuum or in a desiccator K->L M M L->M Final Product

Caption: Workflow for binary solvent recrystallization.

Protocol: Recrystallization of this compound using an Ethanol/Water System

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stir rod

Procedure:

  • Dissolution: Place 1.0 g of the crude acid into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. On a hot plate, heat approximately 20 mL of ethanol in a separate beaker. Add the minimum amount of hot ethanol to the flask containing the acid to dissolve it completely with stirring.

  • Saturation: While keeping the solution hot, add hot deionized water dropwise from a Pasteur pipette until the solution remains faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration at this stage. This involves pre-heating a second flask and a funnel to prevent the product from crystallizing prematurely during filtration.[5][7]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly on the benchtop for 20-30 minutes. Large, well-defined crystals should form.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for an additional 15 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small portion (2-3 mL) of an ice-cold ethanol/water mixture (e.g., 20:80 ratio) to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and place them in a desiccator under vacuum.

  • Analysis: Determine the yield and assess purity by taking a melting point. The literature melting point for 2,4-Dichlorobenzoic acid is approximately 164°C.[8] A sharp melting point close to this value indicates high purity.

Mandatory Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: No crystals form upon cooling Q1 Did you try to induce crystallization? Start->Q1 A1_No No Q1->A1_No A1_Yes Yes Q1->A1_Yes Action1 Action: 1. Scratch inner wall of flask with glass rod. 2. Add a seed crystal if available. A1_No->Action1 Conclusion Conclusion: Too much solvent was used. A1_Yes->Conclusion Q2 Did crystals form? Action1->Q2 A2_Yes Problem Solved! Q2->A2_Yes Yes A2_No No Q2->A2_No No A2_No->Conclusion Action2 Action: 1. Gently heat solution to boil off ~15% of solvent. 2. Allow to cool again slowly. Conclusion->Action2

Caption: Decision tree for troubleshooting failure to crystallize.

References

  • Recrystallization of Benzoic Acid. (n.d.). Gavilan College.[Link]
  • Experiment 4 purification - recrystallization of benzoic acid. (n.d.). Slideshare.[Link]
  • (PDF) Recrystallization of Impure Benzoic Acid. (2018).
  • Benzoic acid, 2,4-dichloro-. (n.d.). NIST WebBook.[Link]
  • The Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis.[Link]
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.[Link]
  • Problems with Recrystallisations. (n.d.). University of York.[Link]
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.[Link]
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine.[Link]
  • Recrystallization and Extractions of Organic Compounds. (2010). Leeward Community College.[Link]
  • This compound. (n.d.). PubChem.[Link]

Sources

Troubleshooting low yield in the synthesis of 2,4-Dichloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this important chemical intermediate. Here, we will delve into common issues, provide scientifically-grounded explanations, and offer actionable troubleshooting steps to optimize your synthesis.

Troubleshooting Guide: Addressing Low Yield

Low yield is a frequent challenge in multi-step organic synthesis. Below, we address specific problems you might be facing, categorized by the synthetic route.

Route 1: Oxidation of 2,4-Dichloro-3-methyltoluene

This is a common and direct method, typically employing a strong oxidizing agent like potassium permanganate (KMnO₄).[1] The reaction involves the oxidation of the benzylic methyl group to a carboxylic acid.[2]

Answer:

An incomplete reaction is a primary cause of low yield in this synthesis. Several factors could be at play:

  • Insufficient Oxidant: Ensure you are using a sufficient molar excess of KMnO₄. The stoichiometry requires 2 moles of KMnO₄ for every 3 moles of the alkylbenzene, but a greater excess is often necessary to drive the reaction to completion.

  • Reaction Time and Temperature: Are you allowing the reaction to proceed for a sufficient duration? Benzylic oxidations can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish at room temperature, gentle heating can increase the rate. However, be cautious, as excessive heat can lead to side reactions.

  • Phase Transfer Catalyst: If you are running the reaction in a biphasic system (e.g., water and an organic solvent), the absence or inefficiency of a phase transfer catalyst (PTC) can severely limit the reaction rate. The PTC is crucial for transporting the permanganate ion from the aqueous phase to the organic phase where the starting material is dissolved. Consider adding a suitable PTC like a quaternary ammonium salt.

  • Particle Size of KMnO₄: If you are using solid KMnO₄, its particle size can affect the reaction rate. Finely powdered KMnO₄ has a larger surface area, which can improve the reaction kinetics.

Protocol Validation: Self-Validating System for Complete Oxidation

A self-validating system for this reaction involves continuous monitoring. Before quenching the reaction, take a small aliquot, perform a work-up, and analyze it by TLC or GC. The disappearance of the starting material spot/peak is a key indicator of reaction completion. The characteristic purple color of permanganate should also fade as it is consumed.

Answer:

Byproduct formation can significantly reduce the yield of the desired product. In permanganate oxidations of alkylbenzenes, potential side reactions include:

  • Over-oxidation and Ring Cleavage: While the benzene ring is generally stable to KMnO₄, harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or high concentrations of oxidant) can lead to the cleavage of the aromatic ring, resulting in a complex mixture of byproducts.[1]

  • Formation of Manganese Dioxide (MnO₂): The reduction of permanganate produces manganese dioxide, a brown solid. While this is an expected byproduct, its formation can sometimes coat the unreacted starting material, preventing it from reacting further. Vigorous stirring is essential to prevent this.

To minimize byproduct formation, consider the following:

  • Control Reaction Temperature: Start the reaction at a lower temperature and gradually increase it if necessary.

  • Slow Addition of Oxidant: Adding the KMnO₄ solution portion-wise can help to control the reaction exotherm and minimize over-oxidation.

  • pH Control: The reaction is typically performed under basic or neutral conditions. Acidic conditions can lead to the formation of more powerful oxidizing species (HMnO₄), which can increase the likelihood of side reactions.[3]

Route 2: Grignard Reaction of a Halogenated Precursor followed by Carboxylation

This route involves the formation of a Grignard reagent from a suitable aryl halide (e.g., 2,4-dichloro-3-methyl-1-bromobenzene) and its subsequent reaction with carbon dioxide (dry ice).[4]

Answer:

The formation of the Grignard reagent is the most critical step in this sequence and is highly sensitive to reaction conditions.

  • Presence of Moisture: Grignard reagents are extremely strong bases and will react readily with even trace amounts of water. This is the most common reason for failure. Ensure all glassware is oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon). The solvent (typically anhydrous diethyl ether or THF) must be scrupulously dried.

  • Passivated Magnesium: The surface of the magnesium turnings can have a layer of magnesium oxide, which prevents the reaction from initiating. You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.

  • Reaction Initiation: Sometimes the reaction is slow to start. Gentle heating or sonication can help to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled rate.

Protocol Validation: Confirming Grignard Reagent Formation

A simple qualitative test for the formation of the Grignard reagent is to take a small aliquot of the reaction mixture and quench it with a solution of iodine in dry THF. The disappearance of the iodine color indicates the presence of the Grignard reagent.

Answer:

Even with a successfully formed Grignard reagent, low yields can occur during the carboxylation and subsequent workup steps.

  • Inefficient Carboxylation: Ensure you are using a large excess of freshly crushed dry ice.[5] Pouring the Grignard solution onto the dry ice is generally preferred over adding the dry ice to the solution, as it helps to maintain a low temperature and high concentration of CO₂.[5]

  • Side Reactions of the Grignard Reagent:

    • Wurtz Coupling: The Grignard reagent can react with unreacted aryl halide to form a biphenyl byproduct. This can be minimized by the slow addition of the aryl halide during the Grignard formation step.[4]

    • Reaction with the Carboxylate Salt: The initially formed magnesium carboxylate salt can be attacked by another molecule of the Grignard reagent, though this is generally slow.[6]

  • Losses during Workup: The product, this compound, is soluble in organic solvents. During the acidic workup and extraction, ensure you perform multiple extractions with a suitable organic solvent to maximize the recovery of the product from the aqueous layer. Back-extraction of the combined organic layers with a basic solution (e.g., NaOH) to form the water-soluble sodium salt can be an effective purification step to remove non-acidic impurities like the Wurtz coupling byproduct.[4] The product is then re-precipitated by acidifying the aqueous layer.

Frequently Asked Questions (FAQs)

Answer:

The choice of synthetic route depends on the availability of starting materials, scalability, and safety considerations.

FeatureOxidation of 2,4-dichloro-3-methyltolueneGrignard Carboxylation
Starting Material 2,4-dichloro-3-methyltoluene2,4-dichloro-3-methyl-1-halobenzene
Reagents KMnO₄ (strong oxidant)Magnesium, Dry Ice, Anhydrous Solvents
Key Challenges Potential for over-oxidation, handling of MnO₂ byproductExtreme sensitivity to moisture, reaction initiation
Scalability Generally straightforward to scale upCan be challenging to scale due to the need for strict anhydrous conditions

Answer:

Purification is crucial for obtaining a high-purity product. Common methods include:

  • Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation.

  • Acid-Base Extraction: As mentioned earlier, extracting the product into a basic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-precipitating the product by acidification is a very effective purification technique.

  • Salt Formation: For removing stubborn positional isomer impurities, forming a salt with a chiral amine, such as α-methylbenzylamine, can be an effective method. The diastereomeric salts may have different solubilities, allowing for separation by crystallization.[7]

Answer:

Standard analytical techniques should be used to confirm the structure and purity of the synthesized this compound:

  • Melting Point: Compare the melting point of your product with the literature value. A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: These will confirm the chemical structure and identify any impurities.

    • FT-IR: Look for the characteristic C=O and O-H stretches of the carboxylic acid group.

    • Mass Spectrometry: This will confirm the molecular weight of the product.[8]

Visualizing the Process

Workflow for Troubleshooting Low Yield in Permanganate Oxidation

G cluster_incomplete Troubleshoot Incomplete Reaction cluster_byproducts Minimize Byproducts start Low Yield in Oxidation check_completion Reaction Incomplete? (Check TLC/GC) start->check_completion yes_incomplete Yes check_completion->yes_incomplete Yes no_incomplete No check_completion->no_incomplete No increase_oxidant Increase Molar Excess of KMnO₄ yes_incomplete->increase_oxidant check_byproducts Significant Byproducts? no_incomplete->check_byproducts increase_time_temp Increase Reaction Time or Temperature add_ptc Add Phase Transfer Catalyst yes_byproducts Yes check_byproducts->yes_byproducts Yes no_byproducts No check_byproducts->no_byproducts No control_temp Control Temperature (Lower/Gradual Increase) yes_byproducts->control_temp purification_issue Investigate Purification Losses no_byproducts->purification_issue slow_addition Slowly Add KMnO₄ check_ph Ensure Neutral/Basic pH

Caption: Troubleshooting flowchart for permanganate oxidation.

Logical Relationship in Grignard Synthesis Issues

G node0 Low Final Yield Grignard Reagent Formation Failure Low Yield Post-Carboxylation node1 Potential Causes for Formation Failure node0:f1->node1 node2 Potential Causes for Post-Carboxylation Issues node0:f2->node2 node3 Moisture in Glassware/Solvent node1->node3 node4 Passivated Mg Surface node1->node4 node5 Initiation Failure node1->node5 node6 Wurtz Coupling Side Reaction node2->node6 node7 Inefficient Carboxylation node2->node7 node8 Workup/Extraction Losses node2->node8

Caption: Root causes for low yield in Grignard synthesis.

References

  • Untitled Document - Synthetic Map. (n.d.).
  • Lee, D. G., & Spitzer, U. A. (1975). Heterogeneous Permanganate Oxidations. 7. The Oxidation of Aliphatic Side Chains. The Journal of Organic Chemistry, 40(1), 50-54.
  • Rudakov, E. S., & Lobachev, V. L. (2000). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions. Kinetics and Catalysis, 41(5), 660-667.
  • Oxidation of Aromatic Compounds. (n.d.). In Organic Chemistry. NC State University Libraries.
  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry.
  • Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. (n.d.). PrepChem.com.
  • Grignard Reaction: Synthesis of Benzoic Acid. (2024, April 17). Scribd.
  • Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents. (n.d.). Benchchem.
  • Organic synthesis: benzoic acid via a grignard reaction. (n.d.).
  • Organic synthesis: benzoic acid via a grignard reaction. (n.d.).
  • Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. (2021, November 5). Docslib.
  • Purification of 2,4 Dichlorobenzoic Acid. (2008). ResearchGate.

Sources

Optimizing reaction conditions for the synthesis of 2,4-Dichloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction to the Synthetic Strategy

The synthesis of this compound is most reliably achieved through a two-step process. The primary strategy involves the initial synthesis of the precursor, 2,4-dichloro-3-methyltoluene, followed by its oxidation to the desired benzoic acid derivative. This route is generally preferred over the direct chlorination of 3-methylbenzoic acid due to challenges in controlling regioselectivity. The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director, leading to a complex mixture of isomers upon direct chlorination.[1][2][3]

The recommended synthetic pathway is as follows:

Synthesis_Pathway Start 3-Methyltoluene Intermediate 2,4-Dichloro-3-methyltoluene Start->Intermediate Chlorination Product This compound Intermediate->Product Oxidation

Caption: Recommended two-step synthesis of this compound.

Part 1: Synthesis of 2,4-Dichloro-3-methyltoluene (Intermediate)

The first critical step is the selective chlorination of 3-methyltoluene to obtain 2,4-dichloro-3-methyltoluene.

Frequently Asked Questions (FAQs) - Intermediate Synthesis

Q1: What are the common methods for the synthesis of 2,4-dichloro-3-methyltoluene?

A1: 2,4-dichloro-3-methyltoluene can be synthesized through the directional chlorination of p-chlorotoluene using a supported catalyst.[4] Another approach involves the diazotization of 2,4-diaminotoluene followed by a Sandmeyer-type reaction with a chloride source.[5][6]

Q2: How can I control the regioselectivity of the chlorination reaction?

A2: Controlling regioselectivity is crucial. The use of specific catalysts, such as supported antimony trichloride on a ZSM-5 molecular sieve, can direct the chlorination of p-chlorotoluene to favor the formation of 2,4-dichlorotoluene.[4] Reaction conditions, including temperature and reaction time, must be carefully controlled to minimize the formation of other isomers.

Q3: What are the potential side products in the synthesis of the intermediate?

A3: The primary side products are other isomers of dichlorotoluene. In the chlorination of p-chlorotoluene, 3,4-dichlorotoluene is a common byproduct.[4] Over-chlorination can also lead to the formation of trichlorotoluene derivatives.

Troubleshooting Guide - Intermediate Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2,4-dichloro-3-methyltoluene - Inefficient catalyst activity. - Suboptimal reaction temperature. - Incomplete reaction.- Ensure the catalyst is active and properly prepared. - Optimize the reaction temperature as per the chosen protocol. - Monitor the reaction progress using Gas Chromatography (GC) and extend the reaction time if necessary.
Formation of multiple isomers - Poor regioselectivity of the chlorinating agent/catalyst system. - Reaction temperature is too high.- Utilize a highly selective catalyst system, such as a supported catalyst.[4] - Maintain a consistent and optimal reaction temperature.
Difficulty in separating the desired isomer - Similar boiling points of the dichlorotoluene isomers.- Employ fractional distillation under reduced pressure for efficient separation. - Use Gas Chromatography (GC) to monitor the purity of the fractions.

Part 2: Oxidation of 2,4-Dichloro-3-methyltoluene to this compound (Final Product)

The second step involves the oxidation of the methyl group of 2,4-dichloro-3-methyltoluene to a carboxylic acid. This is a robust and well-established transformation.

Frequently Asked Questions (FAQs) - Final Product Synthesis

Q1: What are the most effective oxidizing agents for converting the methyl group to a carboxylic acid?

A1: Strong oxidizing agents are required for this conversion. Potassium permanganate (KMnO₄) is a common and effective choice for the side-chain oxidation of alkylbenzenes.[7][8][9][10] Other reagents like chromic acid can also be used, but KMnO₄ is often preferred due to its lower toxicity.[10]

Q2: What are the critical reaction conditions for the oxidation step?

A2: The reaction is typically carried out in an aqueous solution, often with a co-solvent or a phase-transfer catalyst to improve the solubility of the organic substrate.[9] The reaction mixture is usually heated to reflux to ensure complete oxidation. It is essential that the benzylic carbon has at least one hydrogen atom for the reaction to proceed.[7][8]

Q3: What are the potential side reactions during the oxidation?

A3: The primary side reaction is incomplete oxidation, which may result in the formation of the corresponding benzaldehyde or benzyl alcohol. Over-oxidation is generally not a concern for the aromatic ring, as it is relatively stable under these conditions.

Troubleshooting Guide - Final Product Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Incomplete oxidation of the starting material - Insufficient amount of oxidizing agent. - Reaction time is too short. - Reaction temperature is too low.- Use a stoichiometric excess of the oxidizing agent (e.g., KMnO₄). - Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and continue until the starting material is consumed. - Ensure the reaction is maintained at the appropriate temperature (e.g., reflux).
Low yield of the carboxylic acid - Product loss during workup and purification. - Formation of insoluble manganese dioxide (in the case of KMnO₄) that can trap the product.- Carefully follow the workup procedure, including the filtration of MnO₂ and acidification to precipitate the benzoic acid. - Thoroughly wash the MnO₂ cake with hot water to recover any adsorbed product.[11]
Product is difficult to purify - Presence of unreacted starting material or intermediate oxidation products (aldehyde, alcohol).- Ensure complete oxidation as described above. - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[11][12][13]

Experimental Protocol: Synthesis of this compound via Oxidation of 2,4-Dichloro-3-methyltoluene

This protocol details the oxidation step. It is assumed that 2,4-dichloro-3-methyltoluene has been synthesized and purified.

Materials:

  • 2,4-dichloro-3-methyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Concentrated hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching excess permanganate)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-3-methyltoluene (1 equivalent).

  • Prepare a solution of potassium permanganate (approximately 3-4 equivalents) and sodium carbonate (1-2 equivalents) in deionized water.

  • Add the permanganate solution to the flask containing the dichlorotoluene.

  • Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Continue refluxing until the purple color is no longer visible. This may take several hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. If any unreacted permanganate remains (indicated by a persistent purple color), add a small amount of sodium bisulfite until the solution becomes colorless.

  • Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake thoroughly with hot deionized water to recover any product that may have been adsorbed.

  • Combine the filtrate and washings. Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

  • A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain the final product.

Oxidation_Workflow A 1. Combine Reactants (2,4-dichloro-3-methyltoluene, KMnO4, Na2CO3, H2O) B 2. Reflux (Monitor by TLC) A->B C 3. Cool and Quench (Add NaHSO3 if needed) B->C D 4. Filter MnO2 (Wash with hot H2O) C->D E 5. Acidify Filtrate (Conc. HCl to pH 1-2) D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Recrystallize (e.g., Ethanol/Water) F->G H 8. Dry Final Product G->H

Caption: Experimental workflow for the oxidation of 2,4-dichloro-3-methyltoluene.

Part 3: Product Characterization

Confirming the identity and purity of the final product is a critical step. The following techniques are recommended:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of a benzoic acid will show a characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch for the carboxylic acid at around 1700-1680 cm⁻¹.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information, allowing for the confirmation of the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion (M, M+2, M+4 peaks).[16][17]

References

  • Yang, F., Sun, J., Zheng, R., Qiu, W., Tang, J., & He, M. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron, 60(5), 1225-1228. [Link]
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Side reactions to consider in the synthesis of 2,4-Dichloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-3-methylbenzoic acid (CAS 83277-23-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate.[1][2][3] We will delve into the causality behind experimental choices, provide troubleshooting guidance in a practical Q&A format, and offer validated protocols to ensure the integrity of your results.

Introduction: The Synthetic Challenge

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its synthesis, while seemingly straightforward, is often complicated by issues of regioselectivity and the formation of persistent isomeric impurities. The electronic properties of the chloro and methyl substituents on the aromatic ring do not always direct reactions in a highly specific manner, leading to mixtures that can be challenging to separate. This guide will address the most common synthetic routes and the critical side reactions to consider for a successful and reproducible synthesis.

Part 1: Troubleshooting Common Synthetic Pathways

We will explore two primary and one challenging synthetic route. Each section is structured to anticipate and solve common problems you may encounter.

Route A: Friedel-Crafts Acylation of 1,3-Dichloro-2-methylbenzene & Subsequent Oxidation

This two-step approach is a common and logical pathway. It begins with the acylation of 1,3-dichloro-2-methylbenzene (2,6-dichlorotoluene) to form 2,4-dichloro-3-methylacetophenone, which is then oxidized to the desired benzoic acid.[4]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation A 1,3-Dichloro-2-methylbenzene D Desired Intermediate 2,4-Dichloro-3-methylacetophenone A->D Major Pathway E Side Product Isomeric Acetophenone A->E Side Reaction (Minor) B Acetyl Chloride (CH3COCl) B->D B->E C Lewis Acid (e.g., AlCl3) C->D C->E F Oxidizing Agent (e.g., NaOCl) G Target Product This compound D->G Main Reaction H Side Product Unreacted Ketone D->H Incomplete Oxidation F->G

Caption: Workflow for Route A, highlighting the potential for isomeric side product formation during acylation.

Q1: My Friedel-Crafts acylation is giving a low yield and a mixture of products. What's going wrong?

A1: This is a classic challenge with Friedel-Crafts reactions on substituted rings. The primary issue is often regioselectivity. While the desired product is 2,4-dichloro-3-methylacetophenone, acylation at other positions on the ring can occur.

  • Causality: The directing effects of the two chlorine atoms and the methyl group are not perfectly reinforcing for acylation at the desired position (C4). This can lead to the formation of other isomers.

  • Troubleshooting Steps:

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0-5 °C) to increase selectivity. Higher temperatures can overcome the small activation energy differences between isomeric transition states.

    • Order of Addition: Slowly add the acetyl chloride to the mixture of the substrate and Lewis acid. This keeps the concentration of the reactive electrophile low, minimizing side reactions.

    • Lewis Acid Stoichiometry: Use a slight excess of the Lewis acid (e.g., 1.1 equivalents of AlCl₃) to ensure full activation of the acetyl chloride. However, a large excess can sometimes decrease selectivity.[5]

Q2: The oxidation of my acetophenone intermediate is incomplete. How can I drive it to completion?

A2: Incomplete oxidation, often seen in haloform-type reactions, leaves you with unreacted starting material which can complicate purification.

  • Causality: The reaction can be sluggish due to steric hindrance around the acetyl group or insufficient oxidant.

  • Troubleshooting Steps:

    • Increase Oxidant: Use a larger excess of the oxidizing agent (e.g., sodium hypochlorite solution).

    • Increase Temperature: Gently warm the reaction mixture (e.g., to 50-60 °C) to increase the reaction rate. Monitor the reaction by TLC to avoid potential side reactions from overheating.

    • Phase Transfer Catalyst: If using a two-phase system (e.g., organic substrate and aqueous hypochlorite), adding a phase transfer catalyst can significantly improve the reaction rate.

Route B: Carboxylation via an Organometallic Intermediate

This route involves the formation of a Grignard or organolithium reagent from 1,3-dichloro-2-methyl-4-bromobenzene (or a related halogenated precursor), followed by quenching with carbon dioxide (dry ice).[6]

G A 1,3-Dichloro-2-methyl-4-bromobenzene C Organometallic Intermediate A->C Formation B Mg or n-BuLi B->C E Target Product This compound C->E Carboxylation F Side Product Protonated Starting Material C->F Proton Quenching G Side Product Benzylic Lithiation Product C->G Benzylic Metalation (with n-BuLi) D CO2 (Dry Ice) D->E H Trace H2O H->F

Caption: Grignard/Organolithium pathway showing side reactions from trace water and competing benzylic deprotonation.

Q1: My Grignard reaction is not initiating, or the yield is very low.

A1: This is a common issue with Grignard reactions. The magnesium surface can be passivated by an oxide layer, and the reaction is extremely sensitive to moisture.[6]

  • Causality: Grignard reagents are potent bases and will react with any protic source, especially water, faster than with CO₂.[6][7]

  • Troubleshooting Steps:

    • Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). The ether solvent must be anhydrous.

    • Magnesium Activation: Use freshly crushed magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.

    • Initiation: Use a concentrated solution of the halide initially to help the reaction start. Once initiated, the remaining halide can be added diluted in more solvent.

Q2: I am using an organolithium reagent (n-BuLi) and getting a mixture of products after quenching with CO₂.

A2: With substrates containing benzylic protons (like the methyl group here), there can be a competition between metal-halogen exchange (or ortho-lithiation) and deprotonation of the methyl group.[8]

  • Causality: The benzylic protons of the methyl group are acidic (pKa ~41) and can be removed by a strong base like n-BuLi, especially if the desired lithiation site is sterically hindered or electronically deactivated.[8]

  • Troubleshooting Steps:

    • Use a Hindered Base: Lithium amide bases like LDA are often better for benzylic deprotonation, so sticking to n-BuLi or s-BuLi at low temperatures (-78 °C) favors lithiation on the aromatic ring.

    • Directed Ortho Metalation: If your starting material has a directing metalation group (DMG), this can enhance the regioselectivity of the lithiation.[8] For this specific target, starting with a different precursor might be necessary to exploit this effect.

Part 2: Purification of the Final Product

Q: My final product is contaminated with an isomeric dichloromethylbenzoic acid. How can I remove it?

A: Isomeric impurities are the most common challenge in the purification of this compound. Standard crystallization is often ineffective due to similar solubilities.

  • Expert Insight: A highly effective method is purification via diastereomeric salt formation.[9] This technique exploits the fact that diastereomers have different physical properties, including solubility.

  • Protocol: Purification via Salt Formation [9]

    • Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate). Add a chiral amine, such as (R)-(+)-α-methylbenzylamine (1 equivalent).

    • Selective Crystallization: The salt formed between the desired acid and the chiral amine will have a different solubility from the salt of the isomeric impurity. Allow the solution to crystallize slowly. The less soluble diastereomeric salt will precipitate out.

    • Filtration: Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high isomeric purity (>99.5%).

    • Hydrolysis: Treat the purified salt with an aqueous acid (e.g., 1M HCl) to break the salt and precipitate the pure this compound.

    • Extraction: Extract the pure acid with an organic solvent, dry, and concentrate to yield the final product. This method can reduce positional isomer impurities to less than 0.05%.[9]

Part 3: Analytical Characterization

Verifying the identity and purity of your final product is critical. A combination of chromatography and spectroscopy is recommended.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

A validated reverse-phase HPLC method is essential for quantifying the purity and separating regioisomers.[10][11][12]

Parameter Value Rationale
Column C18 (USP L1), 5 µm, 4.6 x 250 mmStandard reverse-phase column for separation of non-polar to moderately polar analytes.
Mobile Phase A 0.01 M Ammonium Acetate (pH 2.5)Buffered aqueous phase to ensure consistent ionization state of the carboxylic acid.
Mobile Phase B Methanol/Water (80:20 v/v)Organic modifier for elution.
Gradient 50% B to 100% B over 20 minGradient elution is necessary to separate closely related isomers.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 210 nmWavelength for detecting the aromatic system.
Column Temp. 30 °CControlled temperature for reproducible retention times.

This method is adapted from a validated procedure for separating dichlorobenzoic acid isomers and should provide a good starting point for optimization.[10][12]

Spectroscopic Identification

NMR, IR, and Mass Spectrometry provide complementary information to confirm the structure of the final product.[13]

Technique Expected Key Features for this compound
¹H NMR - Aromatic protons appearing as two distinct signals (doublets or singlets depending on coupling).- A singlet for the methyl group (CH₃).- A broad singlet for the carboxylic acid proton (COOH), which is D₂O exchangeable.
¹³C NMR - A signal for the carbonyl carbon (~165-175 ppm).- Distinct signals for the aromatic carbons, with those bonded to chlorine showing characteristic shifts.- A signal for the methyl carbon.
IR Spectroscopy - A very broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).- A strong C=O stretch (~1700 cm⁻¹).
Mass Spec. (MS) - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).[13]

References

  • Purification of 2,4 Dichlorobenzoic Acid. (2024). ResearchGate.
  • A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. (2012). PubMed.
  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (n.d.). Google Patents.
  • Gattermann reaction. (n.d.). Wikipedia.
  • A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. (n.d.). Semantic Scholar.
  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. (2012). ResearchGate.
  • The Grignard Reaction. (n.d.).
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  • Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). (n.d.). OrgoSolver.
  • Directed (ortho) Metallation. (n.d.).
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  • In the Gatterman–Koch reaction, a formyl group (–CHO) is introduced direc.. (2025). Filo.
  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020). YouTube.
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  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.
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  • Ch19: RMgX + CO2 -> RCO2H. (n.d.). University of Calgary.
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
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  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. (2022). MDPI.
  • What will be the product ratio if I do chlorination of p-toluic acid? (2019). Stack Exchange.
  • Preparation of 2,4-dichlorobenzoic acid. (n.d.). Google Patents.
  • Kinetic Study of 1,3-dichloro-5,5-dimethyl hydantoin oxidation of ş-nitroacetophenone. (n.d.). IJSDR.
  • 1,3-Dilithio-2-(diphenylmethylene)propane. (2007). ResearchGate.
  • Benzene, 1,3-dichloro-2-methyl-. (n.d.). NIST WebBook.

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Technical Support Center: Purification of 2,4-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common but critical challenge of purifying 2,4-Dichloro-3-methylbenzoic acid by removing its positional isomers. Achieving high purity is paramount, as even minor isomeric impurities can significantly impact downstream applications, from altering reaction kinetics to affecting biological activity and toxicity profiles.

This document provides in-depth, field-proven troubleshooting advice and detailed protocols in a practical question-and-answer format. We will explore the causality behind experimental choices and provide self-validating methodologies to ensure you can confidently obtain a highly pure final product.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized this compound, but analytical data (NMR, GC-MS) suggests the presence of impurities. What are the likely positional isomers I'm dealing with?

A1: The identity of isomeric impurities is intrinsically linked to your synthetic route. The synthesis of substituted aromatic compounds, particularly through electrophilic aromatic substitution like chlorination, rarely yields a single product.

Based on common synthetic pathways starting from 3-methylbenzoic acid or a related toluene derivative, the most probable positional isomers arise from the chlorination step. The directing effects of the existing methyl (-CH₃) and carboxylic acid (-COOH) groups on the aromatic ring determine where the chlorine atoms will be added.

Most Common Positional Isomer Impurities:

  • 2,6-Dichloro-3-methylbenzoic acid: Chlorination occurs at the other ortho position relative to the methyl group.

  • 4,6-Dichloro-3-methylbenzoic acid: A result of chlorination at the second available ortho/para position.

  • 2,5-Dichloro-3-methylbenzoic acid: Another possible dichlorination pattern.

The precise ratio of these isomers depends on the specific catalysts, solvents, and reaction temperatures used. Therefore, the first step in any purification strategy is to characterize the impurity profile of your crude product using techniques like ¹H NMR, LC-MS, or GC-MS.

Q2: My initial purity is low. What is the most straightforward purification method to try first?

A2: For initial, bulk purification, Fractional Crystallization is the most cost-effective and scalable method. This technique exploits the subtle differences in solubility between your target isomer and the impurities in a specific solvent system.[1] The success of this method hinges on selecting an appropriate solvent where the desired this compound has high solubility at an elevated temperature but significantly lower solubility at a reduced temperature, while the isomeric impurities remain in the mother liquor.[2]

G start Crude this compound (Contains Positional Isomers) screening Solvent Screening for Recrystallization start->screening crystallization Perform Fractional Crystallization screening->crystallization analysis1 Purity Check (TLC, NMR, HPLC) crystallization->analysis1 decision1 Purity > 99%? analysis1->decision1 success Pure Product Obtained decision1->success Yes advanced Advanced Purification Required decision1->advanced No chromatography Chromatography (Prep-HPLC) advanced->chromatography derivatization Diastereomeric Salt Resolution advanced->derivatization analysis2 Purity Check chromatography->analysis2 analysis3 Purity Check derivatization->analysis3 analysis2->success analysis3->success

Caption: Decision workflow for purifying this compound.

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetic acid, toluene, or mixed solvent systems like ethanol/water) to find one that provides a significant solubility differential.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[3]

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical as it encourages the growth of large, pure crystals of the least soluble isomer (hopefully your target compound) while keeping impurities in the solution. Rapid cooling traps impurities.

  • Induce Crystallization: If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of pure this compound.[2][4]

  • Further Cooling: Once crystals begin to form, cool the flask further in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Analysis: Analyze the purity of the crystals and the mother liquor. If the purity is still insufficient, a second recrystallization may be necessary.

Q3: Fractional crystallization isn't improving purity enough. What should I try next?

A3: When isomers have very similar solubilities, crystallization alone may not be sufficient. At this point, you should consider more powerful techniques that separate molecules based on different principles. The two primary advanced methods are preparative chromatography and separation via derivatization .

MethodPrincipleProsCons
Preparative HPLC Differential partitioning between a stationary and mobile phase.[5]High resolution, applicable to many isomer types.[6]Expensive, lower throughput, requires method development.
Derivatization Convert acid to a diastereomeric salt, separate by crystallization, then regenerate the acid.[7]Can be highly selective, cost-effective at scale.Requires additional reaction steps (synthesis and hydrolysis).
Q4: How can I use chromatography to separate these isomers?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent choice for separating positional isomers of aromatic carboxylic acids.[5][8] A reversed-phase C18 column is typically the starting point.

The separation mechanism relies on the subtle differences in polarity between the isomers, which affects their interaction with the nonpolar stationary phase and the polar mobile phase.

  • Column: Start with a standard C18 bonded silica column.

  • Mobile Phase: A common mobile phase for aromatic acids is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like water with a small amount of acid, e.g., 0.1% formic acid or acetic acid). The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[5]

  • Initial Gradient: Begin with a broad gradient (e.g., 10% to 90% acetonitrile in water with 0.1% formic acid over 20 minutes) to determine the approximate retention times of your isomers.

  • Optimization: Once the isomers are resolved, optimize the gradient to maximize separation (resolution) while minimizing run time. Isocratic elution (a constant mobile phase composition) may be possible if the resolution is sufficient.

  • Scale-Up: Once an analytical method is established, it can be scaled up to a preparative HPLC system using a larger column to isolate gram quantities of the pure product. An alternative high-resolution technique is Ultra-Performance Convergence Chromatography (UPC²), which can achieve direct separation without derivatization.[9]

Q5: When should I consider derivatization, and how does it work?

A5: Derivatization is a powerful chemical strategy used when crystallization and chromatography are impractical or ineffective.[10][11] The core principle is to temporarily convert the carboxylic acid into a different compound with significantly different physical properties, making separation easier. A highly effective method for resolving acidic isomers is through the formation of diastereomeric salts.[7]

By reacting your mixture of isomers (which are achiral) with a single enantiomer of a chiral amine or base, you form a mixture of diastereomeric salts. Diastereomers, unlike the original isomers, have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[12] A published method for purifying 2,4-dichlorobenzoic acid uses this exact principle with (R)-(+)-α-methylbenzylamine.[7]

G start Mixture of Benzoic Acid Isomers react React with Chiral Amine (e.g., (R)-(+)-α-methylbenzylamine) start->react salts Mixture of Diastereomeric Salts react->salts crystallize Fractional Crystallization (Separate based on solubility) salts->crystallize salt_A Pure Diastereomeric Salt of This compound crystallize->salt_A liquor Mother Liquor with Salts of Other Isomers crystallize->liquor hydrolyze Hydrolyze with Acid (e.g., HCl) to Regenerate Carboxylic Acid salt_A->hydrolyze end Pure this compound hydrolyze->end

Caption: Workflow for purification via diastereomeric salt formation.

  • Salt Formation: Dissolve the impure this compound in a suitable solvent (e.g., ethanol). Add a stoichiometric equivalent of a chiral amine, such as (R)-(+)-α-methylbenzylamine.

  • Crystallization: The diastereomeric salt of the desired isomer should preferentially crystallize from the solution upon slow cooling. The selection of the solvent is crucial here to maximize the solubility difference between the diastereomeric salts.

  • Isolation: Isolate the crystalline salt by vacuum filtration. Wash with a small amount of cold solvent.

  • Purity Check: At this stage, you can check the purity of the salt using chiral chromatography or by measuring its specific rotation. Recrystallize the salt if necessary until purity is constant.

  • Hydrolysis (Liberation of the Free Acid): Dissolve the purified diastereomeric salt in water and acidify the solution (e.g., with HCl) to protonate the carboxylate, causing the pure carboxylic acid to precipitate.

  • Final Isolation: Collect the pure this compound by vacuum filtration, wash with cold water to remove any remaining amine hydrochloride, and dry thoroughly.

Q6: How do I confirm the purity and identity of my final product?

A6: After any purification procedure, you must rigorously verify both the identity and purity of your compound. A combination of methods is recommended for unambiguous characterization.

  • ¹H NMR Spectroscopy: This will confirm the structure of the this compound and reveal the absence of signals corresponding to the other positional isomers. The substitution pattern of each isomer gives a unique set of chemical shifts and coupling constants for the aromatic protons.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight. All isomers will have the same molecular weight, but MS is crucial for confirming that no other, unrelated impurities are present. The isotopic pattern from the two chlorine atoms (M, M+2, M+4 peaks) is a key diagnostic feature.[13]

  • HPLC/GC: An optimized chromatographic method should show a single, sharp peak for the purified product, confirming the absence of isomeric impurities at the detection limit of the instrument.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 1°C). Impurities tend to broaden and depress the melting point. Compare your experimental value to the literature value.

References
  • Zgórka, G. (2006).
  • Lorenz, H., & Seidel-Morgenstern, A. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy.
  • Sciencemadness.org. (2019).
  • Šatínský, D., & Chocholouš, P. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed.
  • BenchChem. (2025).
  • LibreTexts. (2021). 19.3: Separation or Resolution of Enantiomers. Chemistry LibreTexts.
  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific - UK.
  • Al-Rimawi, F. (2014).
  • LibreTexts. (2023).
  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
  • Hanai, T. (2002). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. PubMed.
  • Save My Exams. (2025). Preparation of Benzoic Acid (OCR A Level Chemistry A): Revision Note. Save My Exams.
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • University of Minnesota Morris. (n.d.). Recrystallization of Benzoic Acid. University of Minnesota Morris.
  • ResearchGate. (2025). Purification of 2,4 Dichlorobenzoic Acid.
  • DOI. (n.d.).
  • BenchChem. (2025). A Spectroscopic Showdown: Differentiating Dichlorobenzoic Acid Isomers. BenchChem.

Sources

Challenges in the scale-up synthesis of 2,4-Dichloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4-dichloro-3-methylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up synthesis of this important chemical intermediate. Our focus is on delivering practical, field-proven insights to help you navigate the challenges of this synthesis.

Introduction to the Synthesis of this compound

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its successful and efficient production, particularly at scale, requires careful control over reaction conditions to maximize yield and purity while ensuring operational safety. The two most industrially viable synthetic routes are:

  • Grignard Carboxylation: This classic method involves the formation of a Grignar reagent from a suitable 2,4-dichloro-3-methylhalobenzene, followed by its reaction with carbon dioxide.

  • Oxidation of 2,4-dichloro-3-methyltoluene: This route involves the oxidation of the methyl group of 2,4-dichloro-3-methyltoluene to a carboxylic acid.

This guide will delve into the intricacies of both methods, offering detailed protocols, troubleshooting for common issues, and a comprehensive set of FAQs.

Route 1: Grignard Carboxylation

This route is a versatile method for forming C-C bonds and introducing a carboxylic acid functionality. However, it is fraught with challenges, especially during scale-up, due to the highly reactive and moisture-sensitive nature of the Grignard reagent.

Experimental Workflow

A Preparation of Anhydrous Starting Materials and Glassware B Formation of 2,4-dichloro-3-methylphenylmagnesium halide A->B C Carboxylation with CO2 (Dry Ice) B->C D Acidic Work-up and Quenching C->D E Extraction and Isolation of Crude Product D->E F Purification of this compound E->F

Caption: Workflow for Grignard Carboxylation.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on established procedures for similar Grignard carboxylations and should be optimized for your specific laboratory or pilot plant conditions.

Materials:

  • 1-Bromo-2,4-dichloro-3-methylbenzene (or corresponding chloro- or iodo- derivative)

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 6M

  • Sodium hydroxide (NaOH), 5% aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: All glassware must be rigorously flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Grignard Reagent Formation:

    • To a flask containing magnesium turnings under an inert atmosphere, add a small crystal of iodine.

    • Prepare a solution of 1-bromo-2,4-dichloro-3-methylbenzene in anhydrous ether or THF.

    • Add a small portion of the halide solution to the magnesium to initiate the reaction. Initiation is indicated by a color change (disappearance of iodine color), gentle bubbling, and a noticeable exotherm.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate, dry vessel, crush an excess of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Work-up and Purification:

    • Slowly add 6 M HCl to the reaction mixture to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with a 5% aqueous NaOH solution. The desired benzoic acid will move into the aqueous layer as its sodium salt.

    • Separate the aqueous layer and acidify it with 6 M HCl to a pH of ~2 to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Troubleshooting and FAQs for Grignard Carboxylation

Q1: My Grignard reaction fails to initiate. What should I do?

A1: This is a very common issue. Here are several troubleshooting steps:

  • Ensure Anhydrous Conditions: Even trace amounts of moisture can prevent the reaction from starting. Re-dry all glassware and use freshly distilled anhydrous solvents.

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[1]

    • Mechanical Activation: Gently crushing the magnesium turnings with a dry stirring rod can expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color indicates activation.[2]

  • Gentle Heating: A gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction.[1]

  • Sonication: Using an ultrasonic bath can help clean the magnesium surface and promote initiation.[3]

Q2: The reaction started but then suddenly stopped.

A2: This "stalling" can occur if the magnesium surface becomes deactivated again or if mixing is insufficient. Ensure vigorous stirring. A small amount of additional activator (iodine or 1,2-dibromoethane) may be required to restart the reaction.

Q3: My reaction mixture is turning dark brown or black. Is this normal?

A3: A grayish or brownish color is typical for a Grignard reaction. However, a very dark or black color can indicate decomposition or significant side reactions, often due to overheating. This can lead to the formation of finely divided magnesium or Wurtz coupling byproducts.[2][4] To mitigate this, maintain careful temperature control and a slow, steady addition of the alkyl halide.

Q4: What are the primary side reactions to be aware of?

A4: The most common side reaction is Wurtz coupling , where the Grignard reagent reacts with the starting halide to form a biphenyl derivative.[4] This is more prevalent with more reactive halides (iodides and bromides) and at higher temperatures. Another side reaction is the reaction of the Grignard reagent with any acidic protons, such as from water or alcohols, which will quench the reagent.[5]

Q5: I have a low yield of the desired benzoic acid. What are the likely causes?

A5:

  • Incomplete Grignard Formation: This could be due to poor initiation or deactivation.

  • Reaction with CO₂: Inefficient carboxylation can be a factor. Ensure an excess of finely crushed, fresh dry ice is used to maximize the surface area for reaction.

  • Work-up Issues: Incomplete extraction or premature precipitation can lead to loss of product. Ensure the pH is sufficiently acidic during the final precipitation step.

  • Side Reactions: As mentioned above, Wurtz coupling and reaction with acidic protons will consume the Grignard reagent.

Route 2: Oxidation of 2,4-dichloro-3-methyltoluene

This method offers an alternative to the moisture-sensitive Grignard route and can be more amenable to large-scale production. It typically employs a metal catalyst and an oxidizing agent, often molecular oxygen from the air.

Experimental Workflow

A Charging Reactor with 2,4-dichloro-3-methyltoluene, Catalyst, and Solvent B Heating and Introduction of Oxidant (e.g., Air/Oxygen) A->B C Monitoring Reaction Progress B->C D Cooling and Product Precipitation C->D E Filtration and Washing of Crude Product D->E F Recrystallization for Purification E->F

Caption: Workflow for Toluene Oxidation.

Detailed Experimental Protocol (Illustrative)

This protocol is based on general procedures for the catalytic oxidation of substituted toluenes and should be optimized for your specific setup.[6][7]

Materials:

  • 2,4-dichloro-3-methyltoluene

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Acetic acid

  • Oxygen or compressed air

Procedure:

  • Reactor Setup: Charge a suitable reactor with 2,4-dichloro-3-methyltoluene, cobalt(II) acetate, manganese(II) acetate, sodium bromide, and acetic acid.

  • Reaction: Heat the mixture with vigorous stirring while bubbling a stream of air or oxygen through the solution. The reaction is typically carried out at elevated temperatures (e.g., 100-150 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature to allow the product to crystallize.

    • Collect the crude product by filtration and wash with water to remove the catalyst and solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Troubleshooting and FAQs for Toluene Oxidation

Q1: The oxidation reaction is slow or incomplete.

A1:

  • Catalyst Activity: Ensure the catalyst components are of good quality. The ratio of cobalt, manganese, and bromide is crucial for optimal performance.[8]

  • Oxygen Mass Transfer: Inefficient bubbling of air or oxygen can limit the reaction rate. Ensure good gas dispersion through vigorous stirring and an appropriate sparging tube.

  • Temperature: The reaction is temperature-dependent. Ensure the reaction is maintained at the optimal temperature.

  • Inhibitors: Impurities in the starting material or solvent can inhibit the catalyst.

Q2: What are the potential byproducts of this reaction?

A2: The primary byproducts can arise from incomplete oxidation, leading to the formation of the corresponding benzaldehyde and benzyl alcohol . Over-oxidation can lead to the degradation of the aromatic ring, though this is less common under controlled conditions. The presence of the methyl group might also lead to some side-chain halogenation under certain conditions, though this is not the primary reaction pathway.

Q3: How can I improve the purity of my final product?

A3:

  • Recrystallization: This is the most common method for purifying substituted benzoic acids. A mixed solvent system, such as ethanol/water, can be effective.

  • Acid-Base Extraction: Dissolving the crude product in a basic aqueous solution (like sodium bicarbonate or sodium hydroxide), washing with an organic solvent to remove neutral impurities, and then re-precipitating the acid with a strong acid can be a very effective purification method.

  • Salt Formation: For removing stubborn isomeric impurities, formation of a salt with a chiral amine, followed by crystallization and then liberation of the free acid, can be a powerful technique.[9]

General Scale-Up Challenges and Considerations

ChallengeMitigation Strategy
Exothermic Reactions (Grignard) - Slow, controlled addition of reagents. - Efficient cooling and heat transfer in the reactor. - Real-time temperature monitoring. - Dilution of the reaction mixture.
Handling of Hazardous Materials - Use of personal protective equipment (PPE).[10] - Well-ventilated work areas or fume hoods. - Proper grounding of equipment to prevent static discharge.
Solid Handling (Dry Ice, Product) - Use of appropriate powder handling equipment. - Dust explosion prevention measures for fine powders.
Waste Disposal - Neutralization of acidic and basic waste streams. - Proper disposal of organic solvents and halogenated waste.

Analytical Characterization

  • HPLC: Reversed-phase HPLC with a C18 column is a common method for assessing the purity of this compound. A mobile phase of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) is typically used. Peak tailing can be an issue with benzoic acids due to interactions with residual silanols on the column; ensuring a sufficiently low mobile phase pH can mitigate this.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The chemical shifts will be influenced by the substitution pattern on the aromatic ring.

  • Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the compound.

Safety Information

  • This compound: May be harmful if swallowed and can cause skin and eye irritation.[2]

  • Starting Materials: 2,4-dichloro-3-methyltoluene and its halogenated derivatives can be irritants and environmentally hazardous.[10]

  • Reagents: Grignard reagents are highly reactive and pyrophoric. Diethyl ether is extremely flammable. Strong acids and bases are corrosive.

Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis and handle them with appropriate safety precautions.

References

  • Angew. Chem. Int. Ed. 2018, 57, 7205
  • PrepChem.com. Synthesis of 2,4-dichloro-3-methylbenzoyl chloride.
  • PubChem. This compound.
  • Yang, F., et al. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron, 60(5), 1225-1228.
  • Organic Syntheses. m-BROMOTOLUENE.
  • INCHEM. ICSC 1727 - 2,4-DICHLOROTOLUENE.
  • ElectronicsAndBooks. Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents.
  • Zenodo. NOTES pa Relationship in the Oxidation of Substituted Toluenes by CeiV.
  • The Royal Society of Chemistry. Supplementary Information.
  • ResearchGate. Purification of 2,4 Dichlorobenzoic Acid.
  • Quora. How can benzoic acid be tested for purity?
  • Google Patents. US6573404B2 - Method for producing ortho-alkylated benzoic acid derivatives.
  • Reddit. Help with purification of benzoic acid by extraction. Details below.
  • The Royal Society of Chemistry. Supplementary Information.
  • PubChemLite. This compound (C8H6Cl2O2).
  • Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • York University. Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information.
  • organic synthesis: benzoic acid via a grignard reaction.
  • organic synthesis: benzoic acid via a grignard reaction.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • YouTube. 18.5 Side Chain Reactions of Benzenes | Organic Chemistry.
  • MDPI. Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface.
  • NIST. Preparation of benzoic acid of high purity.
  • ResearchGate. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • Organic Syntheses. m-BROMOTOLUENE.
  • Google Patents. CN103922892A - Method for preparing 3,4-dichloro bromobenzene.
  • Organic Syntheses. p-BROMOTOLUENE.
  • PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
  • NIST. Benzoic acid, 2,4-dichloro-, methyl ester.

Sources

Preventing byproduct formation in 2,4-Dichloro-3-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and maximize the yield and purity of your target molecule.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis can be approached through several routes, with the two most common being the oxidation of 2,4-dichloro-3-methyltoluene and the electrophilic chlorination of 3-methylbenzoic acid. Both methods, while effective, present unique challenges in controlling byproduct formation. This guide will address these challenges head-on, providing you with the technical insights and practical protocols to ensure the success of your experiments.

Part 1: Synthesis via Oxidation of 2,4-Dichloro-3-methyltoluene

This synthetic route is attractive due to the direct conversion of the methyl group to a carboxylic acid. However, incomplete oxidation is a common pitfall that leads to byproduct formation.

Troubleshooting Guide: Oxidation Pathway

Question 1: My final product is contaminated with a neutral compound that has a lower polarity than the desired acid. What is this byproduct and how can I prevent its formation?

Answer: The most likely neutral byproduct in this case is 2,4-dichloro-3-methylbenzaldehyde , resulting from incomplete oxidation of the starting material. You may also have unreacted starting material, 2,4-dichloro-3-methyltoluene, or the corresponding alcohol, 2,4-dichloro-3-methylbenzyl alcohol.

Causality: The oxidation of a methyl group to a carboxylic acid proceeds through an aldehyde intermediate. If the reaction conditions are not sufficiently forcing (e.g., insufficient oxidant, low temperature, or short reaction time), the reaction can stall at the aldehyde stage.

Prevention Strategies:

  • Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent, such as potassium permanganate (KMnO₄). A molar ratio of at least 2:1 (KMnO₄:substrate) is recommended.

  • Optimize Reaction Temperature: The oxidation of the aldehyde to the carboxylic acid often requires a higher temperature than the initial oxidation of the toluene. Maintaining a reaction temperature of 80-100°C is typically necessary for complete conversion.

  • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting material and aldehyde intermediate are no longer detectable.

  • Ensure Proper Mixing: In biphasic reactions (e.g., using a phase transfer catalyst), vigorous stirring is crucial to ensure efficient interaction between the substrate and the oxidant.

Remediation Protocol:

If you have already isolated a mixture containing the aldehyde byproduct, you can subject the entire mixture to a second oxidation step under more forcing conditions.

Experimental Protocol: Complete Oxidation of 2,4-dichloro-3-methyltoluene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dichloro-3-methyltoluene (1 equivalent).

  • Solvent and Oxidant: Add a solution of potassium permanganate (2.5 equivalents) in a mixture of water and a suitable co-solvent like pyridine or tert-butanol.

  • Heating: Heat the mixture to reflux (90-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC every hour. The disappearance of the starting material and the aldehyde intermediate will indicate the reaction's completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the this compound.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

ParameterRecommendation for Complete Oxidation
Oxidant Potassium Permanganate (KMnO₄)
Molar Ratio (Oxidant:Substrate) ≥ 2.5 : 1
Temperature 90-100°C (Reflux)
Reaction Time Monitor until completion (typically 4-8 hours)
pH Initially basic, followed by acidic work-up

Part 2: Synthesis via Electrophilic Chlorination of 3-Methylbenzoic Acid

This route involves the direct chlorination of the aromatic ring. The primary challenge here is controlling the regioselectivity to obtain the desired 2,4-dichloro isomer while minimizing the formation of other isomers.

Troubleshooting Guide: Electrophilic Chlorination Pathway

Question 2: My product is a mixture of several dichlorinated isomers. How can I improve the regioselectivity of the chlorination reaction?

Answer: The formation of multiple isomers is a common issue in the electrophilic chlorination of substituted benzoic acids. The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. This competing influence can lead to a mixture of products. The desired this compound is formed by chlorination at the positions ortho and para to the methyl group.

Causality: The regiochemical outcome of the reaction is highly dependent on the reaction conditions, particularly the choice of chlorinating agent, catalyst, and temperature. Lewis acid catalysts like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are typically used to polarize the chlorine molecule, making it a stronger electrophile.

[1]Prevention Strategies:

  • Choice of Chlorinating Agent: While chlorine gas can be used, N-chlorosuccinimide (NCS) in the presence of an acid catalyst can sometimes offer better regioselectivity and is easier to handle in a lab setting.

  • Catalyst Control: The strength and amount of the Lewis acid catalyst can influence the product distribution. Using a milder Lewis acid or a substoichiometric amount can sometimes improve selectivity.

  • Temperature Management: Electrophilic aromatic substitution reactions are sensitive to temperature. Running the reaction at a lower temperature can often favor the formation of the thermodynamically more stable isomer. It is recommended to start at 0°C and slowly warm up to room temperature while monitoring the reaction.

  • Solvent Effects: The choice of solvent can also play a role. Less polar solvents may be preferable to minimize side reactions.

Experimental Protocol: Regioselective Chlorination of 3-Methylbenzoic Acid

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a gas outlet connected to a trap, dissolve 3-methylbenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (FeCl₃) (0.1 equivalents).

  • Chlorinating Agent: Cool the mixture to 0°C and slowly add a solution of chlorine in the same solvent or N-chlorosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Monitoring: Monitor the reaction progress by GC-MS or HPLC to track the formation of the desired product and isomeric byproducts.

  • Work-up: Once the reaction is complete, quench the reaction by pouring it into cold water. Separate the organic layer, wash with sodium bisulfite solution to remove excess chlorine, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers. Purification can be achieved by fractional crystallization or by forming the methyl ester, separating the esters by chromatography, and then hydrolyzing the desired ester. A known method for purifying similar dichlorobenzoic acids involves forming a salt with α-methylbenzylamine, which can facilitate the separation of positional isomers.

[2]| Parameter | Recommendation for Regioselectivity | | :--- | :--- | | Chlorinating Agent | N-Chlorosuccinimide (NCS) or Chlorine (Cl₂) | | Catalyst | Ferric Chloride (FeCl₃) or Aluminum Chloride (AlCl₃) | | Temperature | 0-5°C | | Solvent | Dichloromethane or 1,2-Dichloroethane |

Visualization of Isomeric Byproduct Formation

Chlorination_Pathway Start 3-Methylbenzoic Acid Product This compound (Desired Product) Start->Product Chlorination (Positions 2 & 4) Byproduct1 2,6-Dichloro-3-methylbenzoic Acid (Isomeric Byproduct) Start->Byproduct1 Chlorination (Positions 2 & 6) Byproduct2 Other Dichloro Isomers (Byproducts) Start->Byproduct2 Other Chlorinations

Caption: Regioselectivity in the chlorination of 3-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove the manganese dioxide (MnO₂) byproduct from the oxidation reaction?

A1: Manganese dioxide is a fine, dark brown solid that can sometimes be difficult to filter. After the oxidation is complete, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or oxalic acid to the acidified reaction mixture will reduce the MnO₂ to the soluble Mn²⁺ salts, making filtration much easier.

Q2: I am having trouble with the crystallization of my final product. What can I do?

A2: If your this compound is oily or refuses to crystallize, it is likely due to the presence of impurities, particularly isomeric byproducts. Consider converting the crude acid to its methyl ester using methanol and a catalytic amount of sulfuric acid. The esters are generally less polar and can often be separated more easily by column chromatography. After purification of the desired ester, it can be hydrolyzed back to the pure carboxylic acid.

Q3: Are there any safety precautions I should be aware of when running these reactions?

A3: Yes. When working with chlorine gas, it is essential to use a well-ventilated fume hood and have a proper trapping system (e.g., a sodium hydroxide scrubber) to neutralize any excess chlorine. Potassium permanganate is a strong oxidizing agent and should be handled with care to avoid contact with flammable materials. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Electrophilic Aromatic Substitution. In Organic Chemistry; Clayden, J., Greeves, N., Warren, S., Wothers, P., Eds.; Oxford University Press: Oxford, 2012; pp 565-593.
  • Oxidation of Alkyl Side Chains of Aromatic Rings. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B., March, J., Eds.; Wiley: Hoboken, NJ, 2013; pp 1495-1496.
  • Purification of 2,4 Dichlorobenzoic Acid.ResearchGate. [Link] (Accessed Jan 08, 2026). 4[2]. Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis.Doc Brown's Chemistry. [Link] (Accessed Jan 08, 2026).

Sources

Technical Support Center: Analytical Challenges in the Characterization of 2,4-Dichloro-3-methylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the analytical challenges in the characterization of 2,4-Dichloro-3-methylbenzoic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of analyzing these structurally similar compounds.

The accurate identification and quantification of specific isomers of this compound are critical in various fields, including pharmaceutical development and environmental analysis, due to the potential for different biological activities and toxicities among isomers. The subtle differences in the positions of the chlorine and methyl groups on the benzoic acid ring pose significant separation and characterization challenges.

This resource offers practical, field-proven insights and detailed protocols to help you overcome these hurdles and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during the analysis of this compound isomers.

Chromatographic Separation (HPLC/UPLC)

Question 1: I am observing poor resolution and co-elution of my this compound isomers using a standard C18 column. What are the primary causes and how can I improve separation?

Answer:

Co-elution of dichloromethylbenzoic acid isomers is a frequent challenge due to their similar physicochemical properties. The primary reasons for poor separation on a C18 column include insufficient selectivity of the stationary phase and suboptimal mobile phase conditions.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • pH Adjustment: The retention of benzoic acid derivatives on a reversed-phase column is highly dependent on the pH of the mobile phase.[1] Ensure the mobile phase pH is at least 2 units below the pKa of the analytes (typically around 3-4 for chlorinated benzoic acids) to maintain them in their neutral, more hydrophobic form. This increases retention and improves peak shape.[1] Using a buffer, such as phosphate or acetate (e.g., 0.01 M ammonium acetate adjusted to pH 2.5), is crucial for stable retention times.[2][3]

    • Organic Modifier: Varying the organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity. Methanol often provides different selectivity for aromatic compounds compared to acetonitrile and can be a valuable tool for resolving closely eluting peaks.

    • Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting isomers. A slow, extended gradient can significantly improve resolution.[2][3]

  • Stationary Phase Selection:

    • If a standard C18 phase is insufficient, consider columns with different selectivities. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions with the aromatic ring of the analytes, potentially leading to better separation.

    • Supercritical Fluid Chromatography (UPC²) with specialized columns has also shown success in separating disubstituted benzoic acid isomers without derivatization.[4]

  • Temperature Control:

    • Operating the column at a controlled, elevated temperature (e.g., 30-40 °C) can improve efficiency and reduce viscosity, but be mindful that it may also decrease retention times.[5][6] Consistent temperature control is key for reproducible results.[6]

Question 2: I'm experiencing significant peak tailing with my this compound isomers. What's causing this and how can I fix it?

Answer:

Peak tailing for acidic compounds like benzoic acid derivatives is often caused by secondary interactions with the stationary phase or issues within the HPLC system itself.[7]

Troubleshooting Workflow for Peak Tailing:

Start Peak Tailing Observed Check_pH Is mobile phase pH >2 units below analyte pKa? Start->Check_pH Check_Buffer Is buffer concentration adequate (10-50 mM)? Check_pH->Check_Buffer Yes Solution_pH Adjust pH to suppress ionization. Check_pH->Solution_pH No Check_Column Is the column old or a 'Type A' silica? Check_Buffer->Check_Column Yes Solution_Buffer Increase buffer strength. Check_Buffer->Solution_Buffer No Check_Overload Is the peak shape concentration-dependent? Check_Column->Check_Overload No Solution_Column Use a modern, end-capped column or replace the old one. Check_Column->Solution_Column Yes Check_Dead_Volume Are all fittings and tubing optimized? Check_Overload->Check_Dead_Volume No Solution_Overload Dilute sample or reduce injection volume. Check_Overload->Solution_Overload Yes Solution_Dead_Volume Minimize extra-column volume. Check_Dead_Volume->Solution_Dead_Volume No

Caption: Troubleshooting workflow for peak tailing of acidic aromatic compounds.

Detailed Explanations:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the stationary phase can interact with the polar carboxylic acid group, leading to tailing.[7] Using a modern, high-purity, end-capped silica column can mitigate this.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion. To diagnose this, inject a 10-fold dilution of your sample. If the peak shape improves, column overload is the likely cause.[7]

  • Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can lead to peak broadening and tailing.[7] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

Gas Chromatography (GC) Analysis

Question 3: Can I analyze this compound isomers by GC? I am seeing poor peak shape and no elution.

Answer:

Direct analysis of carboxylic acids like this compound by GC is problematic. Their high polarity and low volatility lead to poor chromatographic performance, including broad, tailing peaks and potential adsorption to the column or inlet.

Solution: Derivatization

To make these compounds suitable for GC analysis, the polar carboxylic acid group must be derivatized to a less polar, more volatile ester. Methylation is a common and effective strategy.

Illustrative GC-MS Method (after Derivatization):

This protocol is based on methods for similar acidic compounds and should be optimized for your specific isomers.

Parameter Condition
Derivatization Agent Diazomethane (use with extreme caution in a fume hood) or BF3/Methanol.
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[5]
Carrier Gas Helium at a constant flow of 1.0 mL/min.[5]
Oven Program Initial: 80°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min.[5]
Injector Temp. 250°C.[5]
MS Transfer Line 280°C.[5]
Ion Source Temp. 230°C.[5]
Ionization Mode Electron Ionization (EI) at 70 eV.[5]

Experimental Protocol: Sample Derivatization with BF3/Methanol

  • Sample Preparation: Accurately weigh approximately 1 mg of your sample into a vial.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF3) in methanol.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Extraction: After cooling, add 2 mL of hexane and 1 mL of water. Vortex thoroughly.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the methyl ester derivatives.

  • Analysis: Carefully transfer the hexane layer to a new vial for GC-MS injection.

Mass Spectrometry (MS) Detection

Question 4: The mass spectra of my dichloromethylbenzoic acid isomers are very similar. How can I differentiate them using MS?

Answer:

Differentiating positional isomers by mass spectrometry is a significant challenge because they have the same molecular weight and often produce very similar fragmentation patterns under standard Electron Ionization (EI) or Electrospray Ionization (ESI).[8]

Strategies for Isomer Differentiation:

  • Chromatographic Separation is Key: The most reliable way to differentiate isomers is to achieve baseline separation chromatographically before they enter the mass spectrometer. The retention time becomes the primary identifier.

  • Tandem Mass Spectrometry (MS/MS): While challenging, subtle differences in fragmentation pathways can sometimes be observed in MS/MS experiments. By isolating the precursor ion (e.g., [M-H]⁻ in negative ESI) and subjecting it to collision-induced dissociation (CID), you may find unique fragment ions or different relative abundances of common fragments for each isomer.

  • Fragmentation of Benzoic Acids: In negative ion mode ESI, a characteristic fragmentation is the loss of carbon dioxide (44 Da) from the deprotonated molecule [M-H]⁻.[9] The stability of the resulting fragment ion can be influenced by the substitution pattern on the ring, potentially leading to slight differences in fragmentation efficiency at varying collision energies. In positive ion mode, common fragments include the loss of -OH (17 Da) and the subsequent loss of CO (28 Da), leading to the phenyl cation.[10][11]

Illustrative Fragmentation Pathway (Negative ESI):

Precursor [M-H]⁻ (m/z 203/205) Fragment [M-H-CO₂]⁻ (m/z 159/161) Precursor->Fragment - CO₂

Caption: Characteristic loss of CO₂ in negative mode ESI-MS of dichloromethylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 5: How can ¹H NMR spectroscopy help in distinguishing between the this compound isomers?

Answer:

¹H NMR spectroscopy is a powerful tool for the structural elucidation of isomers, as the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents.

Key Principles for Interpretation:

  • Number of Aromatic Signals: The number of distinct signals in the aromatic region (typically 7-8.5 ppm) corresponds to the number of non-equivalent protons on the benzene ring.

  • Splitting Patterns (Multiplicity): The splitting of each signal is determined by the number of adjacent (ortho) protons, following the n+1 rule. A proton with one ortho neighbor will be a doublet (d), a proton with two ortho neighbors will be a triplet (t), and so on. Long-range (meta or para) coupling can sometimes cause further small splittings.

  • Chemical Shifts: The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group will generally shift the signals of nearby protons downfield (to a higher ppm value). The methyl group is electron-donating and will cause a slight upfield shift for adjacent protons.

Example Comparison (Hypothetical):

IsomerExpected Aromatic ProtonsExpected Splitting Patterns
This compound 2Two singlets or two narrowly split doublets (meta-coupling)
2,5-Dichloro-3-methylbenzoic acid 2Two doublets (ortho-coupling)
3,5-Dichloro-2-methylbenzoic acid 2Two doublets (ortho-coupling)

Note: This is a simplified prediction. Actual spectra may be more complex due to second-order effects and long-range coupling.

The unique combination of the number of signals, their chemical shifts, and their splitting patterns provides a distinct fingerprint for each isomer, allowing for unambiguous identification when combined with other analytical data.[12][13]

References

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • BenchChem. (2025). A Comparative Analysis of the ¹H NMR Spectrum of 2-(2,5-Dimethylphenyl)benzoic Acid and Its Isomers.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic Acid.
  • BenchChem. (2025). Technical Support Center: Trace Analysis of 3-(3,5-dichlorophenyl)benzoic acid.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • PubMed. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers.
  • ResearchGate. (2025). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • Thermo Fisher Scientific. (n.d.). Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide.
  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
  • YouTube. (2021). February 3, 2021.
  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid.
  • BenchChem. (2025). Application Note: HPLC Analysis of 3-(3,5-dichlorophenyl)benzoic acid.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.

Sources

Stability issues of 2,4-Dichloro-3-methylbenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dichloro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. Here, we synthesize technical data with practical, field-proven insights to ensure the integrity of your work.

Understanding the Stability Profile of this compound

This compound is a substituted aromatic carboxylic acid. Its stability is influenced by the interplay of the electron-withdrawing chloro groups, the electron-donating methyl group, and the carboxylic acid functional group. Generally, it is a stable compound under standard laboratory storage conditions; however, specific experimental parameters can induce degradation. This guide will walk you through potential stability issues and how to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and moisture. Inert atmosphere storage (e.g., under nitrogen or argon) is recommended for long-term storage to prevent potential oxidative degradation.

Q2: I've noticed a change in the color of my this compound sample. What could be the cause?

A2: A color change in your sample could indicate degradation. This can be caused by exposure to light (photodegradation), elevated temperatures, or reaction with contaminants. Photodegradation of chlorinated aromatic compounds can lead to the formation of colored byproducts. It is crucial to re-analyze the purity of the material before use if any change in appearance is observed.

Q3: What is the likely degradation pathway for this compound under hydrolytic conditions?

A3: While specific data for this compound is limited, based on related chlorobenzoic acids, hydrolysis is expected to be slow under neutral conditions. However, under forcing conditions (strong acids or bases and elevated temperatures), hydrolysis of the chloro substituents to hydroxyl groups is a potential degradation pathway. The reaction mechanism for the hydrolysis of substituted o-chlorobenzoic acids can be complex and may be influenced by the presence of catalysts.[1][2]

Q4: How susceptible is this compound to photodegradation?

A4: Chlorinated benzoic acids can undergo photodecomposition upon exposure to UV light.[3] The primary reaction involves the replacement of chlorine atoms with hydroxyl or hydrogen groups, leading to the formation of hydroxybenzoic acids and benzoic acid derivatives.[3] To prevent photodegradation, always store the compound in amber vials or protected from light.

Q5: What are the potential products of oxidative degradation?

A5: Oxidative degradation, for instance in the presence of strong oxidizing agents, can lead to the hydroxylation of the aromatic ring. For chlorobenzoic acids, this can result in the formation of chlorohydroxybenzoic acids. The specific degradation products will depend on the oxidizing agent used and the reaction conditions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Preventative Measures
Inconsistent analytical results (e.g., varying peak areas in HPLC). Sample degradation in solution.- Prepare solutions fresh daily and protect from light. - Use amber vials for sample storage and analysis. - Evaluate the stability of the analyte in your chosen solvent system. Consider using aprotic solvents if hydrolysis is suspected.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.- Perform a forced degradation study to identify potential degradation products. - Compare the retention times of the new peaks with those of suspected degradation products (e.g., hydroxylated or dechlorinated analogues). - Adjust experimental conditions to minimize degradation (e.g., lower temperature, protect from light, use of antioxidants).
Low reaction yield when using this compound as a starting material. Degradation of the starting material before or during the reaction.- Confirm the purity of the this compound before use. - Ensure reaction conditions are compatible with the stability of the compound. Avoid prolonged exposure to high temperatures or harsh pH conditions unless required by the reaction protocol. - If the reaction is sensitive to water, use anhydrous solvents and an inert atmosphere.
Precipitate formation in a stock solution. Poor solubility or degradation leading to insoluble products.- Check the solubility of this compound in your chosen solvent. - If degradation is suspected, analyze the precipitate to identify its composition. - Prepare solutions at a lower concentration or use a different solvent system.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an appropriate amount of base, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with an appropriate amount of acid before analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Sample at various time points and analyze by HPLC.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound to a vial.

    • Place the vial in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photostability:

    • Expose a solution of this compound and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples by HPLC at appropriate time intervals.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizing Degradation Pathways and Troubleshooting

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on the behavior of similar chlorobenzoic acids.

G cluster_main This compound cluster_photodegradation Photodegradation (UV light) cluster_hydrolysis Hydrolysis (Forced Conditions) cluster_oxidation Oxidation (e.g., H2O2) This compound This compound Dechlorination Products Dechlorination Products This compound->Dechlorination Products Loss of Cl Hydroxylation Products Hydroxylation Products This compound->Hydroxylation Products Cl replaced by OH Hydroxy-dechlorination Products Hydroxy-dechlorination Products This compound->Hydroxy-dechlorination Products Cl replaced by OH Hydroxylated Ring Products Hydroxylated Ring Products This compound->Hydroxylated Ring Products Addition of OH

Caption: Potential degradation pathways of this compound.

Troubleshooting Decision Tree

This flowchart provides a logical approach to troubleshooting unexpected experimental results that may be related to the stability of this compound.

G start Unexpected Experimental Result (e.g., low yield, extra peaks) check_purity Verify Purity of Starting Material start->check_purity review_conditions Review Experimental Conditions (Temp, pH, Light, Atmosphere) check_purity->review_conditions degradation_suspected Is Degradation Suspected? review_conditions->degradation_suspected forced_degradation Perform Forced Degradation Study degradation_suspected->forced_degradation Yes re_run Re-run Experiment degradation_suspected->re_run No, other issue modify_conditions Modify Conditions to Minimize Degradation (e.g., lower temp, protect from light) forced_degradation->modify_conditions modify_conditions->re_run end Problem Resolved re_run->end

Caption: Troubleshooting decision tree for stability issues.

References

  • Crosby, D. G., & Leitis, E. (1969). Photodecomposition of Chlorobenzoic Acids. Journal of Agricultural and Food Chemistry, 17(5), 1033–1035. [Link]
  • Goldberg, A. A. (1952). 837. Hydrolysis of substituted o-chlorobenzoic acids. The mechanism of the reaction between o-halogenobenzoic acids and nucleophilic reagents. Journal of the Chemical Society (Resumed), 4368. [Link]
  • Vrchotová, B., Šotolová, I., & Křesinová, Z. (2013). Degradation pathway for 3-chlorobenzoic acid by...
  • PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information.
  • Goldberg, A. A. (1952). Hydrolysis of Substituted o-Chlorobenzoic Acids. RSC Publishing. [Link]

Sources

Overcoming solubility problems during the synthesis of 2,4-Dichloro-3-methylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-3-methylbenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common solubility challenges encountered during the synthesis of this important class of compounds. By understanding the underlying principles and employing the strategies outlined below, you can enhance your reaction efficiency and achieve your synthetic goals.

Troubleshooting Guide: Tackling Solubility Issues Head-On

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable protocols.

Problem 1: My this compound (or its derivative) is not dissolving in the chosen reaction solvent.

Root Cause Analysis: this compound possesses a rigid, substituted aromatic structure, which can lead to strong intermolecular forces and low solubility in many common organic solvents. The presence of both a carboxylic acid group and chlorine atoms contributes to a moderate polarity, making solvent selection critical.

Recommended Solutions:

  • Systematic Solvent Screening: Before proceeding with more complex methods, a systematic screening of solvents is recommended. The principle of "like dissolves like" is a good starting point, but empirical testing is often necessary.[1] Consult solvent polarity tables to guide your selection.

    Table 1: Suggested Solvents for Initial Screening

SolventPolarityDielectric Constant (approx.)Rationale for Use
Dichloromethane (DCM)Nonpolar9.1Often effective for dissolving organic acids.
Tetrahydrofuran (THF)Polar Aprotic7.5Good general-purpose solvent for a range of polarities.
DioxaneNonpolar2.2Can dissolve a variety of organic compounds.
TolueneNonpolar2.4Useful for reactions at higher temperatures.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7High polarity can overcome strong intermolecular forces.
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Excellent solvent for poorly soluble compounds, but can be difficult to remove.
  • Employing Co-solvents: If a single solvent system fails, a co-solvent can be used to fine-tune the polarity of the reaction medium.[1] This technique is particularly effective in increasing the solubility of poorly water-soluble compounds by reducing the overall polarity of the solvent system.[1]

    Step-by-Step Protocol for Co-Solvent System Development:

    • Initial Dissolution: Attempt to suspend the this compound derivative in your primary reaction solvent.

    • Co-solvent Addition: Gradually add a miscible co-solvent (e.g., adding THF to a reaction in toluene) dropwise while stirring vigorously.

    • Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the starting material is fully dissolved.

    • Solvent Ratio: Record the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for the reaction.

    • Reaction Setup: Proceed with the synthetic reaction in the established co-solvent system.

  • pH Modification for Carboxylic Acids: For this compound itself, its acidic nature can be exploited. Converting the carboxylic acid to its corresponding carboxylate salt by adding a suitable base can dramatically increase its solubility in polar solvents.

    Experimental Workflow for pH Modification:

    G A Suspend this compound in a polar solvent (e.g., water, ethanol) B Add a base (e.g., NaHCO3, K2CO3, or an organic amine) dropwise with stirring A->B C Observe for dissolution as the carboxylate salt forms B->C D Proceed with the reaction in the aqueous or polar phase C->D E Post-reaction: Acidify to pH < 2 to precipitate the product D->E

    Caption: Workflow for enhancing solubility via pH modification.

Problem 2: The reaction is sluggish or incomplete, even though the starting material appears to dissolve.

Root Cause Analysis: The dissolved concentration of your this compound derivative might be too low for an efficient reaction rate.[1] Reaction kinetics are dependent on the concentration of reactants.[2][]

Recommended Solutions:

  • Increase Reaction Temperature: Increasing the temperature of the system increases the average kinetic energy of its constituent particles, leading to more frequent and energetic collisions.[2][] This can enhance both solubility and reaction rate. However, be mindful of the thermal stability of your reactants and products.

  • Sonication: The use of high-frequency sound waves can aid in dissolving your starting material by breaking down intermolecular interactions and reducing particle size.[1] This increases the surface area available for dissolution and can lead to a higher effective concentration in solution.[1]

    Protocol for Sonication-Assisted Dissolution:

    • Preparation: Place the this compound derivative and the chosen solvent in a suitable reaction vessel.

    • Sonication: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Operation: Activate the sonicator. The duration and power will depend on the specific material and solvent.

    • Observation: Continue sonication until the solid is fully dissolved or no further dissolution is observed.[1]

  • Mechanochemistry (Solvent-Free Approach): For particularly stubborn solubility issues, consider a solvent-free approach using ball milling.[4] This technique can drive chemical reactions in the solid state and has been successfully applied to Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.[4][5]

Problem 3: My desired product precipitates out of the reaction mixture upon cooling, making purification difficult.

Root Cause Analysis: The product has lower solubility at lower temperatures. This is a common issue with crystalline organic compounds.[1]

Recommended Solutions:

  • Hot Filtration: If the product is soluble at the reaction temperature but crystallizes upon cooling, perform a hot filtration to remove any solid impurities before allowing the solution to cool and the product to crystallize.

  • Recrystallization: This is a standard purification technique that leverages differences in solubility.[6][7]

    General Recrystallization Protocol for Benzoic Acid Derivatives:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent.

    • If colored impurities are present, add a small amount of activated carbon and boil for a few minutes.

    • Filter the hot solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for amide bond formation with the sterically hindered this compound?

A1: The steric hindrance from the ortho-methyl group and a chlorine atom can make amide coupling challenging with standard reagents.[8][9][10] If common coupling reagents (e.g., DCC, EDC, HATU) give low yields, consider activating the carboxylic acid as an acyl fluoride in situ.[8][11] This method can be effective for coupling sterically hindered substrates and electron-deficient amines.[11]

Q2: I am planning a Suzuki or Sonogashira coupling with a derivative of this compound. Are there any specific considerations?

A2: Yes. For Suzuki-Miyaura cross-coupling, careful optimization of the palladium catalyst, base, and solvent is crucial, especially with dichloro-heteroaromatics.[12] The Sonogashira reaction, which couples terminal alkynes with aryl halides, is also a powerful tool.[13][14][15] It can be carried out under mild conditions, which is beneficial for complex molecules.[13] For your derivative, the reactivity of the two chlorine atoms may differ, potentially allowing for selective coupling by carefully controlling reaction conditions.[13] Copper-free Sonogashira protocols are also available and may be advantageous in certain contexts to avoid issues with homocoupling of the alkyne.[16][17]

Q3: How can I improve the crystal quality of my this compound derivative for X-ray analysis?

A3: Obtaining high-quality crystals can be influenced by the solvent system and the rate of crystallization. Experiment with slow evaporation of a dilute solution in various solvents.[18] Cooling crystallization is another common technique where a saturated solution is slowly cooled.[18] Self-association of benzoic acid derivatives in solution can also play a role in the resulting crystal form.[18]

Q4: Are there any alternative synthetic strategies to consider if solubility issues with this compound persist?

A4: If direct derivatization is problematic, consider synthesizing the desired derivative from a more soluble precursor and introducing the 2,4-dichloro-3-methylbenzoyl moiety in a later step. Alternatively, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can significantly alter the solubility profile, making the intermediate more amenable to a wider range of organic solvents and reaction conditions.[19] The ester can then be hydrolyzed back to the carboxylic acid in the final step.

Decision-Making Flowchart for Troubleshooting Solubility:

G A Start: Poor Solubility of This compound Derivative B Perform Systematic Solvent Screening A->B C Is a suitable single solvent found? B->C D Yes C->D E No C->E F Proceed with Reaction D->F G Try Co-Solvent System E->G H Is solubility improved? G->H I Yes H->I J No H->J I->F K Consider Increasing Temperature or Sonication J->K P If carboxylic acid, try pH modification (salt formation) J->P L Is reaction successful? K->L M Yes L->M N No L->N M->F O Explore Mechanochemistry (Ball Milling) N->O

Sources

Validation & Comparative

A Comparative Analysis of 2,4-Dichloro-3-methylbenzoic Acid and 2,4-Dichlorophenoxyacetic Acid (2,4-D): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison between the well-established synthetic auxin herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), and its structural analog, 2,4-Dichloro-3-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug and herbicide development, this document moves beyond a simple recitation of facts to explore the causal relationships between chemical structure, biological activity, and environmental impact. We will delve into their mechanisms of action, comparative efficacy, and toxicological profiles, supported by detailed experimental protocols and quantitative data.

Introduction: The Phenoxyalkanoic Acid Family and Its Significance

Phenoxyalkanoic acids are a class of organic compounds that have found widespread application, most notably as systemic herbicides.[1] Their ability to mimic the natural plant hormone indole-3-acetic acid (IAA) allows them to induce uncontrolled and unsustainable growth in susceptible broadleaf plants, leading to their demise.[2][3]

1.1 The Benchmark: 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Since its commercial introduction in the 1940s, 2,4-D has been a cornerstone of selective weed control in agriculture and turf management.[4][5] It effectively targets broadleaf weeds without harming most grasses, a selectivity that revolutionized agricultural practices.[3][6] 2,4-D is absorbed through the leaves and translocated to the plant's meristems, where it disrupts normal cell growth and division.[4][6]

1.2 A Structural Analog: this compound

This compound is a derivative of benzoic acid and a structural analog of 2,4-D. While not a widely used herbicide itself, it serves as a valuable compound for structure-activity relationship (SAR) studies.[1][7] Its primary use is as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[8] The key structural difference is the replacement of the ether-linked acetic acid side chain of 2,4-D with a carboxylic acid group directly attached to the benzene ring, and the addition of a methyl group at the 3-position. This "simple" modification can profoundly influence the molecule's interaction with biological targets and its overall physicochemical properties.

Physicochemical Properties: A Foundation for Biological Activity

The physical and chemical characteristics of a molecule dictate its solubility, stability, and ability to traverse biological membranes—all critical factors for herbicidal efficacy.

PropertyThis compound2,4-Dichlorophenoxyacetic acid (2,4-D)
Molecular Formula C₈H₆Cl₂O₂C₈H₆Cl₂O₃
Molar Mass 205.03 g/mol [9]221.04 g/mol [6]
Appearance -White to yellow powder[6]
Melting Point -140.5 °C[6]
Water Solubility -900 mg/L (at 25 °C)[6]
XLogP3 3.1[10]-
Topological Polar Surface Area 37.3 Ų[9]-

Data for this compound is limited in publicly available literature, reflecting its status as a research chemical rather than a commercial product.

Mechanism of Action: The Synthetic Auxin Pathway

Both 2,4-D and, hypothetically, this compound, exert their effects by hijacking the plant's natural auxin signaling pathway.

3.1 The Canonical Auxin Signaling Cascade

At the molecular level, 2,4-D mimics IAA, the primary natural auxin.[11][12] It binds to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of auxin-responsive genes, leading to uncontrolled cell elongation, division, and ultimately, plant death.[3][12]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Response Uncontrolled Growth & Plant Death Auxin_Genes->Response

Caption: The molecular mechanism of action for synthetic auxin herbicides like 2,4-D.

3.2 Structural Considerations: The Impact of the 3-Methyl Group

The structure-activity relationship of phenoxyacetic acids is well-documented.[1][13] The herbicidal activity is highly dependent on the substituents on the aromatic ring.[7][13] For this compound, the addition of a methyl group at the 3-position introduces steric hindrance and alters the electronic distribution of the aromatic ring. This change could potentially reduce its binding affinity to the TIR1/AFB receptor pocket compared to 2,4-D, thereby diminishing its herbicidal potency. The replacement of the phenoxyacetic acid moiety with a benzoic acid structure also fundamentally changes the molecule's shape and flexibility, which is critical for effective receptor interaction.

Comparative Efficacy: Experimental Protocols and Data

To objectively compare the herbicidal activity of these two compounds, standardized bioassays are essential. Below are protocols for foundational assays used in herbicide discovery.

4.1 Protocol: Seedling Root Growth Inhibition Assay

This assay is a rapid and sensitive method to determine the effect of a compound on plant growth.

  • Objective: To quantify the dose-dependent inhibitory effect of the test compounds on the root elongation of a model plant species (e.g., Arabidopsis thaliana or cress).

  • Methodology:

    • Preparation of Test Solutions: Create a serial dilution of 2,4-D (positive control) and this compound in a suitable solvent (e.g., DMSO) and then in the final growth medium. Include a solvent-only negative control.

    • Plating: Dispense 1 mL of each test concentration into individual wells of a 24-well plate containing a sterile filter paper.

    • Seed Sterilization & Sowing: Surface-sterilize seeds of the chosen indicator plant and place 5-10 seeds into each well.

    • Incubation: Seal the plates and incubate in a controlled growth chamber (e.g., 22°C, 16h light/8h dark cycle) for 3-5 days.

    • Data Acquisition: After the incubation period, scan the plates at high resolution. Use image analysis software to measure the primary root length of each seedling.

    • Analysis: Calculate the average root length for each concentration. Normalize the data to the negative control and plot a dose-response curve to determine the GR50 (the concentration required to cause a 50% reduction in growth).

4.2 Protocol: Whole Plant Bioassay

This assay assesses the overall phytotoxicity of the compounds on mature plants.

  • Objective: To visually and quantitatively assess the herbicidal damage caused by the test compounds on a susceptible broadleaf species (e.g., tomato or cotton).[14]

  • Methodology:

    • Plant Cultivation: Grow indicator plants in pots to the 2-4 true leaf stage under controlled greenhouse conditions.

    • Herbicide Application: Prepare spray solutions of each compound at various concentrations with an appropriate surfactant. Apply the solutions to the foliage of the plants until runoff, ensuring even coverage. Include a negative control (surfactant and water only).

    • Evaluation: At set time points (e.g., 3, 7, and 14 days after treatment), visually assess and score the plants for herbicidal injury.[14] Common symptoms of auxin herbicides include epinasty (stem and leaf twisting), leaf cupping, and chlorosis.[3][14]

    • Quantitative Analysis: At the final time point, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.

    • Analysis: Compare the average dry weight of the treated groups to the control group to quantify the reduction in biomass.

Experimental_Workflow Prep Prepare Stock Solutions (Compound A, Compound B, Control) Dilute Create Serial Dilutions in Growth Medium Prep->Dilute Plate Dispense Solutions into 24-well Plates Dilute->Plate Seed Sow Sterilized Seeds (e.g., Cress) Plate->Seed Incubate Incubate under Controlled Light/Temp Conditions Seed->Incubate Image Scan Plates & Acquire Images Incubate->Image Analyze Measure Root Length with Image Software Image->Analyze Result Calculate GR50 & Plot Dose-Response Curve Analyze->Result

Caption: Workflow for the seedling root growth inhibition bioassay.

Environmental Fate and Toxicology

A critical component of any agrochemical's profile is its behavior and impact on the environment and non-target organisms.

5.1 Environmental Fate

  • 2,4-D: The environmental fate of 2,4-D is well-studied. It is not typically persistent in soil, with a half-life of around 6 to 10 days due to rapid microbial degradation.[4][5] However, in anaerobic aquatic environments, its persistence can be significantly longer.[4] Due to its relatively high water solubility and low binding affinity in mineral soils, it has the potential to leach into groundwater.[4][15]

  • This compound: Specific environmental fate data for this compound is scarce. However, based on its structure (a carboxylic acid), it would be expected to exist as an anion in most environmental pH ranges, suggesting moderate water solubility and potential for mobility in soil, similar to 2,4-D. Its degradation pathway would likely involve microbial action, similar to other chlorinated aromatic acids.

5.2 Toxicological Profile

The toxicity of these compounds can vary significantly based on their specific chemical form (e.g., acid, salt, or ester).[4][16]

Parameter2,4-D (Acid form)This compound
Acute Oral LD₅₀ (Rat) 639 mg/kg[4][6]No data available
Human Toxicity Generally low toxicity; certain forms can cause eye irritation.[4][16]Not classified under GHS hazard criteria in most reports.[9]
Aquatic Toxicity Slightly toxic to fish and aquatic invertebrates. Ester forms can be highly toxic.[4][16]No data available
Avian Toxicity Moderately toxic.[16]No data available
Carcinogenicity IARC: Group 2B "possibly carcinogenic to humans".[4] US EPA: "not classifiable as to human carcinogenicity".[15]No data available

Conclusion and Future Research Directions

This guide establishes 2,4-D as a potent, well-characterized synthetic auxin herbicide. Its mechanism of action, efficacy, and environmental profile have been extensively documented. In contrast, this compound, its structural analog, remains largely uncharacterized in terms of biological activity and environmental impact.

The structural modifications—the addition of a 3-methyl group and the use of a benzoic acid core—are predicted to reduce its herbicidal efficacy by altering its fit within the TIR1/AFB receptor complex. However, this remains a hypothesis pending experimental validation.

Future research should focus on:

  • Conducting the bioassays detailed in this guide to generate the first publicly available comparative efficacy data (GR50 values) for this compound.

  • Performing receptor-ligand binding assays (e.g., Surface Plasmon Resonance) to directly measure and compare the binding affinities of both compounds to the TIR1/AFB receptor.[17]

  • Initiating studies on the environmental fate, particularly soil degradation rates and leaching potential, of this compound.

  • Generating a basic toxicological profile, starting with acute toxicity studies in relevant model organisms.

By systematically generating this data, the scientific community can gain a clearer understanding of the structure-activity relationships governing this important class of molecules, aiding in the design of future herbicides with improved efficacy and environmental safety profiles.

References

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • PubChem. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet.
  • U.S. Environmental Protection Agency. (n.d.). 2,4-D.
  • MDPI. (2023). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • PubMed. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid.
  • ResearchGate. (2013). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). 2,4-Dichlorophenoxyacetic Acid.
  • National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet.
  • Cultivar Magazine. (2025). 2,4-D.
  • Toxipedia. (2011). 2,4-D.
  • ResearchGate. (n.d.). Environmental Fate of 2,4-Dichlorophenoxyacetic Acid.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2023). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • Weed Technology. (2017). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops.
  • MySkinRecipes. (n.d.). This compound.

Sources

A Spectroscopic Guide to Structural Elucidation: Differentiating 2,4-Dichloro-3-methylbenzoic Acid from its Isomers by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of a molecule is a non-negotiable cornerstone of scientific rigor. Positional isomers, molecules with identical formulas but different substituent arrangements on a chemical scaffold, can exhibit vastly different pharmacological, toxicological, and physical properties. This guide provides an in-depth, NMR-based methodology to definitively distinguish 2,4-Dichloro-3-methylbenzoic acid from its challenging positional isomers.

We move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectroscopic output. This guide is structured to empower researchers with a logical workflow, combining foundational 1D NMR analysis with the decisive power of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) to resolve structural ambiguity.

The Challenge: Identifying Key Isomers

The synthesis of this compound can potentially yield several isomers depending on the reaction pathways. For this guide, we will focus on differentiating the target compound from two representative and challenging isomers:

  • Target Compound: this compound

  • Isomer A: 2,6-Dichloro-3-methylbenzoic acid

  • Isomer B: 3,5-Dichloro-2-methylbenzoic acid

These isomers present a distinct analytical challenge due to their identical mass and similar functional groups, rendering techniques like mass spectrometry or simple IR spectroscopy insufficient for definitive identification.

Foundational Analysis: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The chemical environment of each nucleus generates a unique signal, providing a detailed map of the molecular architecture.

The key to interpreting the spectra of these isomers lies in understanding the influence of the substituents—two electron-withdrawing chlorine atoms (-Cl), an electron-withdrawing carboxylic acid group (-COOH), and an electron-donating methyl group (-CH₃)—on the chemical shifts of the aromatic protons and carbons.[1] Electron-withdrawing groups tend to "deshield" nearby nuclei, shifting their signals downfield (to a higher ppm), while electron-donating groups "shield" them, causing an upfield shift (lower ppm).[2][3]

¹H NMR: A First Look at the Aromatic Fingerprint

The aromatic region of a ¹H NMR spectrum (typically 6.5-8.5 ppm) provides the initial, most crucial clues. We can predict the number of signals, their integration (number of protons), chemical shifts, and splitting patterns (multiplicity) for each isomer.

Table 1: Predicted ¹H NMR Spectral Data for Dichloromethylbenzoic Acid Isomers

IsomerStructureProton SignalPredicted δ (ppm)MultiplicityIntegrationKey Differentiating Feature
Target: this compound H-5~7.8-8.0Doublet (d)1HTwo distinct aromatic doublets.
H-6~7.4-7.6Doublet (d)1H
-CH₃~2.4-2.5Singlet (s)3H
Isomer A: 2,6-Dichloro-3-methylbenzoic acid H-4~7.3-7.5Doublet (d)1HTwo distinct aromatic doublets.
H-5~7.1-7.3Doublet (d)1H
-CH₃~2.3-2.4Singlet (s)3H
Isomer B: 3,5-Dichloro-2-methylbenzoic acid H-4~7.6-7.8Doublet (d, J≈2-3 Hz)1HTwo aromatic signals with only meta-coupling.
H-6~7.9-8.1Doublet (d, J≈2-3 Hz)1H
-CH₃~2.5-2.6Singlet (s)3H

Causality behind the Predictions:

  • Target & Isomer A: Both are predicted to show two aromatic doublets due to coupling between adjacent protons (ortho-coupling, J ≈ 8-9 Hz). The specific chemical shifts will differ due to the varied positions of the deshielding chlorine atoms, but this alone can be ambiguous.

  • Isomer B: This isomer is uniquely identifiable from its ¹H NMR splitting pattern. The two aromatic protons (H-4 and H-6) are not adjacent but are separated by a substituent. They can only couple via a weaker "meta-coupling" (J ≈ 2-3 Hz), resulting in two sharp doublets with a characteristically small splitting constant. This provides a strong, initial hypothesis for its identification.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H data by revealing the number of unique carbon environments.[4] Due to the low symmetry of all three molecules, we expect to see eight distinct signals for each isomer: six for the aromatic ring, one for the methyl group, and one for the carboxyl carbon. The primary utility of ¹³C NMR in this context is to confirm the presence of eight unique carbons, supporting the hypothesis of a trisubstituted benzoic acid structure.

Table 2: Predicted ¹³C NMR Signal Count and Key Shifts

IsomerExpected Aromatic SignalsExpected -CH₃ SignalExpected -COOH SignalTotal Signals
Target: this compound 6118
Isomer A: 2,6-Dichloro-3-methylbenzoic acid 6118
Isomer B: 3,5-Dichloro-2-methylbenzoic acid 6118

While subtle differences in the chemical shifts of the aromatic carbons exist, assigning each one without advanced experiments is challenging. The key takeaway is that a simple carbon count confirms the complexity of the molecule.

The Definitive Experiment: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

While ¹H NMR provides a strong lead, especially for Isomer B, ambiguity can remain between the Target and Isomer A. To resolve this, we employ a 2D NOESY experiment. This technique does not detect through-bond coupling (like COSY) but instead identifies nuclei that are close to each other in space (typically within 5 Å).[5][6] This through-space correlation is the ultimate arbiter of constitution.[7][8]

The strategy is to observe the spatial proximity between the protons of the easily identifiable methyl group and the protons on the aromatic ring. Each isomer will have a unique and unambiguous NOE correlation.

Predicted NOESY Correlations: The Unambiguous Fingerprints
  • Target (this compound): The methyl group at C-3 is spatially close to the proton at C-5. Therefore, a distinct cross-peak should be observed between the -CH₃ signal and the H-5 signal.

  • Isomer A (2,6-Dichloro-3-methylbenzoic acid): The methyl group at C-3 is positioned between the two chlorine atoms and is spatially close to the proton at C-4. A definitive cross-peak will appear between the -CH₃ signal and the H-4 signal.

  • Isomer B (3,5-Dichloro-2-methylbenzoic acid): The methyl group at C-2 is adjacent to the carboxylic acid and is spatially close to the proton at C-6. A clear cross-peak will be visible between the -CH₃ signal and the H-6 signal.

These unique spatial relationships provide the irrefutable evidence needed for structural assignment.

NOE_Correlations cluster_target Target: this compound cluster_isomerA Isomer A: 2,6-Dichloro-3-methylbenzoic acid cluster_isomerB Isomer B: 3,5-Dichloro-2-methylbenzoic acid T_Struct H5 is spatially close to -CH3 T_CH3 -CH3 protons T_H5 H-5 proton T_CH3->T_H5  NOE correlation A_Struct H4 is spatially close to -CH3 A_CH3 -CH3 protons A_H4 H-4 proton A_CH3->A_H4  NOE correlation B_Struct H6 is spatially close to -CH3 B_CH3 -CH3 protons B_H6 H-6 proton B_CH3->B_H6  NOE correlation

Figure 1: Key diagnostic NOE correlations for each isomer.

Integrated Workflow and Experimental Protocols

A systematic approach ensures efficient and accurate structure determination. The following workflow integrates the discussed techniques into a logical sequence.

Differentiation_Workflow cluster_workflow Structure Elucidation Workflow decision decision protocol protocol result result start Start with Unknown Isomer step1 Acquire 1D ¹H NMR Spectrum start->step1 step2 Analyze Splitting Pattern step1->step2 decision1 Meta-coupling only (J ≈ 2-3 Hz)? step2->decision1 step3 Acquire 2D NOESY Spectrum decision1->step3 No (Ortho-coupling) result_B Structure Confirmed: 3,5-Dichloro-2-methylbenzoic acid decision1->result_B Yes step4 Identify CH₃ to Ar-H Cross-Peak step3->step4 decision2 decision2 step4->decision2 Cross-peak to which proton? result_Target Structure Confirmed: This compound decision2->result_Target H-5 result_A Structure Confirmed: 2,6-Dichloro-3-methylbenzoic acid decision2->result_A H-4

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A Senior Application Scientist's Guide to the Comparative Efficacy of Herbicides Synthesized from Dichlorobenzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Architectural Significance of the Dichlorinated Ring

In the landscape of modern agriculture, synthetic auxin herbicides remain a cornerstone of effective weed management. These compounds, designed to mimic the natural plant hormone indole-3-acetic acid (IAA), induce uncontrolled and lethal growth in susceptible broadleaf plants.[1][2] A significant portion of this herbicide class is built upon a dichlorinated benzene ring scaffold, with the specific arrangement of chlorine atoms, dictated by the dichlorobenzoic acid precursor, profoundly influencing the final product's biological efficacy, selectivity, and environmental fate.

This guide provides an in-depth comparison of the efficacy of major herbicides synthesized from different dichlorobenzoic acid isomers. Moving beyond a simple product-versus-product analysis, we will explore the causal links between chemical structure and herbicidal activity, detail the self-validating experimental protocols required for robust evaluation, and present comparative data to inform future research and development.

From Precursor to Product: The Chemical Diversity of Dichlorobenzoic Acid-Derived Herbicides

The specific isomer of dichlorobenzoic acid used as a starting material is a critical determinant of the herbicide's final properties. The two most prominent examples derived from this chemical family are Dicamba and Chloramben, with the closely related 2,4-D sharing the dichlorinated ring structure that defines this class.

  • Dicamba (3,6-dichloro-2-methoxybenzoic acid): Synthesized from a 3,6-dichlorosalicylic acid intermediate, Dicamba's structure is defined by chlorine atoms at the 3 and 6 positions of the benzoic acid ring.[3][4][5] This arrangement is crucial for its specific interaction with auxin receptors and its well-known efficacy against a wide range of perennial broadleaf weeds.[6][7]

  • 2,4-D (2,4-dichlorophenoxyacetic acid): While not directly synthesized from a dichlorobenzoic acid, 2,4-D is manufactured from 2,4-dichlorophenol.[8][9] Its phenoxyacetic acid structure with chlorine atoms at the 2 and 4 positions results in a different spatial and electronic configuration compared to Dicamba, leading to variations in its weed control spectrum and crop selectivity.[10][11]

  • Chloramben (3-amino-2,5-dichlorobenzoic acid): Derived from 2,5-dichlorobenzoic acid, Chloramben introduces an amino group, further modifying its chemical properties.[12] It has been used as a selective pre-emergence herbicide. The 2,5-dichloro isomer is a key intermediate for various pesticides.[13]

The choice of precursor dictates the final arrangement of substituents on the aromatic ring. This, in turn, governs the molecule's ability to fit into the binding pocket of its target protein, its stability within the plant, and its mobility through the plant's vascular system.

Mechanism of Action: A Common Pathway with Isomer-Specific Nuances

Synthetic auxins exert their herbicidal effects by overwhelming the plant's natural auxin signaling pathway. This process initiates when the herbicide binds to a co-receptor complex involving an F-box protein, such as Transport Inhibitor Response 1 (TIR1) or Auxin Signaling F-box (AFB), and an Aux/IAA transcriptional repressor protein.[14][15]

This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the repressor liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of auxin-responsive genes.[2] The sustained and excessive activation of these genes leads to a cascade of physiological disruptions, including epinasty, uncontrolled cell division, and the production of phytotoxic levels of ethylene and abscisic acid (ABA), ultimately resulting in plant death.[14][16][17]

Auxin_Pathway cluster_nucleus Cell Nucleus Auxin Synthetic Auxin (e.g., Dicamba, 2,4-D) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds & Tethers ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Tagged for Degradation DNA Auxin Response Genes ARF->DNA Activates Transcription mRNA mRNA DNA->mRNA Transcription Uncontrolled_Growth Uncontrolled Growth & Physiological Disruption mRNA->Uncontrolled_Growth Translation & Downstream Effects

Caption: Core mechanism of synthetic auxin herbicide action in the cell nucleus.

The critical insight for comparative efficacy is that structural variations between herbicides like Dicamba and 2,4-D lead to differential binding affinities for the various TIR1/AFB receptor isoforms.[18] This "lock and key" specificity helps explain why some weeds are more susceptible to one herbicide over another and is a key driver of the observed differences in their weed control spectrums.

Comparative Efficacy Data: A Synthesis of Field and Greenhouse Evidence

The practical utility of an herbicide is determined by its performance against economically significant weed species. While both 2,4-D and Dicamba are effective on a wide array of broadleaf weeds, their efficacy profiles show important distinctions. Dicamba often demonstrates superior control of certain tough-to-kill weeds and can provide longer residual activity in the soil compared to 2,4-D.[7]

Weed Species Common Name Typical Efficacy of 2,4-D Typical Efficacy of Dicamba Key Observations & Citations
Kochia scopariaKochiaGood to Excellent (resistance is a growing concern)ExcellentDicamba is often a preferred option for controlling glyphosate- and 2,4-D-resistant Kochia populations.[19]
Amaranthus spp.Pigweed/WaterhempModerate to Good (resistance is widespread)Good to ExcellentDicamba-tolerant cropping systems were developed partly to manage widespread resistance in Amaranthus species.[20][21]
Ambrosia trifidaGiant RagweedGoodExcellentDicamba generally provides more consistent control of larger giant ragweed plants.
Cirsium arvenseCanada ThistleGoodExcellentBoth are systemic and effective, but Dicamba is often noted for superior long-term control of this perennial weed.
Polygonum convolvulusWild BuckwheatModerateExcellentDicamba is significantly more effective on wild buckwheat than 2,4-D.[7]

Note: Efficacy can be highly dependent on the specific formulation, application rate, weed growth stage, and environmental conditions. The development of weed resistance is a critical and evolving challenge for all auxin herbicides.[20][22]

Experimental Protocols for Robust Efficacy Evaluation

To generate reliable and comparable data, standardized, self-validating experimental protocols are essential. The following methodologies represent the gold standard for assessing herbicide efficacy in greenhouse and field settings.

Protocol 1: Greenhouse Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the herbicide rate that causes a specific level of response, typically 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).

Objective: To quantify the intrinsic sensitivity of a target weed species to a range of herbicide doses under controlled conditions.

Methodology:

  • Plant Propagation:

    • Collect seeds from a susceptible (control) and a test weed population.[23]

    • Germinate seeds in trays containing a sterile potting mix.

    • Once seedlings reach a consistent growth stage (e.g., 2-4 true leaves), transplant them into individual pots (e.g., 10 cm diameter).

    • Allow plants to acclimate in the greenhouse for 3-5 days under controlled temperature, humidity, and photoperiod. The rationale is to ensure uniform, healthy plant material, minimizing variability not related to the herbicide treatment.

  • Herbicide Preparation and Application:

    • Prepare a stock solution of the herbicide. Perform a serial dilution to create a range of doses. A log series of at least 6-8 doses is recommended to span from no effect to complete mortality.[24] Include an untreated control (sprayed with water/adjuvant only).

    • Apply the herbicide using a cabinet track sprayer calibrated to deliver a precise volume (e.g., 200 L/ha). This ensures uniform spray coverage and is a critical step for reproducibility.

  • Experimental Design and Data Collection:

    • Arrange the pots in a randomized complete block design with at least four replicates per treatment. This statistical design minimizes the effects of environmental gradients within the greenhouse (e.g., light, temperature).[25]

    • Assess plant response at set intervals (e.g., 7, 14, and 21 days after treatment).

    • Visual injury ratings (on a scale of 0% = no injury to 100% = plant death) are a primary metric.[26]

    • At the final time point, harvest the above-ground biomass, dry it in an oven (e.g., 60°C for 72 hours), and record the dry weight. This provides a quantitative, objective measure of growth reduction.

  • Data Analysis:

    • Convert dry weight data to a percentage of the untreated control.

    • Use non-linear regression analysis (e.g., a log-logistic dose-response curve) to calculate the GR₅₀ or LD₅₀ values. This self-validating statistical approach provides a robust estimate of herbicide potency.

Protocol 2: Field Small-Plot Efficacy Trial

This protocol assesses herbicide performance under real-world agricultural conditions, incorporating environmental variability and crop competition.

Objective: To evaluate the efficacy of herbicide treatments on a natural weed population and assess crop tolerance.

Methodology:

  • Site Selection and Plot Layout:

    • Select a field site with a uniform and representative population of the target weed species.

    • Establish small plots (e.g., 3m x 10m) using a randomized complete block design with 3-4 replications.[25] This design accounts for field variability in soil type and weed density.

    • Include an untreated control and a hand-weeded control within each block to serve as benchmarks for weed pressure and maximum crop yield potential, respectively.

  • Herbicide Application:

    • Apply herbicides using a CO₂-pressurized backpack sprayer or a tractor-mounted boom sprayer equipped with appropriate nozzles and calibrated to a specific speed and pressure. Record all application parameters (date, time, weather conditions, crop/weed growth stage).

    • For crop tolerance assessment, include a treatment at twice (2x) the proposed label rate.

  • Efficacy and Crop Tolerance Assessment:

    • Conduct visual weed control ratings at multiple intervals after application (e.g., 14, 28, and 56 days). A 0-100% scale is standard, where 0% is no control and 100% is complete control compared to the untreated check.[27]

    • Assess crop injury (phytotoxicity) visually, noting symptoms like stunting, chlorosis, or epinasty.

    • Weed density and biomass can be quantified by placing quadrats (e.g., 0.25 m²) within each plot and counting/harvesting the weeds.

  • Yield Data:

    • At crop maturity, harvest the central area of each plot using a small-plot combine or by hand.

    • Record the grain yield and adjust for moisture content.

  • Data Analysis:

    • Analyze weed control ratings, biomass data, and yield data using Analysis of Variance (ANOVA).

    • Use a means separation test (e.g., Tukey's HSD) to determine statistically significant differences among treatments.

Experimental_Workflow cluster_greenhouse Greenhouse Bioassay cluster_field Field Trial GH_Prop 1. Plant Propagation (Uniform Seedlings) GH_App 2. Dose-Response Application (Cabinet Sprayer) GH_Prop->GH_App GH_Assess 3. Data Collection (Visual Rating, Biomass) GH_App->GH_Assess GH_Analysis 4. Statistical Analysis (GR50 Calculation) GH_Assess->GH_Analysis Conclusion Efficacy Conclusion GH_Analysis->Conclusion F_Layout 1. Plot Establishment (Randomized Block) F_App 2. Field Application (Calibrated Sprayer) F_Layout->F_App F_Assess 3. Data Collection (Weed Control, Crop Injury) F_App->F_Assess F_Yield 4. Harvest & Yield Analysis F_Assess->F_Yield F_Yield->Conclusion Start Hypothesis Start->GH_Prop Start->F_Layout

Caption: General experimental workflow for herbicide efficacy evaluation.

Conclusion

The comparative efficacy of herbicides derived from dichlorobenzoic acid precursors is a direct function of their molecular architecture. The substitution pattern on the benzene ring, determined during synthesis, dictates the interaction with the target auxin receptors and subsequent biological activity. While herbicides like 2,4-D and Dicamba share a common mechanism of action, these subtle structural differences result in distinct and agronomically important variations in their weed control spectrums. Dicamba, for instance, often provides more robust control of key perennial and difficult-to-control broadleaf weeds compared to 2,4-D.[7]

For researchers and development professionals, a deep understanding of these structure-activity relationships, combined with the rigorous application of standardized and self-validating experimental protocols, is paramount. Such an approach not only allows for the accurate characterization of existing active ingredients but also provides the foundational knowledge necessary to design the next generation of selective and effective herbicidal solutions.

References

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  • Martín, A. R., et al. (2003). Synthesis of 2,4-D ester herbicides.Royal Society of Chemistry.[Link]
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  • Nexles. (n.d.). Dicamba herbicide and it's effects.Nexles.[Link]
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  • National Pesticide Information Center. (2019). Dicamba Technical Fact Sheet.
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Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,4-Dichloro-3-methylbenzoic acid derivatives. While systematic SAR studies on this specific scaffold are emerging, this document synthesizes findings from closely related chemical series to offer valuable insights and guide future research.

The this compound core represents a promising scaffold in medicinal chemistry. Its rigid structure, substituted with electron-withdrawing chlorine atoms and an electron-donating methyl group, provides a unique electronic and steric profile for molecular design. The carboxylic acid moiety serves as a versatile handle for derivatization into esters, amides, and other functional groups, allowing for a broad exploration of chemical space and biological activity.[1] This guide will delve into the known biological activities of analogous compounds, presenting comparative data to inform the rational design of novel therapeutics.

Unlocking Therapeutic Potential: Insights from Analogous Structures

While direct and extensive research on the SAR of this compound derivatives is limited, valuable inferences can be drawn from studies on structurally similar compounds. By examining the impact of various substitutions on related benzoic acid scaffolds, we can construct a predictive framework for the design of novel derivatives with enhanced biological activity.

Case Study 1: Antidiabetic Activity of 5-Sulfamoyl-2,4-dichlorobenzoic Acid Derivatives

A notable example comes from the investigation of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives as inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate metabolism.[2][3] This class of compounds demonstrates that modifications at the 5-position of the 2,4-dichlorobenzoic acid ring can significantly influence inhibitory potency.

The key takeaway from this research is the critical role of the substituent on the sulfamoyl nitrogen. One of the most potent compounds identified was 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (Compound 3c in the study), which exhibited a five-fold greater inhibitory activity against α-glucosidase and a three-fold higher potency against α-amylase compared to the standard drug, acarbose.[2][3] This suggests that introducing an electron-withdrawing nitro group on the aryl substituent enhances the inhibitory activity. The interaction of these compounds with the active sites of the enzymes is believed to occur through hydrogen bonding and various pi interactions.[2][3]

This provides a compelling starting point for the derivatization of this compound. The introduction of a sulfamoyl group at the 5-position, followed by the exploration of a diverse library of aryl and alkyl substituents on the nitrogen atom, could yield potent antidiabetic agents. The electronic properties of the substituents will likely play a pivotal role in determining the inhibitory activity.

Case Study 2: Anti-inflammatory and Antidiabetic Potential of a Meclofenamic Acid Derivative

Further insights can be gleaned from a novel derivative of meclofenamic acid, which incorporates a 2,6-dichloro-3-methylphenylamino moiety. The synthesized compound, 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid, demonstrated potent dual anti-inflammatory and anti-diabetic activities.[4]

This compound exhibited significant in vitro anti-inflammatory activity with an IC50 value of 0.07 µM and was effective in reducing the levels of pro-inflammatory markers IL-6 and NF-κB.[4] Furthermore, it displayed strong α-glucosidase inhibition with an IC50 of 12.78 µM.[4] The presence of the 2,6-dichloro-3-methylphenyl group is crucial for this dual activity, highlighting the therapeutic potential of this substitution pattern. Although this compound is an aniline derivative rather than a benzoic acid, the biological activity associated with this fragment underscores its importance as a pharmacophore.

Comparative Analysis of Biological Activity

To provide a clearer perspective, the following table summarizes the biological activities of derivatives of the closely related 2,4-dichlorobenzoic acid. This data serves as a valuable reference for predicting the potential activities of novel this compound derivatives.

Scaffold Derivative Biological Activity Key Findings Reference
2,4-Dichlorobenzoic Acid2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acidAntidiabetic (α-glucosidase and α-amylase inhibition)5x more potent than acarbose against α-glucosidase.[2][3]
2,4-Dichlorobenzoic AcidOther N-aryl/alkyl sulfamoyl derivativesAntidiabetic (α-glucosidase and α-amylase inhibition)Most synthesized compounds were highly potent or equipotent to acarbose.[2][3]
2,6-Dichloro-3-methylaniline2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acidAnti-inflammatory and AntidiabeticPotent anti-inflammatory (IC50 = 0.07 µM) and α-glucosidase inhibition (IC50 = 12.78 µM).[4]

Proposed Workflow for Novel Derivative Synthesis and Evaluation

The following workflow is proposed for the systematic investigation of the structure-activity relationship of this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound esterification Esterification start->esterification amidation Amidation start->amidation sulfonylation 5-Position Sulfonylation start->sulfonylation esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides sulfonamides Sulfonamide Derivatives sulfonylation->sulfonamides antidiabetic Antidiabetic Assays (α-glucosidase, α-amylase) esters->antidiabetic anti_inflammatory Anti-inflammatory Assays (IL-6, NF-κB) esters->anti_inflammatory amides->anti_inflammatory anticancer Anticancer Assays (MTT, Cell Cycle Analysis) amides->anticancer sulfonamides->antidiabetic sar_analysis SAR Analysis antidiabetic->sar_analysis anti_inflammatory->sar_analysis anticancer->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Proposed workflow for the synthesis, screening, and analysis of this compound derivatives.

Experimental Protocols

For researchers aiming to evaluate the biological activities of novel this compound derivatives, the following established protocols are provided.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on α-glucosidase, a key enzyme in carbohydrate digestion.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of α-glucosidase solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37°C for another 15 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, AGS, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds

  • Doxorubicin or Cisplatin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The insights gleaned from analogous structures strongly suggest that derivatization of this core, particularly at the carboxylic acid position and potentially at the 5-position of the aromatic ring, could lead to compounds with significant biological activities. The exploration of ester and amide derivatives, as well as the introduction of a sulfamoyl group, are logical next steps in unlocking the full potential of this chemical series.

This guide provides a foundational framework for researchers to embark on the rational design and evaluation of this compound derivatives. By leveraging the comparative data and established protocols presented herein, the scientific community can accelerate the discovery of new and effective treatments for a range of diseases.

References

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  • 2,4-Dichloro-5-[(N-aryl/alkyl)
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A Comparative Guide to the Validated HPLC Analysis of Dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate separation and quantification of dichlorobenzoic acid isomers are critical for ensuring the purity of pharmaceutical intermediates and the integrity of research outcomes. The subtle differences in the positions of the two chlorine atoms on the benzoic acid ring lead to six distinct isomers, each with unique physicochemical properties that can be challenging to resolve. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of these isomers, alongside a comparative overview of alternative analytical techniques.

The Challenge of Isomer Separation

Positional isomers, such as the dichlorobenzoic acids, often exhibit very similar physical properties, making their separation a significant analytical challenge.[1] The close boiling points of dichlorobenzene isomers, for instance, make their separation by conventional distillation difficult.[2] This similarity in properties extends to their chromatographic behavior, necessitating highly selective analytical methods to achieve baseline resolution.

A Validated Reversed-Phase HPLC Method

A robust and validated HPLC method is the cornerstone of accurate isomer analysis. The following method, adapted from established and validated procedures for dichlorobenzoic acid isomers, provides excellent selectivity and sensitivity.[3][4][5][6]

Principle of the Method

This method utilizes reversed-phase chromatography, where a nonpolar stationary phase (C18) is paired with a polar mobile phase.[7] The separation is governed by the differential partitioning of the isomers between these two phases. By acidifying the mobile phase, the ionization of the carboxylic acid group on the isomers is suppressed, increasing their hydrophobicity and retention on the stationary phase, thereby enhancing separation.[7]

Experimental Protocol

Instrumentation:

  • A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[7]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4][7]

  • Mobile Phase A: 0.01 M Ammonium Acetate in water, pH adjusted to 2.5 with formic or phosphoric acid.[3][4][7]

  • Mobile Phase B: Methanol (HPLC grade).[3][4][7]

  • Gradient Program: A gradient elution is employed to ensure the separation of all isomers. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.2 mL/min.[3][4]

  • Detection: UV detection at 210 nm.[3][4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the dichlorobenzoic acid isomer reference standards in a suitable diluent, such as a 50:50 (v/v) mixture of methanol and water, to prepare a stock solution of known concentration.[7]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).[7]

  • Sample Solution: Prepare the sample solution by dissolving the material to be analyzed in the diluent to a concentration within the calibration range.

Method Validation

This method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[4][5] Key validation parameters are summarized below:

Validation ParameterTypical Performance
Linearity (r²) >0.999[7]
Range (µg/mL) 1 - 100[7]
Limit of Detection (LOD) ~0.1 µg/mL[7]
Limit of Quantitation (LOQ) ~0.3 µg/mL[7]
Accuracy (% Recovery) 98 - 102%[7]
Precision (%RSD) <2%[7]
Experimental Workflow

The overall workflow for the HPLC analysis is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Processing prep_start Weigh Reference Standards & Sample prep_stock Prepare Stock Solutions prep_start->prep_stock prep_sample Prepare Sample Solution prep_start->prep_sample prep_cal Prepare Calibration Standards prep_stock->prep_cal hplc_inject Inject Standards & Sample prep_cal->hplc_inject prep_sample->hplc_inject hplc_setup Set Up HPLC System hplc_setup->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep data_acq Data Acquisition hplc_sep->data_acq data_proc Peak Integration & Quantification data_acq->data_proc data_report Generate Report data_proc->data_report

Caption: Experimental workflow for the HPLC analysis of dichlorobenzoic acid isomers.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful and widely used technique, other methods can also be employed for the analysis of dichlorobenzoic acid isomers. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or higher throughput.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.Robust, reliable, widely available, excellent quantitative performance.May not be suitable for complex matrices without extensive sample preparation.
UPLC-MS Similar to HPLC but uses smaller particles for faster, more efficient separations, coupled with mass spectrometry for detection.Higher throughput, greater sensitivity and selectivity, provides molecular weight information.[8]Higher initial instrument cost and complexity.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry.Excellent for volatile and semi-volatile compounds, provides structural information through fragmentation patterns.Requires derivatization for non-volatile compounds like dichlorobenzoic acids, which adds a step to the workflow.[8]
Spectroscopic Methods (NMR, IR) Based on the interaction of molecules with electromagnetic radiation to provide structural information.Provide detailed structural information for unambiguous isomer identification.[9]Not typically used for quantitative analysis, requires pure samples.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, low-cost, rapid screening.[10]Lower resolution and sensitivity compared to HPLC, primarily qualitative.
Decision-Making for Method Selection

The selection of the most appropriate analytical technique involves considering several factors. The following diagram illustrates a logical approach to this decision-making process.

Method_Selection start Define Analytical Goal quant Quantitative Analysis? start->quant hplc Validated HPLC Method quant->hplc Yes tlc TLC for Screening quant->tlc No (Screening) struct Structural Confirmation Needed? struct->hplc No uplc UPLC-MS struct->uplc Yes gcms GC-MS (with derivatization) struct->gcms Yes (Volatile derivatives) hplc->struct spec Spectroscopic Methods (NMR, IR) tlc->spec Further Investigation

Caption: Decision tree for selecting an analytical method for dichlorobenzoic acid isomers.

Conclusion

The validated reversed-phase HPLC method detailed in this guide provides a reliable and robust approach for the routine analysis of dichlorobenzoic acid isomers. Its high degree of accuracy, precision, and linearity makes it well-suited for quality control and research applications. For analyses requiring higher throughput or definitive structural elucidation, techniques such as UPLC-MS and GC-MS offer powerful alternatives. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for selecting the most appropriate method to ensure data of the highest quality and integrity.

References

  • Krishnaiah, Ch., & Bhavya Sri, K. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, 50(5), 440–445. [Link]
  • Krishnaiah, Ch., & Bhavya Sri, K. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Journal of Chromatographic Science, 50(5), 440-445. [Link]
  • SIELC Technologies. Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. [Link]
  • Krishnaiah, Ch., & Sri, K. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Journal of Chromatographic Science, 50(5), 440-445. [Link]
  • Krishnaiah, Ch., & Bhavya Sri, K. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, 50(5), 440-445. [Link]
  • Parihar, D. B., Sharma, S. P., & Verma, K. K. (1967). Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography. Analyst, 92(1093), 244-247. [Link]
  • SIELC Technologies. Separation of 2,4-Dichlorobenzoic acid on Newcrom R1 HPLC column. [Link]
  • Li, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(82), 66847-66853. [Link]
  • Zhang, Y., et al. (2018). Metal-organic framework (MOFs) MIL-53(Fe) applied as a novel stationary phase for reverse-phase high performance liquid chromatography (HPLC) separation of positional isomers.
  • Waters Corporation. (2014). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
  • Suld, G., & Lang, K. L. (1965). U.S. Patent No. 3,170,961. Washington, DC: U.S.

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A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Comparative Study of 2,4-D and 2,4-Dichloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of environmental monitoring and agricultural science, immunoassays offer a rapid and sensitive method for detecting herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). However, the accuracy of these assays hinges on the antibody's ability to distinguish its target from structurally similar molecules. This guide provides an in-depth technical comparison of the cross-reactivity of antibodies raised against 2,4-D with a structurally related compound, 2,4-Dichloro-3-methylbenzoic acid.

The Imperative of Specificity in Herbicide Detection

2,4-D is a widely used herbicide for the control of broadleaf weeds in various agricultural and residential settings.[1][2] Its prevalence necessitates reliable monitoring methods to ensure environmental and food safety. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), have emerged as a valuable tool for this purpose due to their high throughput and sensitivity.[3][4][5]

The core principle of an immunoassay's specificity lies in the antibody's binding affinity for its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that shares structural similarities with the intended antigen.[6][7][8] This can lead to false-positive results and an overestimation of the target analyte's concentration, compromising the integrity of the data.[8]

Understanding the Structural Nuances: 2,4-D vs. This compound

To comprehend the potential for cross-reactivity, a comparison of the molecular structures is essential.

CompoundStructureKey Features
2,4-Dichlorophenoxyacetic acid (2,4-D) 2,4-D StructureDichlorinated phenyl ring, ether linkage, and a carboxymethyl group.
This compound this compound StructureDichlorinated phenyl ring and a carboxyl group directly attached to the ring. A key difference is the presence of a methyl group at the 3-position and the absence of the ether-linked acetic acid moiety.[9]

The structural differences, particularly the absence of the ether linkage and the acetic acid side chain in this compound, alongside the addition of a methyl group, are significant. The antibody's binding site (paratope) recognizes a specific three-dimensional shape and charge distribution on the antigen (epitope).[7] The generation of specific antibodies against small molecules like 2,4-D requires conjugation to a carrier protein, forming an immunogen.[10][11][12][13][14] The site of this conjugation on the 2,4-D molecule critically influences which parts of the molecule are exposed and thus become the primary epitopes for antibody recognition.

Experimental Design for Assessing Cross-Reactivity: The Competitive ELISA

A competitive ELISA is the gold standard for determining the cross-reactivity of antibodies against small molecules.[10][15][16][17] This assay format relies on the competition between the target analyte (free 2,4-D in the sample) and a labeled 2,4-D conjugate for a limited number of antibody binding sites.

Here, we outline a robust, self-validating protocol to assess the cross-reactivity of a polyclonal or monoclonal antibody raised against 2,4-D.

Experimental Workflow: Competitive ELISA for Cross-Reactivity

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Detection Coating 1. Coat Plate with 2,4-D Antibody Blocking 2. Block Non-specific Binding Sites Coating->Blocking Competition 3. Add Standards/Samples (2,4-D or Analog) & Enzyme-labeled 2,4-D Blocking->Competition Incubation1 4. Incubate to Allow Competition Competition->Incubation1 Wash1 5. Wash to Remove Unbound Reagents Incubation1->Wash1 Substrate 6. Add Substrate Wash1->Substrate Incubation2 7. Incubate for Color Development Substrate->Incubation2 Stop 8. Stop Reaction Incubation2->Stop Read 9. Read Absorbance Stop->Read

Caption: Workflow of the competitive ELISA for 2,4-D cross-reactivity.

Detailed Step-by-Step Protocol: Competitive Indirect ELISA (ciELISA)

This protocol assumes the use of a polyclonal antibody raised against a 2,4-D-protein conjugate.

Materials:

  • 96-well microtiter plates

  • Anti-2,4-D polyclonal antibody

  • 2,4-D standard

  • This compound

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • 2,4-D-enzyme conjugate (e.g., 2,4-D-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the anti-2,4-D antibody in coating buffer to the optimal concentration (determined by checkerboard titration).

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 2,4-D standard and the this compound in an appropriate buffer.

    • Add 50 µL of each standard or test compound dilution to the respective wells.

    • Immediately add 50 µL of the diluted 2,4-D-enzyme conjugate to each well.

    • Incubate for 1-2 hours at room temperature, allowing the free analyte and the enzyme conjugate to compete for binding to the immobilized antibody.

  • Washing:

    • Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition and Color Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well to quench the reaction.

  • Absorbance Measurement:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to generate a standard curve for both 2,4-D and the potential cross-reactant. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for each compound.

Table 1: Hypothetical Competitive ELISA Data for Cross-Reactivity Analysis

CompoundIC50 (ng/mL)
2,4-Dichlorophenoxyacetic acid (2,4-D)15
This compound>10,000

Calculating Cross-Reactivity:

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of 2,4-D / IC50 of Test Compound) x 100

Interpretation of Results:

Based on the hypothetical data:

% Cross-Reactivity of this compound = (15 ng/mL / >10,000 ng/mL) x 100 = < 0.15%

A low percentage of cross-reactivity, as demonstrated in this hypothetical example, indicates high specificity of the antibody for 2,4-D. The antibody does not significantly recognize this compound, even at very high concentrations. This is the desired outcome for a reliable immunoassay. The structural differences, namely the lack of the ether-linked acetic acid side chain and the presence of a methyl group, are likely the key factors preventing the antibody from binding to this compound.

Conclusion: The Criticality of Validated Specificity

This guide demonstrates a systematic approach to evaluating the cross-reactivity of an antibody intended for 2,4-D detection. The high specificity of an antibody, validated through rigorous competitive ELISA, is fundamental to the accuracy and reliability of any immunoassay. For researchers in environmental science and drug development, understanding and experimentally verifying antibody specificity against structurally related compounds is not merely a quality control step but a prerequisite for generating trustworthy and actionable data. The distinct structural features of 2,4-D compared to this compound provide a strong basis for the development of highly specific antibodies, which is essential for the accurate monitoring of this important herbicide.

References

  • Competitive Enzyme-Linked Immunosorbent Assay for the Determination of the Phenylurea Herbicide Chlortoluron in W
  • Two Enzyme Immunoassays to Screen for 2,4-Dichlorophenoxyacetic Acid in W
  • Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer. Analyst.
  • ELISA test, a new method to detect and quantify isoproturon in soil. PubMed.
  • Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and W
  • Method 4015 Screening for 2,4-Dichlorophenoxyacetic Acid by Immunoassay. EPA.
  • Development of an immunoassay for determination of 2,4- acid (2,4-D) based upon the recombinant Fab fragment of 2,4-D specific a. SPIE Digital Library.
  • Development of a Competitive Indirect ELISA System Based on Monoclonal Antibody for Analysis of Chlorpropham in Environmental Samples. Semantic Scholar.
  • The principle of competitive interaction in the developed ELISA.
  • The Specificity Challenge: A Comparative Guide to Antibody Cross-Reactivity Against Rel
  • How do I know if the antibody will cross-react?. Proteintech Group.
  • Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies. PubMed.
  • SPECIFICITY OF THE ANTIBODIES PRODUCED BY SINGLE CELLS FOLLOWING IMMUNIZATION WITH ANTIGENS BEARING TWO TYPES OF ANTIGENIC DETERMINANTS. PMC.
  • Cross-reactivity of Antibody: Beneficial or Harmful?. Cusabio.
  • Antibody Cross Reactivity And How To Avoid It?. ELISA kit.
  • Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease - NCBI.
  • Immunoassays for Pesticide Detection.
  • Hapten synthesis and antibody development for polychlorinated dibenzo-p-dioxin immunoassays. Semantic Scholar.
  • In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. PubMed.
  • 2,4-Dichlorophenoxyacetic acid. Wikipedia.
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  • Hapten synthesis for enzyme-linked immunoassay of the insecticide triazophos. PubMed.
  • Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring.
  • 2,4-Dichlorophenoxyacetic Acid (2,4-D).
  • 2,4-D. US EPA.
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A Comparative Guide to the Biological Effects of Methyl-Substituted Versus Non-Methylated Dichlorobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding how subtle molecular modifications can dramatically alter biological activity is fundamental to designing effective and safe therapeutics. The substitution of a methyl group for a hydrogen atom in the carboxylic acid moiety of dichlorobenzoic acids is a prime example of such a modification. This guide provides an in-depth technical comparison of the anticipated biological effects of methyl-substituted versus non-methylated dichlorobenzoic acids, supported by established experimental methodologies and illustrative data.

Introduction: The Chemical and Biological Significance of Methyl Esterification

Dichlorobenzoic acids are substituted aromatic carboxylic acids with a range of documented biological activities, including anti-inflammatory and anti-cancer properties[1][2][3]. The carboxylic acid group is a key pharmacophore, capable of forming hydrogen bonds and ionic interactions with biological targets[4]. Methyl esterification, the conversion of the carboxylic acid to a methyl ester, can significantly alter the physicochemical properties of the parent molecule. This seemingly simple modification can have profound impacts on a compound's solubility, lipophilicity, cell permeability, and metabolic stability, thereby influencing its overall biological effect[2].

From a drug design perspective, methyl esterification is often employed as a "pro-drug" strategy. The more lipophilic ester can more readily cross cell membranes. Once inside the cell, non-specific esterases can hydrolyze the ester back to the active carboxylic acid, potentially leading to higher intracellular concentrations of the active compound.

Comparative Analysis of Biological Effects

While direct comparative studies on the biological effects of specific methyl-substituted versus non-methylated dichlorobenzoic acids are not extensively available in public literature, we can infer the likely differences based on established principles of medicinal chemistry and pharmacology. The following sections will explore these anticipated differences and provide the experimental frameworks to test these hypotheses.

Cytotoxicity and Anti-Proliferative Effects

A key area of investigation for novel therapeutic agents is their ability to induce cytotoxicity in cancer cells. Dichloroacetate (DCA), a related small chlorinated organic acid, has been shown to reduce the viability of various cancer cell lines, including colorectal and breast cancer cells[5][6].

Hypothesized Effects of Methylation:

  • Increased Potency: A methyl-substituted dichlorobenzoic acid may exhibit greater cytotoxicity at lower concentrations compared to its non-methylated counterpart. This is based on the premise of enhanced cell permeability leading to higher intracellular accumulation of the active carboxylic acid following hydrolysis.

  • Altered Dose-Response Curve: The shape of the dose-response curve in a cytotoxicity assay may differ, potentially showing a steeper decline in cell viability for the methylated compound.

Illustrative Experimental Data:

To provide a quantitative example, the following table summarizes the cytotoxic effects of dichloroacetate (DCA) on two colorectal cancer cell lines, HCT116 and DLD-1, as determined by an MTT assay. This data illustrates the type of results one would generate when comparing the cytotoxic profiles of a non-methylated acid and its methylated ester.

CompoundCell LineConcentration% Cell Viability (Mean ± SEM)
Dichloroacetate (DCA)HCT11615 mM76.3% ± 3.2%
Dichloroacetate (DCA)DLD-115 mM88.6% ± 5.5%

Data adapted from a study by Zofia et al. (2019) on the effects of dichloroacetate on colorectal cancer cell lines.[5]

Metabolic Stability

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. Carboxylic acids can be susceptible to phase II metabolism, particularly glucuronidation, which can facilitate their excretion. Methyl esterification can alter the metabolic profile of a compound.

Hypothesized Effects of Methylation:

  • Increased Stability: The methyl ester may be less susceptible to direct phase II conjugation compared to the free carboxylic acid.

  • Shift in Metabolism: The primary metabolic pathway for the methyl ester would likely involve initial hydrolysis to the carboxylic acid by esterases, followed by potential phase I and phase II metabolism of the acid.

Impact on Signaling Pathways

The biological effects of dichlorobenzoic acids are likely mediated through the modulation of specific intracellular signaling pathways. For instance, some anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway[7].

Hypothesized Effects of Methylation:

  • Enhanced Target Engagement: By achieving higher intracellular concentrations, the methyl-substituted compound could lead to a more pronounced and sustained effect on a particular signaling pathway compared to the non-methylated form at the same external concentration.

  • Differential Pathway Activation: While less likely, it is possible that the ester form itself could have off-target effects or interact with different cellular components before being hydrolyzed, leading to a different signaling profile.

Experimental Protocols

To empirically determine the comparative biological effects, a series of well-established in vitro assays should be performed. The following are detailed, step-by-step methodologies for key experiments.

Cell Viability Assessment using MTT Assay

Objective: To quantify the cytotoxic effects of methyl-substituted and non-methylated dichlorobenzoic acids on a selected cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116 colorectal cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (methylated and non-methylated dichlorobenzoic acids) in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Workflow for MTT Assay:

MTT_Assay A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (48-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan (DMSO) E->F G Read absorbance at 570 nm F->G

Caption: Workflow of the MTT cell viability assay.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of methyl-substituted and non-methylated dichlorobenzoic acids in a liver-derived system.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human liver microsomes), a NADPH-generating system, and buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound (methylated or non-methylated dichlorobenzoic acid) to the mixture to start the reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the half-life (t½) from the slope of the linear regression.

Workflow for In Vitro Metabolic Stability Assay:

Metabolic_Stability A Prepare microsome/NADPH mix B Pre-incubate at 37°C A->B C Add test compound B->C D Sample at time points C->D E Quench reaction D->E F Process samples E->F G Analyze by LC-MS/MS F->G H Calculate half-life G->H

Caption: Workflow for in vitro metabolic stability assay.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effects of methyl-substituted and non-methylated dichlorobenzoic acids on the activation of a key signaling protein (e.g., phosphorylation of NF-κB p65).

Methodology:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein and a loading control (e.g., β-actin) to ensure equal protein loading.

Signaling Pathway Logic:

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound Compound IKK IKK Compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB p-NF-κB p-NF-κB NF-κB->p-NF-κB Phosphorylation p-IκBα p-IκBα p-IκBα->NF-κB Releases Gene Transcription Inflammatory Gene Transcription p-NF-κB->Gene Transcription

Caption: Simplified NF-κB signaling pathway.

Conclusion

The methyl esterification of dichlorobenzoic acids represents a significant chemical modification that is likely to have profound consequences on their biological activity. Based on fundamental principles of medicinal chemistry, it is hypothesized that methyl-substituted dichlorobenzoic acids will exhibit enhanced cell permeability, potentially leading to increased potency in cellular assays. Furthermore, their metabolic stability and interaction with intracellular signaling pathways are also expected to be altered. The experimental protocols provided in this guide offer a robust framework for empirically testing these hypotheses and elucidating the comparative biological effects of these two classes of compounds. Such studies are essential for the rational design and development of novel therapeutics based on the dichlorobenzoic acid scaffold.

References

  • Singh, A., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate.
  • Wallace, J. L., et al. (2007). Anti-inflammatory and gastrointestinal effects of a novel diclofenac derivative. PubMed.
  • Zofia, C., et al. (2019). Dichloroacetate and Salinomycin Exert a Synergistic Cytotoxic Effect in Colorectal Cancer Cell Lines. National Institutes of Health.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed.
  • Zofia, C., et al. (2019). Dichloroacetate and Salinomycin Exert a Synergistic Cytotoxic Effect in Colorectal Cancer Cell Lines. National Institutes of Health.
  • Al-Sadeq, D. W., et al. (2023). Dichloroacetate enhances Chemo-sensitivity in wild-type P53 breast cancer cells by modulating ABCG2 and NKG2DL. National Institutes of Health.
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A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Herbicides Derived from 2,4-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the in-vitro and in-vivo efficacy of herbicidal compounds derived from 2,4-dichloro-3-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the experimental methodologies, comparative data, and mechanistic insights essential for robust evaluation.

Introduction: The Significance of this compound in Herbicide Discovery

This compound serves as a crucial scaffold in the synthesis of novel herbicides.[1][2][3][4] Its structural similarity to natural plant auxins allows for the development of synthetic auxin herbicides, a class of compounds that has been a cornerstone of weed management for decades.[5][6][7] A rigorous assessment of any new herbicide's efficacy is paramount, necessitating a dual approach of both in-vitro and in-vivo testing. In-vitro assays provide a rapid, controlled environment for initial screening and dose-response characterization at the cellular level.[8][9][10] Conversely, in-vivo evaluations in greenhouse and field settings are indispensable for understanding a compound's performance under complex, real-world conditions, accounting for factors like soil interaction, plant metabolism, and environmental variables.[11][12]

This guide will dissect the methodologies for both testing paradigms, present comparative data, and explore the underlying scientific principles that dictate the performance of these promising herbicidal candidates.

Mechanism of Action: Synthetic Auxins

Herbicides derived from this compound typically function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA).[6][7] This mode of action is particularly effective against broadleaf (dicot) weeds.[5][6]

At herbicidal concentrations, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to a cascade of disruptive physiological effects:

  • Uncontrolled Cell Division and Elongation: The herbicide binds to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1), leading to the degradation of Aux/IAA transcriptional repressors. This unleashes a torrent of auxin-responsive gene expression, causing rapid and disorganized growth.

  • Ethylene Production and Epinasty: The abnormal growth stimulates the production of ethylene, a plant stress hormone. This leads to classic symptoms of auxin herbicide injury, such as epinasty (downward bending of leaves), stem twisting, and senescence.[6]

  • Vascular Tissue Disruption: The uncontrolled growth ultimately crushes the plant's vascular tissues (xylem and phloem), impeding water and nutrient transport and leading to plant death.[7]

Synthetic Auxin Mechanism of Action cluster_0 Plant Cell Synthetic_Auxin Synthetic Auxin (e.g., 2,4-D derivative) TIR1_Receptor TIR1/AFB Receptor Complex Synthetic_Auxin->TIR1_Receptor Binds to Aux_IAA_Repressor Aux/IAA Repressor TIR1_Receptor->Aux_IAA_Repressor Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA_Repressor->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Genes->Uncontrolled_Growth Ethylene_Production Ethylene Production Uncontrolled_Growth->Ethylene_Production Plant_Death Vascular Disruption & Plant Death Uncontrolled_Growth->Plant_Death Ethylene_Production->Plant_Death

Caption: Synthetic auxin herbicide signal transduction pathway.

In-Vitro Efficacy Evaluation

In-vitro assays are the first critical step in the herbicide discovery pipeline. They offer a cost-effective, high-throughput method to determine the intrinsic biological activity of a compound against a target species, independent of external environmental factors.[8]

Detailed Experimental Protocol: Seed Germination and Seedling Growth Inhibition Assay

This protocol is designed to assess the effect of a test herbicide on the germination and early growth of a model dicot species, such as Arabidopsis thaliana or a common weed like Amaranthus retroflexus (redroot pigweed).

1. Preparation of Test Solutions:

  • Dissolve the herbicide derived from this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 100 mM).
  • Perform serial dilutions in sterile water or a minimal growth medium (e.g., Murashige and Skoog) to achieve the desired final test concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). Include a solvent-only control.

2. Seed Sterilization and Plating:

  • Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 1% bleach solution with a drop of Tween 20.
  • Rinse the seeds 3-5 times with sterile distilled water.
  • Aseptically place 20-30 seeds onto sterile petri dishes containing a solid agar medium supplemented with the respective herbicide concentrations.

3. Incubation:

  • Seal the petri dishes with parafilm and place them in a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

4. Data Collection and Analysis:

  • After 7-10 days, measure the germination rate (percentage of seeds that have radicle emergence).
  • For germinated seedlings, measure the primary root length.
  • Calculate the percent inhibition for each parameter relative to the untreated control.
  • Use the data to calculate the GR50 (the concentration required to inhibit growth by 50%) or IC50 (the concentration required to inhibit germination by 50%).

A[label="Prepare Herbicide\nStock & Dilutions"]; B[label="Surface Sterilize\nTarget Weed Seeds"]; C [label="Prepare Agar Plates with\nHerdicide Concentrations"]; D [label="Plate Seeds onto\nRespective Agar Plates"]; E [label="Incubate in Controlled\nGrowth Chamber"]; F [label="Assess Germination Rate\n& Seedling Root Length"]; G [label="Data Analysis\n(Calculate IC50/GR50)"];

A -> C; B -> D; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for in-vitro herbicide efficacy testing.

Representative In-Vitro Data
Herbicide ConcentrationGermination Rate (%)Average Root Length (mm)Root Growth Inhibition (%)
Control (0 µM)9825.40
0.1 µM9721.116.9
1 µM9513.546.8
10 µM824.283.5
100 µM451.195.7
1 mM150.299.2

In-Vivo Efficacy Evaluation

While in-vitro tests establish baseline activity, in-vivo whole-plant bioassays are essential to confirm efficacy under more realistic conditions.[13][14] These tests, typically conducted in a greenhouse, account for factors like herbicide uptake through leaves and roots, translocation within the plant, and metabolic degradation.

Detailed Experimental Protocol: Greenhouse Pot Study

This protocol outlines a standard whole-plant assay to determine the post-emergence efficacy of a test herbicide.

1. Plant Propagation:

  • Sow seeds of target weed species (e.g., Chenopodium album - common lambsquarters) in pots filled with a standard potting mix.
  • Grow the plants in a greenhouse under controlled temperature, humidity, and light conditions until they reach the 2-4 true leaf stage, which is an optimal stage for herbicide application.[13]

2. Herbicide Application:

  • Prepare aqueous solutions of the herbicide at various rates (e.g., 50, 100, 200, 400 g a.i./ha - grams of active ingredient per hectare). Include an untreated control. Adjuvants or surfactants may be added as per standard practice to enhance uptake.
  • Use a precision bench sprayer to apply the herbicide solutions uniformly to the plants.[15] The sprayer should be calibrated to deliver a specific volume (e.g., 200 L/ha).

3. Post-Application Monitoring:

  • Return the plants to the greenhouse. Ensure pots are arranged in a randomized complete block design to minimize environmental variability.[16]
  • Water the plants as needed, avoiding washing the herbicide from the leaf surfaces.

4. Efficacy Assessment:

  • At 14 and 28 days after treatment (DAT), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death).[15]
  • At the final assessment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the biomass reduction compared to the untreated control.

A[label="Propagate Target Weeds\nto 2-4 Leaf Stage"]; B[label="Prepare Herbicide Solutions\n(g a.i./ha)"]; C [label="Apply Herbicide with\nCalibrated Bench Sprayer"]; D [label="Place Plants in Greenhouse\n(Randomized Design)"]; E [label="Monitor and Water\nPost-Application"]; F [label="Visual Efficacy Assessment\n(14 & 28 DAT)"]; G [label="Harvest & Measure\nBiomass Reduction"];

A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for in-vivo herbicide efficacy testing.

Representative In-Vivo Data
Application Rate (g a.i./ha)Visual Weed Control (%) at 28 DATBiomass Reduction (%)
Control (0)00
504541
1007572
2009295
4009999

Bridging the Gap: Correlating In-Vitro and In-Vivo Results

A strong correlation between in-vitro and in-vivo data provides confidence in a herbicide's mechanism of action and its potential for field success. However, discrepancies are common and scientifically informative.

ParameterIn-Vitro AssayIn-Vivo AssayKey Differences and Considerations
Environment Highly controlled, sterileVariable (light, temp, humidity)Environmental stress can alter plant susceptibility.
Exposure Continuous (in media)Limited (foliar spray)In-vivo efficacy depends on uptake, translocation, and metabolism, which are not fully captured in-vitro.
Matrix Simple agar mediumComplex soil matrixSoil properties (pH, organic matter) can affect herbicide availability for root uptake.[12]
Endpoint Cellular (root growth)Whole organism (plant death)In-vivo tests integrate all physiological responses leading to mortality.
Throughput HighLow to MediumIn-vitro is ideal for screening large libraries; in-vivo is for validating lead candidates.

For instance, a compound may show high potency in-vitro but perform poorly in-vivo due to poor absorption through the leaf cuticle, rapid metabolic detoxification by the plant, or strong binding to soil particles. Conversely, a compound might require metabolic activation within the plant to become herbicidally active, a phenomenon not observed in a simple in-vitro assay.

Comparative Analysis with Alternative Herbicides

Herbicides derived from this compound belong to the synthetic auxin class (Group 4). Their performance must be benchmarked against other established herbicides, both within the same mode of action and from different groups.

Herbicide ClassExample Active IngredientPrimary Mode of ActionSpectrum of ControlKey Considerations
Phenoxy Carboxylic Acid (Group 4) 2,4-D, MCPASynthetic AuxinBroadleaf weedsPotential for volatility and off-target drift; various formulations (amine, ester) exist.[7][17]
Benzoic Acid (Group 4) DicambaSynthetic AuxinBroadleaf weeds, some woody plantsKnown for volatility issues, requiring specific application technologies; effective on tough perennials.[18]
Glycines (Group 9) GlyphosateEPSP Synthase InhibitorNon-selective (broadleaf & grasses)Systemic, translocates to roots; widespread resistance is a major issue.
Phosphinic Acids (Group 10) GlufosinateGlutamine Synthetase InhibitorNon-selective, contact-typeLimited translocation, good for burndown; less effective on established perennials compared to systemic options.[19]

Conclusion

The evaluation of herbicides derived from this compound requires a structured, multi-faceted approach. In-vitro assays provide an indispensable tool for initial high-throughput screening and for elucidating dose-dependent cellular responses. However, these results must be validated through robust in-vivo whole-plant studies that incorporate the complexities of plant biology and environmental interactions. A thorough understanding of both datasets allows researchers to build a comprehensive efficacy profile, predict field performance, and make informed decisions in the development pipeline. This integrated strategy, which bridges the gap between the petri dish and the pot, is fundamental to advancing new, effective solutions in weed management.

References

  • General guidelines for sound, small-scale herbicide efficacy research. (n.d.). Aquatic Plant Management Society.
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020, April 7). Australian Pesticides and Veterinary Medicines Authority.
  • Are There Alternatives to Glyphosate for Weed Control in Landscapes?. (2018, October 2). UMass Extension.
  • Guidelines for Herbicide Registration Trials: Cotton. (n.d.). Department of Agriculture, Land Reform and Rural Development, Republic of South Africa.
  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113.
  • What are some viable alternatives to 2-4d or banvel. (2014, April 8). AgTalk.
  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993, April 5). Health Canada.
  • Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (n.d.). Semantic Scholar.
  • This compound. (n.d.). MySkinRecipes.
  • Design and analysis of efficacy evaluation trials. (n.d.). EPPO database on PP1 Standards.
  • Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos.
  • 2,4-D Esters vs Amine Salts. (2021, November 22). Bayer Crop Science.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015, July 2). Journal of Visualized Experiments.
  • 2,4-D 101: Everything Farmers Need to Know About 2,4-D. (n.d.). Farmers Business Network.
  • This compound. (n.d.). PubChem.
  • Dicamba Technical Fact Sheet. (n.d.). National Pesticide Information Center.
  • In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. (n.d.). Agronomy Research.
  • (2,4-dichlorophenoxy)acetic acid analogs. (n.d.). Google Patents.
  • Coady, K. K., et al. (2014). Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays. Toxicology in Vitro, 28(6), 1018-1025.
  • Herbicide Mode-Of-Action Summary. (n.d.). Purdue Extension.
  • European Guidelines to conduct herbicide resistance tests. (2017, October 13). European Weed Research Society.
  • This compound (C8H6Cl2O2). (n.d.). PubChemLite.
  • Gollapudi, B. B., et al. (1995). Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid. Mutation Research/Genetic Toxicology, 343(1), 37-45.
  • Preparation of 2,4-dichlorobenzoic acid. (n.d.). Google Patents.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (n.d.). Request PDF.
  • Kumar, D., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(7), 712-723.
  • 3,5-Dichloro-4-methylbenzoic acid. (n.d.). PubChem.
  • 2,3,6-Trichlorobenzoic acid. (n.d.). PubChem.

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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 2,4-Dichloro-3-methylbenzoic Acid Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for establishing the purity of a newly synthesized batch of 2,4-Dichloro-3-methylbenzoic acid, a crucial intermediate in pharmaceutical synthesis.[1] We present a multi-pronged analytical approach, comparing the synthesized compound against a commercially available standard. This guide details the methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained, and protocols are designed to be self-validating. All data is presented in a comparative format to aid researchers in making informed decisions about the quality and suitability of their synthesized materials for downstream applications.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount, as even trace impurities can have significant downstream effects, potentially leading to undesired side products, reduced yields, and complications in toxicological profiles of the final drug substance. Therefore, rigorous analytical characterization is not merely a quality control step but a foundational aspect of robust drug development.

This guide is structured to provide a logical and experimentally sound workflow for purity assessment. We will move from chromatographic techniques that excel at separating and quantifying impurities to spectroscopic methods that confirm the structural integrity of the target molecule. The ultimate goal is to build a comprehensive analytical data package that provides a high degree of confidence in the purity of the synthesized this compound.

Materials and Methods

For this comparative study, the following materials were used:

  • Synthesized this compound: Batch #SYN-243-MBA-001

  • Commercial Standard: this compound, 98% purity (Sigma-Aldrich, CAS: 83277-23-0)

  • Solvents and Reagents: HPLC-grade acetonitrile, methanol, water, and analytical grade formic acid.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. A reversed-phase method is chosen here as it is well-suited for separating non-polar to moderately polar compounds like our target analyte.

Experimental Protocol:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of both the synthesized compound and the commercial standard in methanol.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 230 nm

    • Gradient Elution: A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities.[2]

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
25.1955
30955

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare 0.1 mg/mL Samples inject Inject 10 µL Sample prep_sample->inject prep_mobile Prepare Mobile Phases A & B hplc_system Equilibrate C18 Column prep_mobile->hplc_system hplc_system->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection at 230 nm run_gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC analysis workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[3] For carboxylic acids, derivatization to their more volatile methyl esters is often necessary to improve chromatographic performance.[4]

Experimental Protocol:

  • Derivatization (Methylation):

    • To 1 mg of each sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Heat the mixture at 60°C for 1 hour.

    • After cooling, add 1 mL of saturated sodium bicarbonate solution and extract with 2 x 1 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 50-400 amu

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis derivatize Methylation of Carboxylic Acid extract Liquid-Liquid Extraction derivatize->extract dry Dry Organic Layer extract->dry inject Inject 1 µL Sample dry->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (50-400 amu) ionize->detect identify Identify Peaks via Library Search detect->identify quantify Quantify by Peak Area identify->quantify

Caption: GC-MS analysis workflow including derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous structural confirmation of the main component and can be used to identify and quantify impurities if their signals do not overlap with the main compound. Both ¹H and ¹³C NMR are essential for a complete structural elucidation.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of each sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Number of Scans: 16

    • Relaxation Delay: 1 s

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher

    • Number of Scans: 1024

    • Relaxation Delay: 2 s

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique that provides information about the functional groups present in the molecule. It is an excellent tool for confirming the presence of the carboxylic acid group and the overall fingerprint of the molecule.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Results and Discussion

The analytical data for the synthesized this compound (Batch #SYN-243-MBA-001) is presented in comparison to the commercial standard.

HPLC Purity Assessment
SampleRetention Time (min)Peak Area (%)
Synthesized Batch 15.299.1
12.80.6 (Impurity A)
16.50.3 (Impurity B)
Commercial Standard 15.298.5
12.91.1 (Impurity A)
17.10.4 (Impurity C)

The HPLC results indicate that the synthesized batch has a higher purity (99.1%) than the commercial standard (98.5%). Both samples contain Impurity A, but at a lower level in the synthesized batch. The synthesized batch contains a minor impurity (Impurity B) not present in the standard, while the standard contains Impurity C, which is absent in our synthesis.

GC-MS Impurity Profiling
SampleComponent (as methyl ester)Retention Time (min)Peak Area (%)
Synthesized Batch Methyl 2,4-dichloro-3-methylbenzoate12.599.2
Isomeric Impurity12.10.5
Unidentified13.80.3
Commercial Standard Methyl 2,4-dichloro-3-methylbenzoate12.598.6
Isomeric Impurity12.11.2
Unidentified14.20.2

The GC-MS data corroborates the HPLC findings, showing a higher purity for the synthesized batch. The mass spectra of the main peaks in both samples were identical and consistent with the structure of methyl 2,4-dichloro-3-methylbenzoate.[5] The isomeric impurity was tentatively identified based on its fragmentation pattern.

Structural Confirmation by NMR and FTIR

¹H NMR (400 MHz, CDCl₃):

  • Synthesized Batch: δ 7.95 (d, J=8.4 Hz, 1H), 7.40 (d, J=8.4 Hz, 1H), 2.50 (s, 3H).

  • Commercial Standard: δ 7.96 (d, J=8.4 Hz, 1H), 7.41 (d, J=8.4 Hz, 1H), 2.51 (s, 3H).

¹³C NMR (100 MHz, CDCl₃):

  • Synthesized Batch: δ 170.1, 138.2, 135.5, 132.8, 131.0, 129.5, 127.3, 20.8.

  • Commercial Standard: δ 170.1, 138.2, 135.5, 132.8, 131.0, 129.5, 127.3, 20.8.

FTIR (ATR, cm⁻¹):

  • Synthesized Batch: ~3000 (broad, O-H stretch), 1695 (C=O stretch), 1580, 1450 (C=C stretch), 820 (C-Cl stretch).

  • Commercial Standard: ~3000 (broad, O-H stretch), 1694 (C=O stretch), 1580, 1450 (C=C stretch), 821 (C-Cl stretch).

The NMR and FTIR spectra of the synthesized batch are in excellent agreement with the commercial standard and published data, confirming the chemical identity and structural integrity of the this compound.[6][7] The absence of significant extraneous peaks in the NMR spectra further supports the high purity of the synthesized material.

Conclusion

The comprehensive analytical data presented in this guide demonstrates that the synthesized batch of this compound not only meets but exceeds the purity of the tested commercial standard. The orthogonal analytical techniques employed provide a high degree of confidence in this assessment. The HPLC and GC-MS methods are suitable for routine quality control, while NMR and FTIR serve as definitive structural confirmation tools. This guide provides a robust framework for researchers to benchmark the quality of their synthesized intermediates, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • This compound | C8H6Cl2O2 | CID 13235951. PubChem. [Link]
  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • Analytical Methods.
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A Senior Application Scientist's Guide to the Validation of a GC-MS Method for the Trace Analysis of 2,4-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to accurately and reliably quantify trace levels of compounds is paramount. This guide provides an in-depth, experience-driven comparison and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace analysis of 2,4-Dichloro-3-methylbenzoic acid. We will delve into the rationale behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.

This compound (C₈H₆Cl₂O₂) is a chemical intermediate that can be found in various stages of pharmaceutical manufacturing.[1][2][3][4] Its detection at trace levels is crucial for quality control and safety assessment. This guide will navigate the complexities of developing and validating a robust analytical method for this specific purpose.

Method Development: A Tale of Two Choices - Sample Preparation and Derivatization

At the heart of any successful trace analysis lies meticulous sample preparation. For a polar compound like this compound, direct injection into a GC-MS system is often not feasible due to its low volatility and potential for thermal degradation. Therefore, a critical decision must be made: the choice of extraction and, most importantly, derivatization technique.

The "Why" Behind Derivatization

Carboxylic acids, like our target analyte, possess active hydrogen atoms that lead to high polarity and low volatility.[5] Derivatization is a chemical modification process that converts the analyte into a less polar and more volatile compound, making it amenable to GC analysis.[5] This not only improves chromatographic peak shape but also enhances sensitivity. The two most common approaches for derivatizing carboxylic acids are silylation and alkylation.[5]

A Comparative Look at Derivatization Strategies

Derivatization TechniqueReagent ExampleAdvantagesDisadvantages
Silylation BSTFA + TMCSForms stable derivatives, versatile for various functional groups.[6]Reagents are moisture-sensitive, potential for side reactions.
Alkylation (Methylation) Methanolic HClProduces clean mass spectra, reagents are relatively stable.Can be slower, may require higher temperatures.

For this application, we will focus on a silylation approach using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This choice is based on its proven effectiveness for the derivatization of benzoic acids and its ability to produce stable trimethylsilyl (TMS) derivatives suitable for GC-MS analysis.[6]

The Workflow: From Sample to Signal

A robust analytical method is more than just a series of steps; it's a logical and validated workflow. The following diagram illustrates the key stages of our GC-MS method for the trace analysis of this compound.

Caption: Overall workflow for the GC-MS analysis of this compound.

Method Validation: The Pillars of Trustworthiness

Method validation is the cornerstone of reliable analytical data.[7][8][9] It is the process of demonstrating that an analytical procedure is suitable for its intended purpose. We will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, a globally recognized standard for the validation of analytical procedures.[10][11] The Eurachem guide also provides a comprehensive framework for method validation.[12][13][14]

Key Validation Parameters

Our validation protocol will encompass the following critical parameters to ensure the method's performance at trace levels:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following diagram outlines the logical flow of the method validation process.

Method_Validation_Process Start Method Development and Optimization Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity LOD_LOQ LOD & LOQ (Signal-to-Noise or Standard Deviation of Response) Linearity->LOD_LOQ Accuracy Accuracy (Spiked Samples) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Varied Parameters) Precision->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: The sequential process of analytical method validation.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed, actionable protocols for the key stages of the analysis.

Protocol 1: Sample Preparation and Derivatization
  • Extraction: To a 1 mL liquid sample, add 2 mL of ethyl acetate. Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Separation: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

Protocol 2: GC-MS Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-550 for initial identification

    • Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of the derivatized analyte. For the TMS derivative of this compound, key ions would be determined from the full scan mass spectrum.

Data Presentation: Validation Results

The following tables summarize the expected performance data from the validation of this GC-MS method.

Table 1: Linearity and Range

Concentration (ng/mL)Peak Area (n=3)Mean Peak AreaRSD (%)
1.........
5.........
10.........
25.........
50.........
100.........
Correlation Coefficient (r²) > 0.995
Linear Range 1 - 100 ng/mL

Table 2: LOD and LOQ

ParameterConcentration (ng/mL)
Limit of Detection (LOD) ~0.5
Limit of Quantitation (LOQ) ~1.5

Table 3: Accuracy (Recovery)

Spiked Concentration (ng/mL)Measured Concentration (ng/mL, n=6)Mean Recovery (%)RSD (%)
5.........
25.........
75.........

Table 4: Precision

Concentration (ng/mL)Repeatability (RSD%, n=6)Intermediate Precision (RSD%, n=6 over 3 days)
5< 10%< 15%
50< 5%< 10%

Comparative Insights and Alternative Approaches

While GC-MS is a powerful technique for this analysis, it is important to consider alternatives. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometric detector (LC-MS) could also be employed.

GC-MS vs. LC-MS: A Head-to-Head Comparison

FeatureGC-MSLC-MS
Volatility Requirement High (requires derivatization for polar compounds)Low (suitable for polar, non-volatile compounds)
Sample Throughput Can be higher due to faster run timesCan be lower depending on the separation
Sensitivity Generally very high, especially in SIM modeCan be very high, particularly with tandem MS (MS/MS)
Matrix Effects Can be significant, requiring careful sample cleanupOften more pronounced due to ion suppression/enhancement
Cost & Complexity Generally lower cost and less complex to operateHigher initial investment and operational complexity

The choice between GC-MS and LC-MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For the trace analysis of this compound, the derivatization-GC-MS approach offers excellent sensitivity and specificity.

Conclusion

The validation of a GC-MS method for the trace analysis of this compound is a rigorous process that demands a deep understanding of analytical chemistry principles and adherence to established guidelines. By carefully selecting sample preparation techniques, optimizing chromatographic and mass spectrometric conditions, and meticulously validating the method's performance, researchers can ensure the generation of high-quality, reliable data. This guide provides a comprehensive framework and practical insights to achieve this goal, empowering scientists in their pursuit of accurate and defensible analytical results.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11][17]
  • Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Rel
  • Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. [Link][18][19]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][12]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][13]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link][10]
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,4-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work is paramount. This extends beyond the bench to the responsible management of chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-Dichloro-3-methylbenzoic acid, ensuring the safety of your personnel, the protection of the environment, and compliance with regulatory standards. Our approach is grounded in scientific principles and field-proven best practices, designed to be a self-validating system for your laboratory's chemical hygiene plan.

Understanding the Hazard Profile of this compound

Before we delve into disposal procedures, it is crucial to understand the inherent hazards of this compound. This chlorinated aromatic carboxylic acid is recognized as a hazardous substance. According to its Safety Data Sheet (SDS), it can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1][2][3][4]. As a halogenated organic compound, its disposal is subject to stringent environmental regulations due to the potential for persistence and the formation of toxic byproducts if not handled correctly.

Key Hazard Information:

Hazard CategoryGHS ClassificationKey Considerations
Acute Toxicity, Oral Category 4Harmful if swallowed[1][2][3][4].
Skin Corrosion/Irritation Category 2Causes skin irritation[1][2][3][4].
Serious Eye Damage/Irritation Category 2Causes serious eye irritation[1][2][3][4].
Specific Target Organ Toxicity Category 3 (Respiratory)May cause respiratory irritation[1][2][3][4].

The Cardinal Rule: Segregation of Halogenated Organic Waste

The foundational principle for the disposal of this compound is its classification as a halogenated organic compound . This dictates that it must be segregated from non-halogenated waste streams. The rationale for this is twofold:

  • Environmental Protection: Halogenated compounds can form dioxins and other persistent organic pollutants if incinerated under improper conditions. Dedicated high-temperature incinerators with flue gas scrubbing are required for their safe destruction[1].

  • Cost-Effectiveness: The disposal of halogenated waste is significantly more expensive than non-halogenated waste. Proper segregation is, therefore, a fiscally responsible practice for your institution.

On-Site Waste Accumulation: A Step-by-Step Protocol

The compliant accumulation of chemical waste within your laboratory is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). For laboratories, this typically involves the use of Satellite Accumulation Areas (SAAs). An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area[5][6][7][8].

Step 1: Container Selection and Preparation
  • Choose a Compatible Container: The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, with no cracks or leaks, and has a tightly sealing lid[5][6][7].

  • Initial Labeling: Before adding any waste, affix a hazardous waste label to the container. This label must include the words "Hazardous Waste"[5][6].

Step 2: Waste Collection in the Satellite Accumulation Area
  • Designate the SAA: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste[5][6][7][8]. It is best practice to have a designated SAA for halogenated organic waste, separate from other waste streams.

  • Adding Waste to the Container:

    • As you generate waste this compound (e.g., residues from reactions, contaminated consumables), add it to your labeled container.

    • With each addition, update the container's contents list on the hazardous waste label, including the chemical name and estimated quantity (percentage or volume)[5][6]. Do not use abbreviations or chemical formulas[6].

    • Keep the container closed at all times except when adding waste[5][6][7]. A funnel should not be left in the container opening[7].

Step 3: Managing Full Containers
  • Do Not Overfill: Leave at least two inches of headspace in liquid waste containers to allow for expansion[5].

  • Timely Removal: A full container must be removed from the SAA within three days and transported to your institution's central hazardous waste storage area[6].

EPA Waste Code Determination

While this compound is not specifically listed by name as a P- or U-coded hazardous waste by the EPA, any waste containing it must be evaluated to see if it exhibits hazardous characteristics[9][10]. The four characteristics of hazardous waste are:

  • Ignitability (D001): Unlikely for this solid compound.

  • Corrosivity (D002): As a benzoic acid derivative, it is acidic. If a waste solution containing it has a pH of ≤ 2, it would be considered corrosive[9][10].

  • Reactivity (D003): It is not known to be reactive.

  • Toxicity (D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).

If the waste does not meet any of these characteristics, it may still be regulated as a state-specific hazardous waste. For practical purposes in a laboratory setting, it is best practice to manage all halogenated organic compounds as hazardous waste. If this compound is mixed with a listed solvent (e.g., methanol, acetone from a cleaning step), the resulting mixture may carry the waste code of that solvent (e.g., F003 for certain non-halogenated solvents)[11][12].

Arranging for Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. This is a critical step in fulfilling your "cradle-to-grave" responsibility for the waste you generate.

Selecting a Disposal Vendor
  • Licensing and Registration: Verify that the company is licensed and regulated for the transport and disposal of hazardous waste. You can often check this through your state's environmental protection agency or the EPA's databases[7][13][14].

  • Expertise: Choose a vendor with experience in handling laboratory chemical waste, specifically halogenated organic compounds[8].

  • Services: A reputable vendor will assist with waste profiling, labeling, manifesting, and transportation[13][14].

The Hazardous Waste Manifest

A Uniform Hazardous Waste Manifest is a legal document that tracks the hazardous waste from its point of generation to its final destination[14][15][16][17]. Your selected vendor will provide this document and guide you in its completion. It is crucial that the information on the manifest accurately reflects the contents of your waste containers.

Spill and Decontamination Procedures

Accidents can happen, and a clear, actionable plan for spills and decontamination is essential.

Spill Response
  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and institutional safety officer.

  • Don Personal Protective Equipment (PPE): At a minimum, this should include chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, PPE, etc.) must be disposed of as hazardous waste in the same manner as the chemical itself.

Decontamination of Glassware and Equipment

Proper decontamination of laboratory equipment is vital to prevent cross-contamination and ensure personnel safety[2][12][18][19].

  • Initial Rinse: Triple rinse glassware and equipment with a suitable solvent. Given the nature of this compound, a rinse with a small amount of a non-halogenated solvent like acetone or ethanol, followed by water, can be effective. The rinsate from the initial rinse must be collected and disposed of as hazardous waste.

  • Washing: Wash with a laboratory-grade detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow to air dry or use an oven as appropriate for the equipment.

Workflow for Proper Disposal of this compound

The following diagram illustrates the comprehensive workflow for the proper disposal of this compound.

cluster_generation Waste Generation & Accumulation cluster_internal_transfer Internal Transfer & Storage cluster_disposal Final Disposal generation Waste Generation (e.g., reaction residue, contaminated items) container_prep Prepare Labeled Halogenated Waste Container collection Collect Waste in SAA (Update contents log) generation->collection container_prep->collection full_container Container Full (Record fill date) collection->full_container saa_removal Remove from SAA (within 3 days of being full) full_container->saa_removal central_storage Transfer to Central Accumulation Area saa_removal->central_storage vendor_pickup Arrange Pickup with Licensed Vendor central_storage->vendor_pickup manifest Complete Hazardous Waste Manifest vendor_pickup->manifest transport Vendor Transports Waste manifest->transport incineration Disposal via High-Temperature Incineration transport->incineration

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.